Lasofoxifene
Description
Propriétés
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESHMAMLJKROZ-IAPPQJPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171037 | |
| Record name | Lasofoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180916-16-9 | |
| Record name | Lasofoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasofoxifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasofoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lasofoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASOFOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Architectural Blueprint of a Third-Generation SERM: A Technical Guide to the Chemical Structure and Synthesis of Lasofoxifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated significant clinical utility in the prevention and treatment of osteoporosis and vaginal atrophy. Its unique chemical architecture confers high-affinity binding to both estrogen receptor α (ERα) and ERβ, leading to a distinct profile of tissue-specific agonist and antagonist activities. This technical guide provides a comprehensive overview of the chemical structure of this compound and details established synthetic pathways, offering valuable insights for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a naphthalene derivative characterized by a specific stereochemistry that is crucial for its biological activity.[1][2]
IUPAC Name: (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol[1][3]
Chemical Formula: C₂₈H₃₁NO₂[4]
Molecular Weight: 413.55 g/mol
Stereochemistry: The molecule possesses two chiral centers at the C5 and C6 positions of the tetrahydronaphthalene ring, with the absolute configuration being (5R, 6S). This specific cis-configuration is essential for its potent and selective interaction with estrogen receptors.
| Property | Value | Reference |
| IUPAC Name | (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Chemical Formula | C₂₈H₃₁NO₂ | |
| Molecular Weight | 413.55 g/mol | |
| Stereochemistry | (5R,6S) | |
| CAS Number | 180916-16-9 |
Synthesis of this compound
Several synthetic routes for this compound have been developed, often utilizing nafoxidine or its derivatives as precursors. Two prominent methods are detailed below: a convergent total synthesis and a novel three-component coupling reaction.
Total Synthesis from 3-Methoxy Benzaldehyde
A practical and straightforward total synthesis of this compound has been reported, commencing from readily available starting materials. The key steps involve the construction of the dihydronaphthalene core via an intramolecular reductive coupling.
Experimental Protocol:
-
Chalcone Formation: An aldol condensation between 3-methoxy benzaldehyde and acetophenone in the presence of potassium hydroxide in methanol yields the corresponding chalcone.
-
Reduction: Hydrogenation of the chalcone using palladium on carbon (Pd/C) as a catalyst affords 3-(3-methoxyphenyl)-1-phenylpropan-1-one.
-
Friedel-Crafts Acylation: The propanone derivative undergoes Friedel-Crafts acylation with 4-(2-chloroethoxy)benzoyl chloride in the presence of aluminum chloride to yield a diketone intermediate.
-
Intramolecular Reductive Coupling: The crucial dihydronaphthalene skeleton is formed via an intramolecular reductive coupling of the diketone using a low-valent titanium species, generated from TiCl₃ and a Cu-Zn couple.
-
Side Chain Installation: The resulting intermediate is reacted with pyrrolidine to introduce the characteristic side chain, yielding nafoxidine.
-
Hydrogenation and Demethylation: Catalytic hydrogenation of nafoxidine, followed by demethylation of the methoxy group using boron tribromide (BBr₃), furnishes this compound.
Synthesis Pathway of this compound from 3-Methoxy Benzaldehyde
Caption: Total synthesis of this compound starting from 3-methoxy benzaldehyde.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Aldol Condensation | KOH, MeOH, rt, 2 h | 88 |
| 2 | Hydrogenation | EtOH, 5% Pd/C, rt, 3 h | 95 |
| 3 | Friedel-Crafts Acylation | AlCl₃, DCM, 0-5 °C, 30 min | - |
| 4 | Intramolecular Reductive Coupling | Cu-Zn comp, TiCl₃, DME, 70-75 °C | 35 |
| 5 | Side Chain Installation | Pyrrolidine, EtOAc, HCl, 80-85 °C | 88 |
| 6 | Hydrogenation | EtOH+MeOH, Pd/C, 50 °C, 10 h | 85 |
| 7 | Demethylation | DCM, BBr₃, -50 °C, 4 h | 80 |
Yields are as reported in the cited literature.
Synthesis via Three-Component Coupling Reaction
A more convergent and efficient approach involves a Lewis acid-mediated three-component coupling reaction to construct the core structure of this compound.
Experimental Protocol:
-
Three-Component Coupling: A one-pot reaction between 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole is mediated by hafnium tetrachloride (HfCl₄) to afford a 3,4,4-triaryl-1-butene derivative in high yield.
-
Iodocarbocyclization: The butene derivative undergoes an iodocarbocyclization reaction.
-
Elimination and Isomerization: Subsequent elimination of hydrogen iodide and migration of the double bond, facilitated by a base such as DBU or potassium tert-butoxide, yields the common dihydronaphthalene intermediate for both this compound and nafoxidine.
-
Side Chain Installation and Final Steps: The pyrrolidinoethoxy side chain is introduced, followed by hydrogenation and deprotection steps similar to the previously described synthesis to yield this compound. A key demethylation step is achieved using boron tribromide.
Synthesis Pathway of this compound via Three-Component Coupling
Caption: Convergent synthesis of this compound using a three-component coupling reaction.
Conclusion
The distinct chemical structure of this compound, particularly its (5R,6S)-stereochemistry, is fundamental to its potent and selective modulation of estrogen receptors. The synthetic routes outlined in this guide, from a linear total synthesis to a more convergent three-component coupling approach, provide robust and adaptable methods for its preparation. A thorough understanding of these synthetic strategies is invaluable for the development of novel SERMs and for further exploration of the structure-activity relationships within this important class of therapeutic agents. The detailed experimental protocols and tabulated data serve as a practical resource for researchers aiming to synthesize this compound and its analogs for further investigation.
References
Lasofoxifene: A Third-Generation Selective Estrogen Receptor Modulator - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] Developed for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women, it has also demonstrated significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer.[3][4] Its unique chemical structure confers a favorable pharmacokinetic profile, including improved oral bioavailability compared to earlier-generation SERMs.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound exerts its tissue-selective effects by differentially modulating the conformation of estrogen receptors upon binding. This leads to agonist or antagonist activity depending on the target tissue.
-
In Bone: this compound acts as an estrogen agonist. It binds to ERα in bone cells, mimicking the effects of estradiol. This interaction leads to the downregulation of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) and the upregulation of osteoprotegerin (OPG), a decoy receptor for RANKL. The net effect is a decrease in osteoclast differentiation and activity, thereby reducing bone resorption and increasing bone mineral density (BMD).
-
In the Vagina: this compound demonstrates estrogenic effects on vaginal tissue, leading to improvements in the maturation of the vaginal epithelium, a decrease in vaginal pH, and alleviation of symptoms associated with vaginal atrophy.
-
In the Breast: In breast tissue, this compound functions as an estrogen antagonist. By competitively binding to ERα, it blocks the proliferative signaling of endogenous estrogens, thereby inhibiting the growth of ER+ breast cancer cells.
-
In the Uterus: Preclinical studies have shown that this compound does not cause uterine hypertrophy, indicating an antagonistic or neutral effect on the endometrium.
Signaling Pathway
The primary signaling pathway for this compound involves its interaction with nuclear estrogen receptors. Upon entering a target cell, this compound binds to the ligand-binding domain (LBD) of ERα or ERβ. This binding induces a conformational change in the receptor. In tissues where it acts as an agonist (e.g., bone), the receptor adopts a conformation that facilitates the recruitment of coactivator proteins, leading to the transcription of estrogen-responsive genes. In tissues where it acts as an antagonist (e.g., breast), the conformational change induced by this compound binding promotes the recruitment of corepressor proteins, which in turn inhibit the transcription of target genes.
References
- 1. Oral this compound's effects on moderate to severe vaginal atrophy in postmenopausal women: two phase 3, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcf7.com [mcf7.com]
- 3. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
Preclinical Pharmacology and Toxicology of Lasofoxifene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Developed for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, its preclinical profile demonstrates a tissue-selective combination of estrogenic agonist and antagonist activities. In bone, this compound acts as an agonist, effectively preventing bone loss and preserving bone strength in rodent models of postmenopausal osteoporosis. Conversely, it exhibits antagonistic properties in breast tissue, inhibiting the proliferation of estrogen-sensitive breast cancer cells. This document provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Preclinical Pharmacology
Mechanism of Action
This compound exerts its effects by binding to intracellular estrogen receptors (ERs), which are ligand-activated transcription factors. The binding of this compound to ERα and ERβ induces a conformational change in the receptor. This altered receptor complex can then recruit a variety of co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner, leading to the differential regulation of estrogen-responsive genes.[1][2] This tissue selectivity is the hallmark of SERMs.
-
In Bone: this compound acts as an ER agonist.[2] It mimics the effects of estradiol by reducing the production and lifespan of osteoclasts, the cells responsible for bone resorption.[2] This is achieved in part by modulating the RANKL/RANK/osteoprotegerin signaling pathway, which is critical for osteoclastogenesis.[2] The agonistic activity in bone leads to the preservation of bone mineral density and strength.
-
In Breast Tissue: this compound functions as an ER antagonist. It competitively inhibits the binding of estradiol to ERs in breast cancer cells, thereby blocking estrogen-dependent gene transcription and cellular proliferation. This antagonistic effect has been demonstrated in preclinical models of estrogen receptor-positive (ER+) breast cancer.
-
In the Uterus: Preclinical studies in rats have shown that this compound has a largely neutral to weak estrogenic effect on the uterus. While a slight increase in uterine wet weight was observed in some studies, this was attributed to increased water content rather than uterine hypertrophy.
Binding Affinity
This compound demonstrates high binding affinity for both ERα and ERβ, with a half-inhibition concentration similar to that of estradiol and at least 10-fold higher than that of raloxifene and tamoxifen.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | ERα (Wild-Type) | 0.21 ± 0.06 | |
| ERα (Y537S Mutant) | 2.34 ± 0.60 | ||
| ERα (D538G Mutant) | 2.19 ± 0.24 | ||
| Estradiol (E2) | ERα (Wild-Type) | 0.22 ± 0.11 (Kd) | |
| 4-Hydroxytamoxifen (4-OHT) | ERα (Wild-Type) | 0.12 ± 0.003 | |
| ERα (Y537S Mutant) | 2.64 ± 0.40 | ||
| ERα (D538G Mutant) | 2.29 ± 0.80 | ||
| Fulvestrant | ERα (Wild-Type) | 0.13 ± 0.03 | |
| ERα (Y537S Mutant) | 3.68 ± 0.77 | ||
| ERα (D538G Mutant) | 5.06 ± 1.16 |
In Vitro Efficacy
In vitro studies have confirmed the antiproliferative effects of this compound in estrogen-sensitive human breast cancer cell lines, such as MCF-7.
In Vivo Efficacy
In ovariectomized (OVX) rat models, a well-established preclinical model for postmenopausal osteoporosis, this compound has been shown to effectively prevent bone loss, inhibit bone turnover, and preserve bone strength. Long-term treatment (52 weeks) in OVX rats with oral doses of 60, 150, or 300 µg/kg/day prevented the OVX-induced decrease in trabecular bone content and density.
This compound has demonstrated efficacy in inhibiting tumor growth in preclinical models of ER+ breast cancer. In xenograft models using MCF-7 cells, this compound inhibited breast tumor formation. More recent studies using a mammary intraductal (MIND) xenograft model with MCF-7 cells expressing wild-type or mutant ERα (Y537S and D538G) showed that this compound, at doses of 5 and 10 mg/kg, was more effective than fulvestrant at inhibiting primary tumor growth and metastasis.
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in several species. This compound exhibits improved oral bioavailability compared to other SERMs, which is attributed to its increased resistance to intestinal wall glucuronidation.
| Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | 62 | |
| Monkey | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not publicly available |
Metabolism studies in rats and monkeys indicate that this compound is extensively metabolized, with the major route of excretion being feces. Phase I oxidation is primarily mediated by CYP3A4/CYP3A5 and CYP2D6, followed by Phase II conjugation reactions (glucuronidation and sulfation).
Preclinical Toxicology
General Toxicology
Repeat-dose toxicology studies are a standard component of the preclinical safety evaluation of pharmaceuticals. While detailed proprietary toxicology reports are not publicly available, preclinical toxicology studies with this compound did not identify significant safety issues that would preclude its intended use in postmenopausal women.
Note: Specific No Observed Adverse Effect Levels (NOAELs) from repeat-dose general toxicology studies in rats and dogs are not available in the public literature.
Reproductive and Developmental Toxicology
The effects of this compound on female reproduction and embryo-fetal development have been investigated in rats and rabbits.
| Study Type | Species | Doses | Key Findings | Reference |
| Embryo-Fetal Development | Rat | 1, 10, 100 mg/kg/day (oral, GD 6-17) | Dose-related decreases in maternal weight gain. Increased post-implantation loss at ≥10 mg/kg. Teratogenic effects at ≥10 mg/kg (e.g., imperforate anus, skeletal abnormalities). | |
| Rabbit | 0.1, 1, 3 mg/kg/day (oral, GD 6-18) | Increased resorptions and post-implantation loss at ≥1 mg/kg. |
These findings are consistent with the known effects of SERMs on reproductive function and fetal development.
Genotoxicity and Carcinogenicity
Standard genotoxicity and carcinogenicity studies are required for regulatory submission. While specific study reports for this compound are not publicly detailed, the overall preclinical safety assessment did not raise significant concerns for its intended clinical use.
Experimental Protocols
Estrogen Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.
Methodology:
-
Receptor Source: Purified recombinant human ERα or ERβ ligand-binding domains (LBDs).
-
Radioligand: [3H]-17β-estradiol.
-
Procedure:
-
Incubate a constant concentration of the ER LBD and [3H]-17β-estradiol with varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium on ice.
-
Bound and free radioligand are separated using a hydroxylapatite or charcoal-based method.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To evaluate the in vivo efficacy of this compound in preventing estrogen-deficiency-induced bone loss.
Methodology:
-
Animals: Adult female Sprague-Dawley rats.
-
Procedure:
-
Animals undergo bilateral ovariectomy or sham surgery.
-
Following a recovery period to allow for bone loss to initiate, animals are treated orally with vehicle or this compound at various doses for a specified duration (e.g., 12-52 weeks).
-
Bone mineral density (BMD) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
At necropsy, femurs and lumbar vertebrae are collected for micro-computed tomography (µCT) analysis to assess bone microarchitecture and for biomechanical testing to determine bone strength.
-
Bone turnover markers may also be measured in serum or urine.
-
MCF-7 Xenograft Model of Breast Cancer
Objective: To assess the in vivo anti-tumor activity of this compound.
Methodology:
-
Cell Line: Estrogen-dependent human breast cancer cells (MCF-7), which may be engineered to express wild-type or mutant ERα and a reporter gene (e.g., luciferase).
-
Animals: Immunocompromised female mice (e.g., NSG mice).
-
Procedure:
-
MCF-7 cells are implanted into the mammary fat pad or intraductally.
-
Tumor growth is monitored by caliper measurements or bioluminescence imaging.
-
Once tumors are established, animals are randomized to receive vehicle, this compound, or a comparator drug (e.g., fulvestrant) via oral gavage or subcutaneous injection.
-
Treatment continues for a defined period (e.g., 70 days), and tumor volume and animal body weight are monitored regularly.
-
At the end of the study, tumors are excised and weighed, and may be analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis. Metastasis to distant organs can also be assessed.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's Mechanism of Action via the Estrogen Receptor.
Caption: Experimental Workflow for the Ovariectomized (OVX) Rat Model.
Caption: Experimental Workflow for the MCF-7 Xenograft Model.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective estrogen receptor modulator with a distinct pattern of tissue-specific agonist and antagonist activities. Its efficacy in established animal models of osteoporosis and breast cancer, coupled with a favorable pharmacokinetic profile, has provided a solid foundation for its clinical development. The toxicological findings are in line with the expected effects of a SERM, and a thorough understanding of these preclinical data is essential for researchers and clinicians working with this compound. Further research may continue to elucidate the nuanced molecular mechanisms underlying its tissue selectivity and explore its potential in other estrogen-related conditions.
References
An In-depth Technical Guide to the Estrogen Receptor Binding Affinity and Signaling of Lasofoxifene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of lasofoxifene for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), details the experimental protocols for determining these affinities, and elucidates the subsequent signaling pathways. This compound, a third-generation non-steroidal selective estrogen receptor modulator (SERM), demonstrates high-affinity binding to both ERα and ERβ, exhibiting tissue-specific agonist and antagonist activities.[1][2]
Quantitative Binding Affinity of this compound
The binding affinity of this compound to ERα and ERβ has been determined through competitive binding assays. The data, presented in terms of the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), quantify the potency of this compound's interaction with each receptor subtype.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | ERα | 1.08 | 1.5, 2.88 ± 0.34 | [2][3][4] |
| This compound | ERβ | 4.41 | - |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity for estrogen receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) of this compound for ERα and ERβ.
Materials:
-
Receptor Source: Recombinant human ERα or ERβ.
-
Radioligand: [³H]-Estradiol.
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and the estrogen receptor are incubated with varying concentrations of the test compound, this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes, while the smaller, unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways of this compound
This compound's tissue-selective actions are a result of its differential effects on ERα and ERβ signaling in various cell types. It primarily acts as an antagonist in breast and uterine tissues and as an agonist in bone.
Antagonistic Action in Breast Cancer Cells
In breast cancer cells, this compound acts as an ERα antagonist. Upon binding to ERα in the nucleus, this compound induces a conformational change in the receptor that is distinct from the conformation induced by estrogen. This altered conformation prevents the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), which are essential for the transcription of estrogen-responsive genes. Consequently, the expression of genes that promote cell proliferation, such as c-Myc and Cyclin D1, is repressed, leading to an anti-proliferative effect.
Agonistic Action in Bone Tissue
In bone, this compound exhibits estrogenic (agonist) activity, primarily through ERα expressed in osteoblasts. This agonistic action helps to maintain bone density and prevent osteoporosis. This compound binding to ERα in osteoblasts leads to the modulation of the RANKL/osteoprotegerin (OPG) signaling pathway. Specifically, it is thought to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG), a decoy receptor for RANKL. This shift in the RANKL/OPG ratio inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption. The net effect is a decrease in bone breakdown and a preservation of bone mass.
References
In Vitro Effects of Lasofoxifene on ER+ Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the in vitro effects of this compound on ER+ breast cancer cell lines, with a focus on its molecular mechanism of action, impact on cell viability, and modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of breast cancer therapeutics.
Introduction
Estrogen receptor-alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Endocrine therapies targeting ERα are the cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[1][2] this compound is a SERM that has shown promise in overcoming this resistance. In vitro studies have been instrumental in elucidating its mechanism of action and preclinical efficacy.
Mechanism of Action
This compound exerts its effects by binding to the estrogen receptor and modulating its activity. Unlike the endogenous ligand estradiol, which promotes a transcriptionally active conformation of the ER, this compound induces a distinct conformational change that favors an antagonist state. This prevents the recruitment of coactivators and subsequent transcription of estrogen-responsive genes that drive cell proliferation.[3]
Notably, this compound has demonstrated efficacy against both wild-type and mutant forms of ERα, including the common Y537S and D538G mutations that confer resistance to other endocrine therapies.[3][4] X-ray crystallography studies have shown that this compound can stabilize an antagonist conformation of the Y537S mutant ERα ligand-binding domain.
Data Presentation: Quantitative In Vitro Effects
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on ER+ breast cancer cell lines.
Table 1: Anti-proliferative and Transcriptional Activity of this compound
| Cell Line | ERα Status | Assay Type | Parameter | This compound Value | Comparator(s) | Reference |
| MCF7 | WT/Y537S | Transcriptional Reporter | IC50 | 2.88 ± 0.34 nM | GDC0927: 0.95 ± 0.51 nM, Raloxifene: 2.16 ± 0.67 nM | |
| MCF7 | WT/D538G | Transcriptional Reporter | IC50 | Not Reported | RU39411: 0.26 ± 0.53 nM, Fulvestrant: 0.57 ± 0.69 nM | |
| T47D | WT | ERα Protein Level (In-cell Western) | Relative Fluorescence | Neutral (Slightly SERD-like) | 4OHT: Increased, Fulvestrant: Decreased | |
| T47D | Y537S | ERα Protein Level (In-cell Western) | Relative Fluorescence | 1.48 ± 0.22 (at 5 µM) | 4OHT: Increased, Fulvestrant: Decreased |
Table 2: Binding Affinity of this compound for ERα Ligand-Binding Domain
| ERα Status | Parameter | This compound Value (Ki) | Comparator(s) | Reference |
| WT | Binding Affinity | 0.21 ± 0.06 nM | E2 (Kd): 0.22 ± 0.11 nM, 4-OHT: 0.12 ± 0.003 nM, Fulvestrant: 0.13 ± 0.03 nM | |
| Y537S | Binding Affinity | 2.34 ± 0.60 nM | 4-OHT: 2.64 ± 0.40 nM, Fulvestrant: 3.68 ± 0.77 nM | |
| D538G | Binding Affinity | 2.19 ± 0.24 nM | 4-OHT: 2.29 ± 0.80 nM, Fulvestrant: 5.06 ± 1.16 nM |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the effects of this compound.
Cell Viability and Proliferation Assays
4.1.1 Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed ER+ breast cancer cells (e.g., MCF7, T47D) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or control compounds for 72-96 hours.
-
Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and dissolve the bound dye in 200 µL of 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.
Apoptosis Assays
4.2.1 Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Culture ER+ breast cancer cells with this compound or control compounds for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Gene Expression Analysis
4.3.1 Quantitative Real-Time PCR (qPCR)
This technique is used to measure the mRNA levels of specific ERα target genes.
-
RNA Isolation: Treat cells with this compound for the desired time, then isolate total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Perform qPCR using gene-specific primers for ERα target genes (e.g., GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation status.
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., ERα, p-Akt, Akt, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
This compound primarily targets the ERα signaling pathway. Its binding to ERα prevents the conformational changes necessary for the recruitment of coactivators and the initiation of transcription of estrogen-responsive genes, which are critical for cell proliferation and survival.
Figure 1: this compound's mechanism of action on the ERα signaling pathway.
Furthermore, endocrine resistance can involve crosstalk with other signaling pathways, such as the PI3K/Akt pathway. While direct quantitative data on this compound's effect on this pathway is limited, it is a critical area of investigation.
Figure 2: Potential crosstalk between ERα and PI3K/Akt signaling pathways.
Conclusion
In vitro studies have established this compound as a potent antagonist of both wild-type and mutant ERα in breast cancer cell lines. It effectively inhibits the transcriptional activity of ERα, leading to a reduction in cell proliferation. The data summarized in this guide highlight its potential as a valuable therapeutic agent for ER+ breast cancer, particularly in the context of endocrine resistance. Further in vitro research is warranted to fully elucidate its effects on apoptosis, the expression of specific target genes, and its interplay with other critical signaling pathways. This will provide a more comprehensive understanding of its anti-cancer activity and inform its clinical development.
References
- 1. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
- 2. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of Lasofoxifene: An In-Depth Guide to its Pharmacodynamics and Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated a distinct profile of tissue-specific estrogen receptor (ER) agonist and antagonist activity in preclinical animal models.[1][2] Developed for the prevention and treatment of osteoporosis and vaginal atrophy in post-menopausal women, its therapeutic potential has been extensively evaluated in a variety of animal models, including rats, mice, and non-human primates.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound in these models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics
This compound exhibits a characteristic SERM profile, acting as an estrogen agonist in bone and on cholesterol metabolism, while functioning as an antagonist in breast and uterine tissue.[1] This tissue-specific activity is central to its therapeutic appeal, offering the potential for bone protection and cardiovascular benefits without the increased risk of uterine or breast cancer associated with estrogen replacement therapy.
Effects on Bone
In numerous studies utilizing the ovariectomized (OVX) rat model of postmenopausal osteoporosis, this compound has consistently demonstrated its efficacy in preventing bone loss. Long-term treatment in OVX rats has been shown to preserve bone mass and strength. In orchidectomized (ORX) male rats, another model for age-related bone loss, this compound also prevented bone loss by inhibiting bone turnover. Studies in surgically postmenopausal cynomolgus monkeys further confirmed these bone-protective effects, showing that this compound prevented ovariectomy-induced increases in bone turnover and loss of bone mineral density.
Table 1: Summary of this compound's Pharmacodynamic Effects on Bone in Animal Models
| Animal Model | Dose | Duration | Key Findings | Reference(s) |
| Ovariectomized (OVX) Sprague-Dawley Rats | 60, 150, or 300 µg/kg/day (oral) | 52 weeks | Significantly prevented OVX-induced loss in trabecular content and density. Ultimate strength, energy, and toughness of the fourth lumbar vertebral body were significantly higher compared to OVX controls. | |
| Orchidectomized (ORX) Sprague-Dawley Male Rats | 1, 10, or 100 µg/kg/day (oral) | 60 days | At 10 and 100 µg/kg/day, significantly higher distal femoral bone mineral density (DFBMD) and trabecular bone volume (TBV) compared to ORX controls. | |
| Ovariectomized (OVX) Rats | 10-1,000 µg/kg/day (oral) | Not Specified | Dose-dependently prevented bone loss. | |
| Surgically Postmenopausal Cynomolgus Monkeys | 1.0 and 5.0 mg/kg (oral) | 24 months | Prevented ovariectomy-induced increases in serum alkaline phosphatase and CrossLaps, and resulted in increased vertebral bone mineral density. |
Effects on Uterine and Breast Tissue
A critical aspect of the safety profile of a SERM is its effect on estrogen-sensitive reproductive tissues. In preclinical studies, this compound has shown a favorable profile in this regard. In both immature and aged female rats, as well as in long-term studies with OVX rats, this compound did not cause significant uterine hypertrophy. While a slight, statistically significant increase in uterine weight was observed in OVX rats treated with this compound compared to controls, it was substantially less than that seen with estrogen.
In breast cancer models, this compound has demonstrated potent anti-tumor activity. In mouse xenograft models using MCF-7 human breast cancer cells, this compound effectively inhibited tumor growth. Notably, its efficacy extends to models of endocrine-resistant breast cancer, including those with activating mutations in the estrogen receptor alpha (ERα) gene (ESR1), such as Y537S and D538G. In these models, this compound was found to be more effective than fulvestrant at inhibiting primary tumor growth and metastasis.
Table 2: Summary of this compound's Pharmacodynamic Effects on Uterine and Breast Tissue in Animal Models
| Animal Model | Dose | Duration | Key Findings | Reference(s) |
| Ovariectomized (OVX) Sprague-Dawley Rats | 60, 150, or 300 µg/kg/day (oral) | 52 weeks | Uterine weight was slightly but significantly higher than OVX controls, but much less than sham controls. No abnormal uterine histology. | |
| Immature (3-week-old) and Aged (17-month-old) Intact Female Rats | 0.1-100 µg/kg/day (oral) | Not Specified | No uterine hypertrophic effects observed. | |
| NSG Mice with MCF-7 WT, Y537S, or D538G Xenografts | 1, 5, and 10 mg/kg (SQ, 5 days/week) | 70 days | Significantly inhibited tumor growth in all models. More effective than fulvestrant in Y537S and D538G mutant models. Significantly inhibited lung and liver metastasis. | |
| NSG Mice with Letrozole-Resistant MCF7 LTLT Xenografts | Not Specified | Not Specified | Alone or combined with palbociclib, significantly reduced primary tumor growth versus vehicle. |
Effects on Cholesterol
In animal models, this compound has demonstrated beneficial effects on lipid profiles, mirroring the effects of estrogen. In both orchidectomized and intact aged male rats, this compound treatment led to a significant decrease in total serum cholesterol.
Pharmacokinetics
A key advantage of this compound over earlier generation SERMs is its improved oral bioavailability, which is attributed to its increased resistance to intestinal wall glucuronidation.
Table 3: Summary of this compound's Pharmacokinetic Parameters in Animal Models and Humans
| Species | Dose | Route | Bioavailability | Cmax | Tmax | Half-life | Reference(s) |
| Rat | Not Specified | Oral | 62% | Not Specified | Not Specified | ~3 hours (radioactivity) | |
| Monkey | Not Specified | Oral | Not Specified | Not Specified | Not Specified | Not Specified | |
| Postmenopausal Women | 0.01 - 1.0 mg/day (oral) | Oral | Not Specified | 0.09 - 6.43 ng/mL | ~6.0 - 7.3 hours | ~165 hours |
Disposition studies in rats and monkeys following a single oral dose of radiolabeled this compound showed that the major route of excretion was through the feces, likely reflecting biliary excretion. The drug was extensively metabolized in both species, with this compound and its glucuronide conjugate being the major circulating drug-related entities. Whole-body autoradioluminography in rats indicated rapid and wide distribution of the drug and its metabolites.
Experimental Protocols
Ovariectomized (OVX) Rat Model for Osteoporosis
-
Animal Model: Sprague-Dawley female rats, approximately 3.5 months of age.
-
Surgical Procedure: Bilateral ovariectomy is performed under anesthesia. A sham group undergoes a similar surgical procedure without the removal of the ovaries.
-
Treatment: Following a recovery period, animals are randomly assigned to treatment groups. This compound is typically administered orally via gavage, with doses ranging from 60 to 300 µg/kg/day. A vehicle control group receives the vehicle solution.
-
Duration: Studies can be short-term (e.g., 4 weeks) or long-term (e.g., 52 weeks).
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measured by peripheral quantitative computerized tomography (pQCT) of the proximal tibial metaphysis or dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Strength: The ultimate strength, energy, and toughness of lumbar vertebrae are determined by compression tests.
-
Bone Histomorphometry: Analysis of trabecular bone of the proximal tibia and lumbar vertebrae to assess bone resorption and formation.
-
Biochemical Markers: Urinary deoxypyridinoline/creatinine ratio is measured as a marker of bone resorption.
-
Uterine Weight: Uteri are excised and weighed at the end of the study.
-
MCF-7 Xenograft Mouse Model for Breast Cancer
-
Cell Line: MCF-7 human breast adenocarcinoma cells, which are estrogen receptor-positive. Cell variants expressing specific ESR1 mutations (e.g., Y537S, D538G) can also be used.
-
Animal Model: Immunocompromised mice, such as NSG (NOD scid gamma) mice.
-
Tumor Implantation:
-
Subcutaneous: MCF-7 cells are injected subcutaneously into the flank of the mice.
-
Mammary Intraductal (MIND): To better mimic the natural tumor microenvironment, cells can be injected into the mammary ducts via the nipple.
-
-
Treatment: Once tumors are established, mice are randomized to treatment groups. This compound is typically administered subcutaneously at doses ranging from 1 to 10 mg/kg, 5 days a week. A vehicle control group and a comparator group (e.g., fulvestrant) are included.
-
Monitoring:
-
Tumor Growth: Tumor volume is monitored regularly using calipers or in vivo imaging systems (e.g., Xenogen IVIS) if cells are labeled with a luciferase reporter.
-
Metastasis: In vivo imaging can be used to track the spread of cancer cells to distant organs like the lungs and liver.
-
-
Endpoint Analysis:
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Histological Analysis: Tumors and other organs are collected for histological examination.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
This compound's tissue-specific effects are mediated through its differential interaction with estrogen receptors (ERα and ERβ) in various target cells. In bone, it acts as an agonist, promoting the expression of genes that favor bone formation and inhibit bone resorption. In breast and uterine tissue, it acts as an antagonist, blocking the binding of endogenous estrogen and preventing the transcription of genes that drive cell proliferation.
Caption: Estrogen Receptor Signaling Pathway of this compound.
Experimental Workflow for Preclinical Evaluation in an OVX Rat Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an ovariectomized rat model of osteoporosis.
Caption: OVX Rat Model Experimental Workflow.
Conclusion
Preclinical studies in various animal models have robustly characterized the pharmacodynamic and pharmacokinetic profile of this compound. Its potent estrogenic agonist activity on bone, coupled with its antagonist effects on breast and uterine tissues, underscores its potential as a safe and effective agent for the management of postmenopausal conditions. The favorable pharmacokinetic profile, particularly its enhanced oral bioavailability, represents a significant advancement over earlier generation SERMs. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of endocrinology and oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, from the preclinical drug discovery to the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Lasofoxifene: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Initially developed for the prevention and treatment of postmenopausal osteoporosis, its therapeutic potential has expanded to include the treatment of vulvovaginal atrophy and, more recently, as a promising agent for estrogen receptor-positive (ER+) metastatic breast cancer, particularly in cases with ESR1 mutations. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical, and clinical development of this compound, detailing its mechanism of action, pharmacokinetic profile, and key experimental data.
Discovery and Synthesis
This compound, initially identified as CP-336,156, emerged from a research collaboration between Pfizer and Ligand Pharmaceuticals.[1] The development of this compound was driven by the need for a SERM with an improved efficacy and bioavailability profile compared to its predecessors, such as tamoxifen and raloxifene.[2] A key structural feature of this compound, a naphthalene derivative, is its increased resistance to intestinal glucuronidation, which contributes to its enhanced oral bioavailability.[2]
Chemical Synthesis
The synthesis of this compound has been approached through various routes. One notable method involves a Lewis acid-mediated three-component coupling reaction.[3] This approach allows for the efficient construction of the core structure of this compound.
Experimental Protocol: Synthesis of this compound
A detailed, multi-step synthesis is employed to produce this compound. A representative synthetic scheme is as follows:
-
Three-Component Coupling: A Lewis acid, such as hafnium tetrachloride (HfCl₄), mediates a one-pot coupling reaction between 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole to yield a 3,4,4-triaryl-1-butene intermediate.[3]
-
Cyclization and Elimination: The intermediate undergoes iodocarbocyclization, followed by the elimination of hydrogen iodide to form a dihydronaphthalene ring system.
-
Isomerization: A subsequent double-bond migration affords a common synthetic intermediate for this compound.
-
Functional Group Manipulation: The synthesis proceeds through several steps involving the introduction of the pyrrolidin-1-ylethoxy side chain via alkylation of a phenolic hydroxyl group.
-
Demethylation: The final step typically involves the demethylation of a methoxy group to yield the phenolic hydroxyl group of this compound. This can be achieved using reagents such as boron tribromide (BBr₃) in a solvent like dichloromethane (CH₂Cl₂).
-
Purification: The final product is purified using techniques such as chromatography to yield this compound.
Preclinical Development
Preclinical studies were instrumental in characterizing the pharmacological profile of this compound and establishing its potential as a therapeutic agent. These studies were conducted in various in vitro and in vivo models.
In Vitro Studies
Binding Affinity to Estrogen Receptors: this compound demonstrates high binding affinity for both ERα and ERβ. Its half-inhibition concentration is comparable to that of estradiol and is significantly more potent than that of raloxifene and tamoxifen.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to its receptor.
-
Receptor Source: Uterine cytosol from ovariectomized rats is prepared as a source of estrogen receptors.
-
Radioligand: A tritiated form of 17β-estradiol ([³H]E₂) is used as the radioligand.
-
Assay Procedure:
-
A fixed amount of the receptor preparation is incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: The receptor-bound radioligand is separated from the free radioligand, typically by filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Ki).
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | ERα | 0.21 ± 0.06 |
| 4-Hydroxytamoxifen (4-OHT) | ERα | 0.12 ± 0.003 |
| Fulvestrant | ERα | 0.13 ± 0.03 |
| 17β-Estradiol (E₂) | ERα | 0.22 ± 0.11 (Kd) |
Table 1: Comparative Binding Affinities for Wild-Type Estrogen Receptor Alpha (ERα).
In Vivo Studies
Preclinical studies in animal models, primarily ovariectomized (OVX) rats, demonstrated the tissue-selective effects of this compound.
-
Bone: this compound was shown to prevent bone loss and inhibit bone turnover in OVX rats, indicating its estrogenic (agonist) effect on bone.
-
Uterus: Unlike estrogen, this compound did not stimulate uterine hypertrophy in immature and aged female rats, demonstrating its anti-estrogenic (antagonist) effect in the uterus.
-
Breast Cancer Models: In preclinical models of breast cancer, this compound inhibited the formation of breast tumors.
-
Cholesterol: this compound was also found to reduce serum cholesterol levels in animal models.
Clinical Development
The clinical development of this compound has encompassed multiple Phase II and Phase III trials, primarily focusing on its efficacy and safety in postmenopausal women for osteoporosis, vaginal atrophy, and more recently, breast cancer.
Osteoporosis
Two pivotal Phase III trials, the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial and the Osteoporosis Prevention and Lipid-Lowering (OPAL) study, have been central to evaluating this compound for osteoporosis.
Experimental Protocol: Assessment of Bone Mineral Density (BMD)
Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD in clinical trials.
-
Procedure: A DXA scanner emits two X-ray beams with different energy levels. The amount of each X-ray beam that passes through the bone is measured.
-
Measurement Sites: BMD is typically measured at the lumbar spine and the hip.
-
Data Reporting: The results are reported as grams of mineral per square centimeter (g/cm²) and as a T-score, which compares the patient's BMD to that of a healthy young adult.
Experimental Protocol: Measurement of Bone Turnover Markers
Serum and urine samples are collected from study participants to measure biochemical markers of bone formation and resorption.
-
Bone Formation Markers:
-
Procollagen type I N-terminal propeptide (PINP): Measured in serum using immunoassays.
-
Bone-specific alkaline phosphatase (BSAP): Measured in serum using immunoassays.
-
-
Bone Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX): Measured in serum using immunoassays.
-
N-terminal telopeptide of type I collagen (NTX): Measured in urine using immunoassays.
-
| Trial | Treatment Group | Change in Lumbar Spine BMD | Change in Total Hip BMD |
| OPAL | This compound 0.25 mg/day | +2.3% | Not Reported |
| This compound 0.5 mg/day | +2.3% | Not Reported | |
| Placebo | -0.7% | Not Reported | |
| PEARL (3 years) | This compound 0.25 mg/day | +3.3% | Not Reported |
| This compound 0.5 mg/day | +3.3% | Not Reported | |
| Placebo | Not Reported | Not Reported |
Table 2: Changes in Bone Mineral Density (BMD) in Key Clinical Trials.
| Trial | Treatment Group (Dose) | Reduction in Vertebral Fractures | Reduction in Non-vertebral Fractures |
| PEARL (3 years) | This compound 0.25 mg/day | 31% | Not significant |
| This compound 0.5 mg/day | 42% | 22% |
Table 3: Fracture Risk Reduction in the PEARL Trial.
Vaginal Atrophy
Clinical trials have also demonstrated the efficacy of this compound in treating the symptoms of vulvovaginal atrophy in postmenopausal women.
Experimental Protocol: Assessment of Vaginal Atrophy
The assessment of vaginal atrophy in clinical trials typically involves a combination of subjective and objective measures.
-
Subjective Assessment: Patient-reported outcomes are used to assess the severity of symptoms such as vaginal dryness, itching, and dyspareunia (painful intercourse). The "most bothersome symptom" (MBS) approach is often used.
-
Objective Assessment:
-
Vaginal pH: Measured using a pH indicator strip. A lower pH is indicative of a healthier vaginal environment.
-
Vaginal Maturation Index (VMI): A sample of vaginal cells is collected and examined microscopically to determine the proportions of parabasal, intermediate, and superficial cells. An increase in superficial cells and a decrease in parabasal cells indicate an improvement in vaginal epithelial health.
-
| Study | Treatment Group (Dose) | Change in Most Bothersome Symptom (LSMD vs. Placebo) | Change in Vaginal pH (LSMD vs. Placebo) | Change in Superficial Cells (%) | Change in Parabasal Cells (%) |
| Phase 3 Trial 1 | This compound 0.25 mg/day | -0.4 | -0.65 | +5.2 | -39.9 |
| This compound 0.5 mg/day | -0.5 | -0.58 | +5.4 | -34.9 | |
| Phase 3 Trial 2 | This compound 0.25 mg/day | -0.4 | -0.57 | +3.5 | -34.1 |
| This compound 0.5 mg/day | -0.5 | -0.67 | +2.2 | -33.5 |
Table 4: Efficacy of this compound in Treating Vaginal Atrophy (LSMD: Least Squares Mean Difference).
Breast Cancer
A significant finding from the PEARL trial was the reduction in the risk of ER+ breast cancer in women taking this compound. This has led to further investigation of this compound as a treatment for ER+ metastatic breast cancer, particularly in patients with acquired ESR1 mutations, which can confer resistance to other endocrine therapies.
| Trial | Treatment Group (Dose) | Reduction in ER+ Breast Cancer Risk |
| PEARL (5 years) | This compound 0.5 mg/day | 83% |
Table 5: Estrogen Receptor-Positive (ER+) Breast Cancer Risk Reduction in the PEARL Trial.
Mechanism of Action
This compound is a SERM, meaning it exhibits tissue-selective estrogenic and anti-estrogenic effects. It binds to both ERα and ERβ, and the subsequent conformational change in the receptor determines whether it acts as an agonist or an antagonist in a particular tissue. This is dependent on the recruitment of co-activator or co-repressor proteins to the estrogen receptor complex.
-
Bone: In bone tissue, this compound acts as an estrogen agonist, mimicking the bone-protective effects of estrogen by reducing the activity of osteoclasts (cells that break down bone).
-
Uterus and Breast: In the uterus and breast, this compound acts as an estrogen antagonist, blocking the proliferative effects of estrogen in these tissues.
-
Vagina: In the vaginal epithelium, this compound has an estrogenic effect, leading to improved tissue health and a reduction in the symptoms of atrophy.
Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.
Pharmacokinetics and Metabolism
This compound exhibits a favorable pharmacokinetic profile, which contributes to its clinical efficacy.
-
Absorption: this compound is absorbed orally, with time to maximum plasma concentration (Tmax) typically exceeding 6 hours.
-
Bioavailability: It has a higher oral bioavailability compared to other SERMs due to its resistance to intestinal glucuronidation.
-
Distribution: this compound is highly bound to plasma proteins (>99%).
-
Metabolism: The primary clearance mechanisms for this compound are direct conjugation (glucuronidation and sulfation) and Phase I oxidation, primarily mediated by CYP3A and CYP2D6 enzymes.
-
Elimination: The majority of the administered dose is excreted in the feces. The elimination half-life is approximately 6 days.
| Parameter | Value |
| Time to Max. Concentration (Tmax) | > 6 hours |
| Protein Binding | > 99% |
| Elimination Half-life | ~6 days |
| Primary Metabolism | CYP3A, CYP2D6, Glucuronidation, Sulfation |
| Primary Excretion Route | Feces |
Table 6: Pharmacokinetic Properties of this compound.
References
The Efficacy of Lasofoxifene in Overcoming ESR1 Gene Mutations in ER+/HER2- Metastatic Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired mutations in the estrogen receptor 1 (ESR1) gene are a significant clinical challenge in the management of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer, conferring resistance to standard endocrine therapies. Lasofoxifene, a novel, third-generation selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent that demonstrates robust anti-tumor activity in the presence of these mutations. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the use of this compound for ESR1-mutated breast cancer. We detail the experimental protocols from key studies, present quantitative data in a structured format, and provide visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Challenge of ESR1 Mutations
Endocrine therapy is the cornerstone of treatment for ER+ breast cancer. However, the development of resistance is common in the metastatic setting. A primary mechanism of acquired resistance is the emergence of missense mutations in the ligand-binding domain (LBD) of the ESR1 gene, which encodes for the estrogen receptor alpha (ERα). These mutations, most commonly occurring at codons Y537 and D538, lead to ligand-independent constitutive activation of the ERα, driving tumor growth even in the absence of estrogen.[1] This renders aromatase inhibitors (AIs) ineffective and diminishes the efficacy of other endocrine agents like tamoxifen and fulvestrant.[1][2]
This compound is a potent, orally bioavailable SERM that has demonstrated a unique ability to antagonize the constitutively active mutant ERα.[3] Unlike earlier generation SERMs, this compound effectively stabilizes the receptor in an antagonist conformation, even in the presence of activating mutations, thereby inhibiting downstream signaling and tumor proliferation.[4]
Mechanism of Action of this compound on ESR1 Mutant ERα
ESR1 mutations induce a conformational change in the ERα LBD, mimicking the estrogen-bound state and favoring an agonist conformation. This leads to the constitutive recruitment of coactivators and the transcription of estrogen-responsive genes that drive cell proliferation.
This compound binds to both wild-type and mutant ERα with high affinity. Upon binding to the ESR1-mutant ERα, this compound induces a distinct conformational change that promotes an antagonist state. This is achieved by repositioning Helix 12, a critical component of the LBD, to block the coactivator binding site. By stabilizing this antagonist conformation, this compound effectively silences the transcriptional activity of the mutant receptor, leading to the inhibition of tumor growth.
Preclinical Evidence
A robust body of preclinical work has established the rationale for the clinical development of this compound in ESR1-mutated breast cancer. These studies have utilized both in vitro cell-based assays and in vivo xenograft models.
In Vitro Studies
In vitro studies have been crucial in elucidating the molecular effects of this compound on ESR1 mutant cell lines.
Key In Vitro Assays:
-
Cell Proliferation Assays: To assess the anti-proliferative effects of this compound, ER+ breast cancer cell lines (e.g., MCF-7) engineered to express wild-type or ESR1 mutant (Y537S, D538G) ERα are used. Cells are treated with varying concentrations of this compound, fulvestrant, or vehicle control, and cell viability is measured over time using assays such as MTT or CellTiter-Glo.
-
ERα Cellular Accumulation and Lifetime Assays: These assays quantify the effect of this compound on the stability of the ERα protein. T47D breast cancer cells engineered with a doxycycline-inducible Halo-tagged ERα (wild-type or mutant) can be used. Following treatment with this compound or other antiestrogens, the cellular levels of ERα are measured, often revealing that unlike selective estrogen receptor degraders (SERDs), this compound does not necessarily lead to significant degradation of the receptor but rather modulates its activity.
-
Transcriptional Antagonism Assays: Luciferase reporter assays are employed to measure the ability of this compound to inhibit the transcriptional activity of mutant ERα. Cells are co-transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid and an expression vector for either wild-type or mutant ERα. A reduction in luciferase activity upon this compound treatment indicates transcriptional antagonism.
-
Bioluminescence Resonance Energy Transfer (BRET) for SUMOylation: This assay can be used to study post-translational modifications of ERα, such as SUMOylation, which can be affected by ligand binding and influence receptor activity.
In Vivo Xenograft Models
In vivo studies using animal models have provided critical evidence of this compound's anti-tumor efficacy.
Experimental Protocol for Xenograft Studies:
-
Cell Line Implantation: Luciferase-GFP tagged MCF-7 cells expressing either wild-type or ESR1 mutant (Y537S or D538G) ERα are injected into the mammary ducts of immunocompromised mice (e.g., NSG mice).
-
Treatment: Once tumors are established, mice are randomized to receive treatment with vehicle, this compound, fulvestrant, or a combination with a CDK4/6 inhibitor like palbociclib or abemaciclib.
-
Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging. Metastasis to distant organs can also be tracked.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Histological analysis and immunohistochemistry (e.g., for Ki67 to assess proliferation) are performed.
Key Findings from Preclinical Studies:
-
This compound as a monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases in xenograft models of ESR1-mutated breast cancer.
-
The combination of this compound with a CDK4/6 inhibitor (palbociclib or abemaciclib) resulted in greater tumor suppression and prevention of metastasis compared to fulvestrant plus a CDK4/6 inhibitor.
Clinical Evidence: The ELAINE Trials
The clinical development of this compound for ESR1-mutated breast cancer has been primarily driven by the ELAINE series of clinical trials.
ELAINE 1: this compound Monotherapy vs. Fulvestrant
The ELAINE 1 trial (NCT03781063) was a Phase 2, open-label, randomized study comparing the efficacy and safety of oral this compound (5 mg daily) versus intramuscular fulvestrant (500 mg monthly) in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who had progressed on an AI plus a CDK4/6 inhibitor.
Table 1: Key Efficacy Outcomes from the ELAINE 1 Trial
| Endpoint | This compound (n=52) | Fulvestrant (n=51) | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | 0.12 |
| Reduction in ESR1 Mutant Allele Fraction (MAF) in ctDNA | 82.9% of patients | 61.5% of patients | N/A |
Data sourced from Goetz et al., 2023.
While the primary endpoint of PFS did not reach statistical significance, all efficacy endpoints numerically favored this compound. Importantly, this compound demonstrated a greater ability to reduce the ESR1 mutant allele fraction in circulating tumor DNA (ctDNA), indicating strong target engagement.
ELAINE 2: this compound in Combination with Abemaciclib
The ELAINE 2 trial (NCT04432454) was a Phase 2, single-arm, open-label study evaluating the safety and efficacy of this compound (5 mg daily) in combination with the CDK4/6 inhibitor abemaciclib (150 mg twice daily) in women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on prior therapies, including a CDK4/6 inhibitor.
Table 2: Key Efficacy Outcomes from the ELAINE 2 Trial
| Endpoint | This compound + Abemaciclib (n=29) |
| Median Progression-Free Survival (PFS) | 13 months |
| Objective Response Rate (ORR) | 55.6% (in patients with measurable lesions) |
| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% |
| Reduction in ESR1 Mutant Allele Fraction (MAF) in ctDNA | 80.8% of patients |
Data sourced from Damodaran et al., 2023.
The combination of this compound and abemaciclib demonstrated substantial anti-tumor activity in a heavily pre-treated patient population.
Experimental Protocol: ELAINE 1 and 2 Clinical Trials
Methodology for ESR1 Mutation Detection:
A critical component of the ELAINE trials was the identification of patients with ESR1 mutations. This was primarily achieved through liquid biopsy, analyzing cell-free circulating tumor DNA (ctDNA) from plasma samples. Digital PCR (dPCR) and next-generation sequencing (NGS) are common, highly sensitive methods used for this purpose.
Future Directions and Conclusion
The promising results from the ELAINE 1 and 2 trials have led to the initiation of the Phase 3 ELAINE 3 trial (NCT05696626), which will further evaluate the combination of this compound and abemaciclib against fulvestrant and abemaciclib in patients with ESR1-mutated, ER+/HER2- metastatic breast cancer who have progressed on a prior AI and CDK4/6 inhibitor.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Lasofoxifene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Lasofoxifene, a non-steroidal selective estrogen receptor modulator (SERM), intended for in vivo research applications. Proper preparation of the dosing solution is critical for ensuring accurate and reproducible results in animal studies.
Data Presentation: Solubility of this compound
This compound is a crystalline solid that exhibits varying solubility in different solvents.[1] The following table summarizes the quantitative solubility data for this compound, which is essential for the preparation of stock and working solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1][2] | Recommended as the initial solvent for preparing aqueous solutions.[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | An alternative organic solvent for stock solution preparation. |
| Ethanol | ~1.5 mg/mL | Can be used as a solvent for stock solutions. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | A common vehicle for creating a final dosing solution for in vivo studies. |
| Aqueous Buffers | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended due to low solubility. |
Experimental Protocol: Dissolution of this compound for In Vivo Administration
This protocol outlines the steps for preparing a this compound solution suitable for administration to laboratory animals, such as mice, typically via oral gavage or subcutaneous injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile, amber-colored vials or tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath set to 37°C (optional)
-
Sterile syringes and needles
Procedure:
Part 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate the required amount: Determine the total amount of this compound needed for your study based on the dosing concentration and the number of animals.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 20 mg/mL). It is recommended to purge the solvent with an inert gas.
-
Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: For short-term storage, the DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Part 2: Preparation of the Final Working Solution for In Vivo Dosing
The final working solution should be prepared fresh on the day of dosing.
-
Thaw the Stock Solution: If your DMSO stock solution was frozen, allow it to thaw completely at room temperature.
-
Dilution with Aqueous Buffer: Based on your desired final concentration (e.g., for a 1:1 DMSO:PBS solution with a solubility of approximately 0.5 mg/mL), dilute the DMSO stock solution with sterile PBS (pH 7.2). Add the PBS to the DMSO stock solution gradually while vortexing to prevent precipitation of the compound.
-
Final Concentration Adjustment: Calculate the precise volumes of the stock solution and PBS needed to achieve the target dosing concentration for your animal model.
-
Final Inspection: After dilution, vortex the working solution thoroughly. Inspect the solution to ensure it is clear and free of any precipitate.
-
Use Immediately: It is strongly recommended to use the freshly prepared aqueous solution on the same day and not to store it for more than 24 hours to ensure its stability.
Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound dosing solution and its mechanism of action as a Selective Estrogen Receptor Modulator.
Caption: Experimental workflow for the preparation of this compound dosing solution for in vivo studies.
Caption: Simplified signaling pathway for this compound's action on the Estrogen Receptor α.
References
Application Notes and Protocols for Administering Lasofoxifene in Mouse Xenograft Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of Lasofoxifene, a selective estrogen receptor modulator (SERM), in mouse xenograft models of estrogen receptor-positive (ER+) breast cancer. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in preclinical studies.
Introduction
This compound is a non-steroidal SERM that exhibits high affinity for both estrogen receptor alpha (ERα) and beta (ERβ).[1] In the context of breast cancer, it functions as an antagonist in mammary gland tissue, suppressing estrogen signaling pathways that drive tumor growth.[1] Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of breast cancer cells, including those with acquired resistance to other endocrine therapies due to ESR1 mutations.[2][3][4] This document details the necessary protocols for utilizing this compound in mammary intraductal (MIND) xenograft models, a method that more accurately mimics the natural progression of ductal carcinoma in situ.
Core Concepts and Signaling Pathways
Estrogen receptor signaling is a critical driver in the majority of breast cancers. Upon binding to estrogen, the estrogen receptor (ER) translocates to the nucleus, where it regulates the transcription of genes involved in cell proliferation and survival. Key downstream pathways activated by ER signaling include the PI3K/AKT/mTOR and MAPK pathways.
This compound exerts its anti-tumor effects by competitively binding to the ER, thereby blocking the binding of estrogen and preventing the conformational changes required for receptor activation. This leads to a downregulation of estrogen-responsive genes and an inhibition of tumor growth. Structural analyses have shown that this compound can stabilize an antagonist conformation of both wild-type and mutant ERα.
References
Application Notes and Protocols: Lasofoxifene Combination Therapy with CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity, particularly in the context of estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer with acquired ESR1 mutations. These mutations are a common mechanism of resistance to endocrine therapies. The combination of this compound with cyclin-dependent kinase 4/6 inhibitors (CDK4/6i) represents a promising strategy to overcome resistance and improve outcomes for patients with advanced or metastatic breast cancer. This document provides a comprehensive overview of the preclinical and clinical data supporting this combination therapy, along with detailed protocols for key experimental assays.
Rationale for Combination Therapy
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, function by blocking the proliferation of cancer cells through inhibition of the cyclin D-CDK4/6-Rb pathway. While highly effective, resistance to CDK4/6 inhibitors can develop through various mechanisms, including alterations in the ER signaling pathway. This compound, by targeting the estrogen receptor, including its mutated forms, offers a complementary mechanism of action. Preclinical and clinical studies suggest a synergistic effect when these two classes of drugs are combined, leading to enhanced tumor growth inhibition and delayed emergence of resistance.[1][2]
Preclinical Data Summary
Preclinical studies utilizing mouse xenograft models of ER+ breast cancer, including those with ESR1 mutations, have provided a strong foundation for the clinical development of this compound and CDK4/6 inhibitor combination therapy.
Table 1: Summary of Preclinical Efficacy of this compound and Palbociclib Combination
| Model System | Treatment Arms | Key Findings | Reference |
| MCF-7 Y537S & D538G MIND Xenograft | This compound | Significantly more effective than fulvestrant at inhibiting lung and liver metastasis. | [3] |
| This compound + Palbociclib | More effective than fulvestrant + palbociclib at reducing primary tumor growth and metastasis to the liver and lung. | ||
| Letrozole-resistant MCF7 LTLT Xenograft (no ESR1 mutation, HER2 overexpression) | This compound ± Palbociclib | Significantly reduced primary tumor growth compared to vehicle; more effective than fulvestrant. | |
| This compound + Palbociclib | Significantly fewer bone metastases compared to vehicle. |
Clinical Data Summary
The clinical development of this compound in combination with CDK4/6 inhibitors is primarily focused on the ELAINE series of clinical trials.
Table 2: Efficacy of this compound Monotherapy vs. Fulvestrant (ELAINE 1 Trial)
| Endpoint | This compound (n=52) | Fulvestrant (n=51) | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.12 |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | 0.12 |
Source:
Table 3: Efficacy of this compound and Abemaciclib Combination (ELAINE 2 Trial)
| Endpoint | Value (n=29) | 95% Confidence Interval (CI) |
| Median Progression-Free Survival (PFS) | 13.0 months (56.0 weeks) | 31.9 weeks - Not Estimable |
| Objective Response Rate (ORR) (n=18 with measurable lesions) | 55.6% | 33.7% - 75.4% |
| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% | 47.3% - 80.1% |
Source:
Table 4: Safety Profile of this compound and Abemaciclib Combination (ELAINE 2 Trial)
| Treatment-Emergent Adverse Event (Any Grade) | Percentage of Patients (n=29) |
| Diarrhea | 82.8% |
| Nausea | 51.7% |
| Fatigue | 37.9% |
| Vomiting | Not specified in top results |
| Anemia | 27.6% |
| Decreased white blood cell count | 27.6% |
| Neutropenia/decreased neutrophil count | 20.7% |
Most adverse events were Grade 1 or 2 in severity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and CDK4/6 inhibitors.
Caption: General workflow for preclinical and clinical evaluation.
Experimental Protocols
Protocol 1: Generation of Letrozole-Resistant MCF-7 Cells
This protocol is adapted from methodologies used to establish aromatase inhibitor-resistant breast cancer cell lines.
1. Cell Culture:
- Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.
- For letrozole resistance induction, switch to phenol-red-free DMEM/F12 medium supplemented with 10% newborn calf serum, 2.5 mM Glutamax, 6 ng/ml insulin, and 0.1 µM testosterone.
2. Induction of Resistance:
- Treat a culture of MCF-7 cells with 10⁻⁶ M letrozole for one week.
- Trypsinize the cells and seed them in serial dilutions in 24-well plates.
- Identify and transfer single colonies to new wells and gradually expand them in the presence of letrozole-containing medium.
- After approximately 2–3 months, the isolated colonies should give rise to letrozole-resistant cell lines that can be maintained in letrozole-containing medium with a weekly split ratio of about 1:25.
Protocol 2: Cell Viability Assay
This is a general protocol for assessing the effect of this compound and a CDK4/6 inhibitor on cell viability.
1. Cell Seeding:
- Seed ER+ breast cancer cells (e.g., MCF-7, T47D, or letrozole-resistant variants) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Drug Treatment:
- Prepare serial dilutions of this compound and the chosen CDK4/6 inhibitor (e.g., abemaciclib or palbociclib) in the appropriate cell culture medium.
- Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubate for 72-96 hours.
3. Viability Assessment (using MTT assay as an example):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis
This protocol outlines the steps for analyzing protein expression changes in response to treatment.
1. Cell Lysis:
- After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
2. Electrophoresis and Transfer:
- Denature protein lysates by boiling with Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-Rb, Rb, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: In Vivo Xenograft Tumor Growth and Metastasis Assessment
This protocol is based on the Mammary Intraductal (MIND) xenograft model.
1. Cell Preparation:
- Use luciferase-tagged ER+ breast cancer cells (e.g., MCF-7 WT, Y537S, or D538G mutants).
2. Xenograft Implantation:
- Inject approximately 1 x 10⁵ cells into the mammary fat pad of female immunodeficient mice (e.g., NSG mice).
3. Treatment Administration:
- Once tumors are established, randomize mice into treatment groups.
- Administer treatments as described in preclinical studies (e.g., this compound at 10 mg/kg, 5 days/week, subcutaneously; palbociclib at 100 mg/kg, 5 days/week, by oral gavage).
4. Tumor Growth and Metastasis Monitoring:
- Monitor primary tumor growth by caliper measurements bi-weekly.
- Perform in vivo bioluminescence imaging (BLI) weekly to assess both primary tumor burden and metastatic dissemination.
- Anesthetize mice (e.g., with isoflurane).
- Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.
- Image using a bioluminescence imaging system (e.g., IVIS Spectrum).
5. Ex Vivo Analysis:
- At the end of the study, euthanize the mice and dissect primary tumors and organs of interest (e.g., lungs, liver, bone).
- Perform ex vivo BLI to confirm metastatic lesions.
- Fix tissues in formalin for histological analysis.
Protocol 5: Ki-67 Immunohistochemical Staining
This protocol provides a general guideline for Ki-67 staining of tumor tissues.
1. Tissue Preparation:
- Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
- Deparaffinize and rehydrate the tissue sections.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
3. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a protein block or normal serum.
- Incubate with a primary antibody against Ki-67.
- Apply a secondary antibody and a detection system (e.g., HRP-polymer).
- Develop the signal with a chromogen such as DAB.
- Counterstain with hematoxylin.
4. Analysis:
- Count the percentage of Ki-67-positive tumor cell nuclei in at least 500 cells in areas of high proliferation.
Conclusion
The combination of this compound with CDK4/6 inhibitors holds significant promise for the treatment of ER+/HER2- metastatic breast cancer, particularly in patients with acquired ESR1 mutations who have progressed on prior endocrine therapies. The preclinical data demonstrate a strong synergistic effect, and the clinical data from the ELAINE trials are highly encouraging. The ongoing ELAINE 3 trial (NCT05696626), a Phase 3 study comparing this compound plus abemaciclib to fulvestrant plus abemaciclib, will be pivotal in establishing the clinical utility of this combination. The protocols provided herein offer a framework for researchers to further investigate the mechanisms and efficacy of this important therapeutic strategy.
References
Application Notes and Protocols for the Synthesis of Novel Lasofoxifene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the synthesis of novel derivatives of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). The focus is on the generation of stereospecific methylpyrrolidine derivatives that exhibit distinct biological activities, ranging from SERM-like to selective estrogen receptor degrader (SERD)-like profiles. These compounds are valuable tools for investigating the interplay between estrogen receptor alpha (ERα) stability and its transcriptional activity, particularly in the context of endocrine-resistant breast cancer.
Overview of Synthetic Strategies
The synthesis of novel this compound derivatives primarily involves modifications of the pyrrolidine ring. The general approach starts from commercially available precursors and utilizes key reactions such as a Lewis acid-mediated three-component coupling reaction to construct the core tetrahydronaphthalene structure, followed by the introduction of the modified side chain. A common precursor for many this compound analogs is Nafoxidine.
Two main synthetic routes are highlighted:
-
Route A: Synthesis via Three-Component Coupling and Iodocarbocyclization. This efficient method allows for the construction of the triaryl-butene backbone in a single step, followed by cyclization to form the tetrahydronaphthalene core.
-
Route B: Synthesis from 4-Bromophenol. This multi-step synthesis provides a reliable pathway to key intermediates necessary for the introduction of various pyrrolidine moieties.
Quantitative Data Summary
The following tables summarize the biological activity of representative novel this compound derivatives in comparison to the parent compound and other known SERMs/SERDs.
Table 1: In Vitro Activity of Methylpyrrolidine this compound Derivatives on Wild-Type ERα
| Compound | Modification | Profile | IC50 (nM) for ERα Lifetime | Maximum Normalized Fluorescence at 5 µM |
| This compound | - | SERM | - | ~1.0 |
| LA-3 | 3R-methylpyrrolidine | SERD-like | 26.94 ± 0.4 | 0.48 ± 0.07 |
| LA-5 | 2S-methylpyrrolidine | SERM-like | 15.68 ± 0.27 | 1.706 ± 0.09 |
Data sourced from studies on engineered T47D breast cancer cells expressing halo-tagged ERα.[1][2]
Table 2: Anti-proliferative Activity in MCF7 Cells with WT/Y537S ESR1
| Compound | Normalized Cell Count (after 84 hr) |
| 4-hydroxytamoxifen (4OHT) | Significant reduction |
| Fulvestrant (ICI) | Significant reduction |
| This compound | Significant reduction |
| LA-Stab (LA-5) | Significant reduction |
| LA-Deg (LA-3) | Significant reduction |
All treatments were in the presence of 1 nM estradiol (E2).[1]
Experimental Protocols
General Synthesis of Stereospecific Methylpyrrolidine this compound Derivatives
This protocol outlines the synthesis of 3R-methylpyrrolidine (LA-Deg) and 2S-methylpyrrolidine (LA-Stab) this compound derivatives, starting from a common intermediate derived from 4-bromophenol.[1]
Protocol 1: Synthesis of this compound Analogs
Materials:
-
Intermediate 8 (prepared from 4-bromophenol according to literature procedures)
-
(3S)-3-methylpyrrolidine-HCl salt or (2S)-2-methylpyrrolidine-HCl salt
-
Diisopropylethylamine (i-Pr2NEt)
-
Dry N,N-Dimethylformamide (DMF)
-
Argon atmosphere
-
Standard glassware for organic synthesis
-
Purification system (e.g., flash chromatography, HPLC)
Procedure:
-
To a solution of intermediate 8 (e.g., 85 mg, 0.20 mmol) in dry DMF under an argon atmosphere, add the respective methylpyrrolidine-HCl salt (e.g., (3S)-3-methylpyrrolidine-HCl salt, 121 mg, 1.0 mmol).
-
Add diisopropylethylamine (i-Pr2NEt) (e.g., 800 µL, 4.6 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired this compound derivative.
-
Perform chiral separation of the racemic mixture using a Chiral pack IBN-3 column with a mobile phase of 0.1% Et2NH in MeOH to isolate the specific stereoisomers.[1]
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the purity and retention times of the separated enantiomers by HPLC analysis.
Synthesis of Nafoxidine and its Conversion to this compound
Nafoxidine serves as a key precursor in several synthetic routes to this compound.
Protocol 2: Two-Step Catalytic Synthesis of Nafoxidine
This protocol provides a concise and efficient method for preparing Nafoxidine.
Step 1: α-Arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one
-
In a reaction vessel, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, chlorobenzene, Pd-132 catalyst (0.1 mol%), and sodium tert-butoxide (1.9 equivalents) in 1,4-dioxane.
-
Heat the mixture at 60 °C until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, work up the reaction mixture to isolate 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one. This step typically yields around 90%.
Step 2: Conversion to Nafoxidine
-
Prepare (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium in situ from the corresponding arylbromide precursor and n-butyllithium.
-
In a separate vessel, treat 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one with the freshly prepared aryllithium reagent in the presence of CeCl₃.
-
After completion of the reaction, quench and perform an aqueous workup to isolate Nafoxidine. This step can yield up to 61%.
Protocol 3: Conversion of Nafoxidine to this compound
This protocol describes the hydrogenation of Nafoxidine to yield this compound.
-
In a 10 mL autoclave, charge Nafoxidine (e.g., 36.0 mg, 0.0846 mmol) and 20% Pd(OH)₂/C (e.g., 36.0 mg, 0.0513 mmol) in ethanol (3.0 mL).
-
Seal the vessel and stir the mixture under a hydrogen atmosphere (2.5 atm) at 50 °C for 22 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite with ethyl acetate.
-
Concentrate the filtrate to obtain the methoxy-protected this compound intermediate.
-
Cleave the methoxy protective group using BBr₃ in CH₂Cl₂ at -23 to 0 °C for 3 hours to yield this compound.
Biological Assays
ERα Cellular Accumulation and Lifetime Assay
This high-throughput live-cell assay quantifies the effect of compounds on ERα stability.
Protocol 4: Live-Cell ERα Degradation Assay
-
Plate T47D cells stably expressing Tet-On halo-tagged ERα in 96-well plates in estrogen-depleted medium.
-
Simultaneously add doxycycline (to induce ERα expression), a halo-tagging fluorescent dye (e.g., HaloTag® TMR Ligand), and the test compounds at various concentrations.
-
Incubate the cells for 24 hours.
-
Image the plates using an automated fluorescence microscope.
-
Quantify the red channel integrated intensity per image and normalize it to the phase channel confluence area to determine the level of ERα.
-
Plot the normalized fluorescence against the compound concentration to generate dose-response curves and determine IC50 values for degradation.
ERα SUMOylation Assay
Bioluminescence Resonance Energy Transfer (BRET) is used to measure the ligand-induced interaction between ERα and SUMO3.
Protocol 5: BRET Assay for ERα SUMOylation
-
Co-transfect HEK293T cells with plasmids encoding Renilla Luciferase (RLucII)-tagged ERα and YFP-tagged SUMO3.
-
After 48 hours, replace the cell media with HBSS supplemented with dextrose and the test compounds at various concentrations.
-
Incubate for 2-3 hours at 37 °C.
-
Add the RLuc substrate, coelenterazine H.
-
Measure the light emission at the wavelengths corresponding to the RLuc donor and the YFP acceptor using a plate reader capable of BRET measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Estrogen Receptor Signaling and Modulation by this compound Derivatives.
Caption: General Workflow for Synthesis and Evaluation of this compound Derivatives.
References
- 1. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
Application Note and Protocol for the Quantification of Lasofoxifene using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
The proposed method utilizes RP-HPLC with UV detection to separate and quantify Lasofoxifene. The non-polar nature of this compound allows for its retention on a non-polar stationary phase (such as C18) with a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions (Proposed)
This section details the proposed instrumental setup and chromatographic conditions for the analysis of this compound.
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving a suitable amount of monobasic potassium phosphate in HPLC-grade water to achieve a desired concentration (e.g., 25 mM).
-
Adjust the pH of the buffer to 3.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered phosphate buffer and acetonitrile in a 50:50 volume-to-volume ratio.
-
Degas the mobile phase before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the mobile phase, if necessary, to bring the concentration within the calibration range.
Method Validation Parameters (Expected)
The following table summarizes the expected validation parameters for this method, based on typical performance characteristics of similar HPLC assays. A full method validation should be performed to confirm these parameters.
| Parameter | Expected Specification |
| Linearity (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
| Specificity | No interference from excipients or degradation products |
| Robustness | Insensitive to minor variations in mobile phase composition, pH, and flow rate |
Data Presentation
The quantitative data obtained from the analysis of this compound standards and samples should be recorded and processed. The concentration of this compound in the sample can be calculated using the calibration curve generated from the standard solutions.
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 150000 |
| 20 | 300000 |
| 50 | 750000 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Signaling Pathway of this compound (as a SERM)
This compound, as a Selective Estrogen Receptor Modulator (SERM), exhibits tissue-specific agonist or antagonist effects on estrogen receptors (ERα and ERβ). The following diagram depicts the generalized signaling pathway of a SERM.
Caption: Simplified signaling pathway of a SERM like this compound.
References
Application Notes and Protocols for Studying Endocrine Resistance in Breast Cancer Using Lasofoxifene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endocrine therapy is a cornerstone for the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of ER+ breast cancer is the development of endocrine resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1). Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent to overcome this resistance. Unlike earlier SERMs, this compound demonstrates potent antagonist activity against both wild-type and mutant ERα, including the clinically relevant Y537S and D538G mutations.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially treat endocrine-resistant breast cancer.
Mechanism of Action:
This compound is a non-steroidal SERM that selectively binds to ERα and ERβ with high affinity.[5] In breast cancer cells, it acts as an ERα antagonist, suppressing estrogen-mediated signaling pathways that drive tumor growth. A key feature of this compound is its ability to stabilize an antagonist conformation of the ERα ligand-binding domain (LBD), even in the presence of activating ESR1 mutations like Y537S. This prevents the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, effectively blocking the constitutive activity of the mutant receptors. Preclinical studies have shown that this compound can inhibit the proliferation of breast cancer cells harboring these mutations and is more effective than the selective estrogen receptor degrader (SERD) fulvestrant in preclinical models.
Data Presentation
Preclinical Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Result | Reference |
| MCF7 WT, Y537S, D538G ERα xenografts | This compound (5 and 10 mg/kg) vs. Fulvestrant | Inhibition of tumor growth | This compound was more effective than fulvestrant at inhibiting tumor growth in the Y537S and D538G mutant models. | |
| MCF7 Y537S and D538G xenografts | This compound (5 and 10 mg/kg) vs. Fulvestrant | Inhibition of metastasis to lung and liver | This compound significantly inhibited metastasis of both Y537S and D538G mutants. Fulvestrant only inhibited metastasis of the D538G mutant. | |
| Letrozole-resistant MCF7 LTLT xenografts (no ESR1 mutation) | This compound ± Palbociclib vs. Fulvestrant | Inhibition of primary tumor growth | This compound ± palbociclib significantly reduced primary tumor growth compared to vehicle. Fulvestrant did not show a significant reduction. |
Clinical Efficacy of this compound in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutations
ELAINE 1 Phase II Trial (this compound vs. Fulvestrant)
| Endpoint | This compound (n=52) | Fulvestrant (n=51) | P-value | Hazard Ratio (95% CI) | Reference |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 | 0.699 (0.434-1.125) | |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 | - | |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | 0.117 | - | |
| 6-month PFS rate | 53.4% | 37.9% | - | - | |
| 12-month PFS rate | 30.7% | 14.1% | - | - | |
| Decrease in ESR1 Mutant Allele Fraction (MAF) | 82.9% of patients | 61.5% of patients | - | - |
ELAINE 2 Phase II Trial (this compound + Abemaciclib)
| Endpoint | Result (n=29) | Reference |
| Median Progression-Free Survival (PFS) | 13.9 months | |
| Objective Response Rate (ORR) | 55.6% (in patients with measurable lesions) | |
| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% | |
| Decrease in ESR1 Mutant Allele Fraction (MAF) | 80.8% of patients |
Experimental Protocols
Orthotopic Xenograft Model of Endocrine-Resistant Breast Cancer
This protocol describes the establishment of an orthotopic xenograft model using MCF7 breast cancer cells engineered to express ESR1 mutations and a luciferase reporter for in vivo imaging.
Materials:
-
MCF7 cells (wild-type or expressing Y537S/D538G ESR1 mutations and luciferase)
-
Matrigel
-
Female immunodeficient mice (e.g., NSG or nu/nu)
-
Estradiol pellets or injectable estradiol valerate
-
This compound, Fulvestrant, Palbociclib (for treatment arms)
-
Vehicle control
Procedure:
-
Cell Preparation: Culture MCF7 cells in appropriate media. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
Animal Preparation: Anesthetize the mice. Implant a slow-release estradiol pellet subcutaneously in the dorsal neck region or administer injectable estradiol valerate to support the growth of these estrogen-dependent cells.
-
Orthotopic Injection: Inject 1 x 10^6 cells (in 100 µL of the cell/Matrigel suspension) into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by weekly caliper measurements and/or in vivo bioluminescence imaging.
-
Treatment: Once tumors are established (e.g., ~100-200 mm³), randomize mice into treatment groups. Administer treatments as per the study design (e.g., daily oral gavage for this compound, subcutaneous injection for fulvestrant).
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).
In Vivo Bioluminescence Imaging
This protocol is for non-invasively monitoring tumor growth and metastasis in the xenograft model.
Materials:
-
D-Luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Luciferin Preparation: Prepare a 15 mg/mL stock solution of D-Luciferin in sterile PBS.
-
Injection: Anesthetize the tumor-bearing mice with isoflurane. Inject the D-Luciferin solution intraperitoneally at a dose of 150 mg/kg body weight.
-
Imaging: Approximately 10-15 minutes after luciferin injection, place the anesthetized mice in the imaging chamber of the IVIS system.
-
Image Acquisition: Acquire bioluminescent images. The exposure time may need to be adjusted based on the signal intensity.
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest using the accompanying software. This signal is proportional to the number of viable tumor cells.
Western Blot for ERα Expression
This protocol details the detection of ERα protein levels in tumor lysates.
Materials:
-
Tumor tissue or cultured cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction: Homogenize tumor tissue or lyse cell pellets in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Immunohistochemistry (IHC) for Ki67
This protocol is for assessing cell proliferation in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibody against Ki67
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Peroxidase Block: Block endogenous peroxidase activity by incubating with hydrogen peroxide.
-
Blocking: Block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Ki67 antibody for 30-60 minutes at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Apply the DAB substrate, which will form a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Score the percentage of Ki67-positive tumor cell nuclei under a microscope. A higher Ki67 index indicates a higher proliferation rate.
Visualizations
Caption: Mechanism of this compound in endocrine-resistant breast cancer.
References
- 1. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Clinical Trial Design: Lasofoxifene in Metastatic Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing clinical trials of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), for the treatment of estrogen receptor-positive (ER+), HER2-negative metastatic breast cancer, particularly in patients with ESR1 mutations.
Introduction to this compound
This compound is a non-steroidal SERM that exhibits tissue-selective estrogenic and antiestrogenic effects.[1][2] In breast cancer cells, it acts as an antagonist to the estrogen receptor alpha (ERα), inhibiting the downstream signaling that promotes tumor growth.[1] Notably, this compound has demonstrated potent activity against both wild-type and mutant forms of ERα, including the Y537S and D538G mutations in the ESR1 gene, which are common mechanisms of acquired resistance to endocrine therapies.[3][4] Preclinical and clinical studies have shown that this compound, both as a monotherapy and in combination with CDK4/6 inhibitors, can effectively inhibit tumor growth and metastasis in models of endocrine-resistant breast cancer.
Mechanism of Action and Signaling Pathway
This compound selectively binds to ERα and ERβ with high affinity. In ER+ breast cancer cells, its binding to ERα induces a conformational change in the receptor that prevents its interaction with coactivators, thereby blocking the transcription of estrogen-responsive genes that drive cell proliferation. In the context of ESR1 mutations, which can lead to a constitutively active receptor, this compound is still able to bind and impose an antagonist conformation, overcoming this form of resistance.
Quantitative Data Summary
Table 1: this compound Binding Affinity and Pharmacokinetics
| Parameter | Value | Species/Conditions | Reference |
| Binding Affinity | |||
| ERα (Ki) | 0.21 ± 0.06 nM | Human | |
| ERβ (Relative Binding Affinity) | 19.0% (compared to Estradiol) | Human | |
| Pharmacokinetics | |||
| Half-life (t½) | ~165 hours | Postmenopausal women | |
| Cmax (0.1 mg daily dose) | 0.09 ng/mL | Postmenopausal women | |
| AUC (0-24h) (0.1 mg daily dose) | 1.67 ng·h/mL | Postmenopausal women | |
| Cmax (1 mg daily dose) | 6.43 ng/mL | Postmenopausal women | |
| AUC (0-24h) (1 mg daily dose) | 137 ng·h/mL | Postmenopausal women |
Table 2: Clinical Trial Efficacy Data for this compound
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| ELAINE I (NCT03781063) | This compound (5 mg daily) | 5.6 months | 13.2% | 36.5% | |
| Fulvestrant | 3.7 months | 2.9% | 21.6% | ||
| ELAINE II (NCT04432454) | This compound (5 mg daily) + Abemaciclib (150 mg BID) | 13.9 months | 55.6% | 65.5% |
Experimental Protocols
ERα Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the human estrogen receptor alpha (ERα).
Materials:
-
Recombinant human ERα protein
-
[3H]-Estradiol (radioligand)
-
This compound test compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled estradiol) in the assay buffer.
-
In a multi-well plate, combine the recombinant human ERα protein with a fixed concentration of [3H]-Estradiol.
-
Add the different concentrations of this compound or the reference compound to the wells. Include wells with only [3H]-Estradiol and ERα (total binding) and wells with [3H]-Estradiol, ERα, and a high concentration of unlabeled estradiol (non-specific binding).
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Add hydroxyapatite slurry to each well to capture the protein-ligand complexes.
-
Wash the hydroxyapatite pellets multiple times with assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Xenograft Model of Metastatic Breast Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of endocrine-resistant metastatic breast cancer.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude or NSG mice)
-
ER+, ESR1-mutant breast cancer cells (e.g., MCF-7 with Y537S mutation)
-
Matrigel
-
This compound and vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Protocol:
-
Culture the ER+, ESR1-mutant breast cancer cells under appropriate conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Orthotopically implant 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) daily to the treatment group. The control group receives the vehicle.
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the primary tumors.
-
If studying metastasis, harvest relevant organs (e.g., lungs, liver, bones) for histological analysis or bioluminescence imaging.
-
Analyze the tumor growth inhibition and the incidence and burden of metastases between the treatment and control groups.
Ki67 Immunohistochemistry (IHC) Staining
Objective: To assess the proliferation of tumor cells in response to this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase activity)
-
Primary antibody against Ki67 (e.g., MIB-1 clone)
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Cut 4-5 µm sections from the FFPE tumor blocks and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate the sections with the primary Ki67 antibody at an optimized dilution and time.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Apply the DAB chromogen substrate to visualize the antibody binding (positive cells will stain brown).
-
Counterstain the sections with hematoxylin to visualize the cell nuclei (blue).
-
Dehydrate the sections through a graded ethanol series and xylene, and coverslip with mounting medium.
-
Score the percentage of Ki67-positive tumor cells by counting at least 500 cells in representative high-power fields.
Circulating Tumor DNA (ctDNA) Analysis for ESR1 Mutations
Objective: To detect and quantify ESR1 mutations in the plasma of patients treated with this compound.
Materials:
-
Patient blood samples collected in specialized cell-free DNA collection tubes
-
Plasma separation equipment (centrifuge)
-
Cell-free DNA extraction kit
-
Digital droplet PCR (ddPCR) or Next-Generation Sequencing (NGS) platform
-
Primers and probes specific for wild-type and mutant ESR1 alleles
Protocol:
-
Collect peripheral blood from patients at baseline and at specified time points during treatment.
-
Process the blood samples within a few hours of collection to separate the plasma by centrifugation.
-
Extract cell-free DNA from the plasma using a validated kit.
-
Quantify the extracted cfDNA.
-
For ddPCR analysis, prepare a reaction mix containing the cfDNA, primers and probes for the target ESR1 mutations (e.g., Y537S, D538G), and ddPCR Supermix.
-
Generate droplets using a droplet generator.
-
Perform PCR amplification.
-
Read the droplets in a droplet reader to determine the number of positive and negative droplets for each mutation.
-
Calculate the mutant allele fraction (MAF) as the percentage of mutant DNA copies relative to the total (mutant + wild-type) DNA copies.
-
For NGS analysis, prepare a sequencing library from the cfDNA, perform targeted sequencing of the ESR1 gene, and analyze the data to identify and quantify mutations.
Clinical Trial Design (Example: ELAINE III)
The design of a pivotal Phase 3 clinical trial for this compound would build upon the findings of the earlier Phase 2 studies. The ELAINE III trial (NCT05696626) is an example of such a design.
Title: A Phase 3, Randomized, Open-Label Study of this compound in Combination with Abemaciclib versus Fulvestrant in Combination with Abemaciclib in Pre- and Postmenopausal Women and Men with Locally Advanced or Metastatic ER+/HER2- Breast Cancer with an ESR1 Mutation.
Primary Objective: To compare the progression-free survival (PFS) of patients treated with this compound plus Abemaciclib to those treated with Fulvestrant plus Abemaciclib.
Key Inclusion Criteria:
-
Locally advanced or metastatic ER+/HER2- breast cancer.
-
Documented ESR1 mutation detected by a validated ctDNA assay.
-
Disease progression on a prior aromatase inhibitor in combination with a CDK4/6 inhibitor (e.g., Palbociclib or Ribociclib).
-
Measurable disease as per RECIST v1.1.
Key Exclusion Criteria:
-
Prior treatment with Fulvestrant or chemotherapy for metastatic disease.
-
Symptomatic visceral disease requiring urgent intervention.
Treatment Arms:
-
Arm A: this compound (5 mg orally, once daily) + Abemaciclib (150 mg orally, twice daily).
-
Arm B: Fulvestrant (500 mg intramuscularly on days 1, 15, 29, and then monthly) + Abemaciclib (150 mg orally, twice daily).
Endpoints:
-
Primary: Progression-Free Survival (PFS) assessed by an independent review committee.
-
Secondary: Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), Duration of Response (DoR), Safety and Tolerability.
-
Exploratory: Analysis of ctDNA dynamics, identification of other potential resistance mutations.
References
Application Notes and Protocols: Utilizing Lasofoxifene in Aromatase Inhibitor-Resistant Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of Lasofoxifene in AI-Resistant Cells
Data Presentation
Table 1: Binding Affinity of this compound for Wild-Type and Mutant ERα
| Compound | ERα Status | Binding Affinity (Ki, nM) |
| This compound | Wild-Type | 0.21 ± 0.06 [2] |
| Y537S Mutant | 2.34 ± 0.60 | |
| D538G Mutant | 2.19 ± 0.24 | |
| 4-hydroxytamoxifen (4-OHT) | Wild-Type | 0.12 ± 0.003 |
| Y537S Mutant | 2.64 ± 0.40 | |
| D538G Mutant | 2.29 ± 0.80 | |
| Fulvestrant | Wild-Type | 0.13 ± 0.03 |
| Y537S Mutant | 3.68 ± 0.77 | |
| D538G Mutant | 5.06 ± 1.16 |
Table 2: Anti-proliferative Activity of this compound in MCF-7 Cells with Wild-Type and Mutant ESR1
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 WT/Y537S | This compound | 2.88 ± 0.34 |
| GDC-0927 | 0.95 ± 0.51 | |
| Raloxifene | 2.16 ± 0.67 | |
| MCF-7 WT/D538G | This compound | Not Reported |
| Fulvestrant | 0.57 ± 0.69 | |
| OP-1074 | 0.52 ± 0.63 |
Experimental Protocols
Protocol 1: Development of Aromatase Inhibitor-Resistant MCF-7 Cell Lines
This protocol describes the generation of letrozole-resistant MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM/F12 medium (phenol red-free)
-
Newborn Calf Serum (NCS)
-
Testosterone
-
Letrozole
-
Trypsin-EDTA
-
24-well plates
Procedure:
-
Culture MCF-7 cells in phenol red-free DMEM/F12 medium supplemented with 10% NCS and 10⁻⁷ M testosterone.
-
Treat the cells with 10⁻⁶ M letrozole for one week.
-
Trypsinize the cells and seed them in serial dilutions in 24-well plates.
-
Identify and isolate single colonies that continue to grow in the presence of letrozole.
-
Expand these colonies in medium containing 10⁻⁶ M letrozole.
-
Continue to culture the resistant cell lines in the presence of letrozole with a weekly split ratio of approximately 1:25. This process typically takes 2-3 months to establish stable resistant lines.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 4: Western Blot Analysis of ERα and Downstream Targets
This protocol describes the detection of ERα and its downstream target proteins by Western blotting.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERα, anti-pS2, anti-GREB1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
References
Application Notes and Protocols for Determining Lasofoxifene Efficacy Using Cell-Based Assays
Introduction
Lasofoxifene is a third-generation non-steroidal selective estrogen receptor modulator (SERM) that exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It functions as an antagonist in breast and uterine tissues while acting as an agonist in bone, making it a compound of interest for the treatment of osteoporosis and, notably, for estrogen receptor-positive (ER+) breast cancer.[1][2] this compound has demonstrated efficacy in inhibiting tumor cell proliferation in both wild-type and endocrine-resistant breast cancer models, including those with activating mutations in the estrogen receptor 1 gene (ESR1).[2][3]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound. The described methods are essential for researchers, scientists, and drug development professionals working to characterize the anti-tumor properties of this compound and other SERMs. The protocols cover the assessment of its impact on cancer cell proliferation, its ability to antagonize estrogen receptor signaling, and its effect on ERα protein stability.
Key Cell-Based Assays for this compound Efficacy
Several robust cell-based assays can be employed to determine the efficacy of this compound. The primary assays detailed below are:
-
Cell Proliferation Assay (E-SCREEN): To assess the anti-proliferative effect of this compound on ER+ breast cancer cells.
-
ERE-Reporter Gene Assay: To quantify the antagonistic effect of this compound on estrogen-mediated gene transcription.
-
ERα Cellular Accumulation Assay: To determine the effect of this compound on the cellular stability and turnover of the ERα protein.
These assays provide a comprehensive in vitro characterization of this compound's mechanism of action and potency.
Data Presentation
Table 1: Ligand Binding Affinities for ERα Ligand Binding Domain (LBD)
| Ligand | Receptor Status | K_i (nM) ± SD | Fold Change over WT |
| This compound | WT | 0.21 ± 0.06 | - |
| Y537S | 2.34 ± 0.60 | 11.14 | |
| D538G | 2.19 ± 0.24 | 10.43 | |
| 17β-Estradiol | WT | 0.22 ± 0.11 | - |
| Y537S | 1.40 ± 0.54 | 6.36 | |
| D538G | 1.77 ± 0.66 | 8.05 | |
| 4-Hydroxytamoxifen | WT | 0.12 ± 0.003 | - |
| Y537S | 2.64 ± 0.40 | 22.00 | |
| D538G | 2.29 ± 0.80 | 19.08 | |
| Fulvestrant | WT | 0.13 ± 0.03 | - |
| Y537S | 3.68 ± 0.77 | 28.31 | |
| D538G | 5.06 ± 1.16 | 38.92 |
Data sourced from studies on ligand binding affinities to wild-type (WT) and mutant ERα LBDs.
Table 2: Transcriptional Antagonism in MCF-7 Cells with WT and Mutant ESR1
| Compound | Cell Line | IC_50 (nM) |
| This compound | MCF-7 WT | 0.1 - 1.0 |
| MCF-7 WT/Y537S | 1.0 - 10.0 | |
| MCF-7 WT/D538G | 1.0 - 10.0 | |
| 4-Hydroxytamoxifen | MCF-7 WT | 0.1 - 1.0 |
| MCF-7 WT/Y537S | >1000 | |
| MCF-7 WT/D538G | >1000 | |
| Fulvestrant | MCF-7 WT | 0.1 - 1.0 |
| MCF-7 WT/Y537S | 1.0 - 10.0 | |
| MCF-7 WT/D538G | 1.0 - 10.0 |
Representative IC_50 ranges for transcriptional antagonism as determined by ERE-reporter gene assays.
Signaling Pathway and Experimental Workflows
Caption: Estrogen Receptor Signaling and this compound Action.
Caption: Cell Proliferation (E-SCREEN) Assay Workflow.
Caption: ERE-Reporter Gene Assay Workflow.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (E-SCREEN)
This assay measures the ability of this compound to inhibit the proliferation of estrogen-dependent breast cancer cells, such as MCF-7.
Materials:
-
MCF-7 human breast adenocarcinoma cells
-
DMEM (phenol red-free)
-
Charcoal-dextran stripped fetal bovine serum (DCC-FBS)
-
17β-Estradiol (E2)
-
This compound
-
96-well cell culture plates
-
Sulforhodamine B (SRB) or other cell viability reagent
-
Plate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS. For the assay, use phenol red-free DMEM with 10% DCC-FBS to eliminate estrogenic effects from the medium.
-
Cell Seeding: Trypsinize and seed MCF-7 cells into 96-well plates at a low density (e.g., 2,000-4,000 cells/well). Allow cells to attach for 24 hours.
-
Hormone Deprivation: Replace the seeding medium with phenol red-free DMEM containing 5-10% DCC-FBS and incubate for 48-72 hours to ensure the cells are deprived of estrogens and enter a quiescent state.
-
Treatment: Prepare serial dilutions of this compound in the hormone-free medium. To measure antagonist activity, also prepare solutions containing a constant concentration of E2 (e.g., 10 pM) mixed with the serial dilutions of this compound.
-
Controls: Include the following controls:
-
Vehicle control (medium with DMSO)
-
Positive control (medium with 10 pM E2)
-
-
Incubation: Replace the medium in the wells with the treatment and control solutions. Incubate the plates for 6-7 days, allowing for multiple cell doublings in the positive control wells.
-
Quantification: At the end of the incubation period, quantify the cell number. The SRB assay is a common method for fixed-cell protein staining to determine cell mass.
-
Data Analysis:
-
Calculate the relative cell proliferation for each treatment condition compared to the vehicle control.
-
To determine antagonist efficacy, plot the cell proliferation in the presence of E2 as a function of this compound concentration.
-
Calculate the IC_50 value, which is the concentration of this compound that inhibits 50% of the E2-stimulated proliferation.
-
Protocol 2: ERE-Reporter Gene Assay
This assay quantifies the ability of this compound to act as an antagonist of ERα-mediated transcription from an Estrogen Response Element (ERE).
Materials:
-
MCF-7 cells stably expressing an ERE-driven reporter gene (e.g., GFP or luciferase).
-
Phenol red-free cell culture medium with DCC-FBS.
-
This compound and other test compounds.
-
96-well plates (clear bottom for fluorescence or white for luminescence).
-
Fluorescence plate reader or luminometer.
Procedure:
-
Cell Seeding: Plate the stable MCF-7 ERE-reporter cell line in 96-well plates in their regular growth medium.
-
Serum Starvation: Once cells are attached and approximately 50-70% confluent, replace the medium with phenol red-free medium containing DCC-FBS and incubate for 48 hours to reduce basal reporter activity.
-
Treatment: Prepare serial dilutions of this compound and control compounds in the serum-free medium. For antagonist mode, a constant concentration of E2 (e.g., 1 nM) is added to the wells along with the test compounds.
-
Incubation: Treat the cells with the prepared solutions and incubate for 24 to 48 hours.
-
Signal Measurement: Measure the reporter gene expression.
-
For GFP reporters, read the fluorescence on a plate reader.
-
For luciferase reporters, lyse the cells and add the luciferase substrate before reading luminescence.
-
-
Data Normalization and Analysis:
-
Normalize the reporter signal to cell viability/number using an appropriate assay (e.g., CellTiter-Glo for luciferase assays, or a parallel plate stained with crystal violet).
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Determine the IC_50 value for the inhibition of E2-induced transcriptional activity.
-
Protocol 3: ERα Cellular Accumulation Assay
This live-cell assay quantifies the effect of ligands on the cellular stability of ERα, distinguishing between compounds that stabilize the receptor (like some SERMs) and those that induce its degradation (SERDs).
Materials:
-
T47D breast cancer cells engineered to express doxycycline-inducible Halo-tagged ERα.
-
Doxycycline.
-
Permeable Halo-tag specific fluorophore (e.g., Halo-618).
-
This compound, E2 (agonist control), Fulvestrant (SERD control).
-
96-well imaging plates.
-
High-content imaging system or fluorescence plate reader.
Procedure:
-
Cell Seeding: Plate the engineered T47D cells in 96-well plates in estrogen-depleted medium.
-
Induction and Labeling: Simultaneously treat the cells with doxycycline to induce Halo-ERα expression, the Halo-618 fluorophore to label the receptor, and the test compounds (e.g., this compound, E2, Fulvestrant) at various concentrations.
-
Incubation: Incubate the cells for 24 hours to allow for ligand-dependent effects on ERα protein levels.
-
Imaging and Quantification:
-
Wash the cells to remove unbound fluorophore.
-
Image the wells using a high-content imager or measure the total fluorescence using a plate reader.
-
Use a nuclear stain (e.g., Hoechst) to count cells for normalization.
-
-
Data Analysis:
-
Normalize the Halo-618 fluorescence signal to the cell count in each well.
-
Plot the normalized fluorescence against the compound concentration.
-
An increase in signal relative to vehicle indicates receptor stabilization, while a decrease indicates degradation. Compare the profile of this compound to that of known stabilizers (e.g., 4-OHT) and degraders (e.g., Fulvestrant).
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Lasofoxifene Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Lasofoxifene therapy in estrogen receptor-positive (ER+) breast cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to endocrine therapies like this compound?
A1: The most common mechanism of acquired resistance to endocrine therapies, including selective estrogen receptor modulators (SERMs) like this compound, is the development of mutations in the estrogen receptor 1 gene (ESR1)[1][2][3]. These mutations, often found in the ligand-binding domain (LBD) of the estrogen receptor (ERα), lead to a constitutively active receptor that is no longer dependent on estrogen for its function[3][4]. The most prevalent of these activating mutations are Y537S and D538G. This compound has demonstrated a high affinity for both wild-type and mutant ER, making it an effective treatment option even in the presence of these mutations.
Q2: How does this compound compare to other endocrine therapies in the context of ESR1 mutations?
A2: Preclinical and clinical studies have shown that this compound can be more effective than other endocrine therapies, such as fulvestrant, in inhibiting tumor growth in breast cancer models with ESR1 mutations. In the ELAINE 1 Phase II trial, while not statistically significant, this compound showed numerically superior outcomes for progression-free survival (PFS), objective response rate (ORR), and clinical benefit rate (CBR) compared to fulvestrant in patients with ESR1-mutated metastatic breast cancer. Furthermore, this compound has been shown to be more potent than fulvestrant in reducing metastases in preclinical models.
Q3: What combination therapies are being investigated to overcome this compound resistance?
A3: Combination therapies are a key strategy to overcome or delay resistance. The combination of this compound with CDK4/6 inhibitors, such as abemaciclib and palbociclib, has shown significant promise. Preclinical studies demonstrated that the combination of this compound and a CDK4/6 inhibitor was more potent than either agent alone in suppressing tumor growth and preventing metastasis. This has been supported by clinical data from the ELAINE 2 trial, which showed robust efficacy for this compound combined with abemaciclib in patients who had progressed on previous CDK4/6 inhibitor therapies. Combination with PI3K inhibitors is also a potential area of future research for patients with mutations in the PI3K pathway.
Q4: Are there other potential mechanisms of resistance to this compound besides ESR1 mutations?
A4: While ESR1 mutations are a primary driver, resistance to endocrine therapies can also be mediated by the activation of alternative signaling pathways. Crosstalk between the estrogen receptor and receptor tyrosine kinase (RTK) pathways, such as HER2, EGFR, and IGF1R, can lead to ligand-independent ER activation and subsequent resistance. Therefore, in cases of suspected this compound resistance without detectable ESR1 mutations, it is crucial to investigate the activation status of these alternative pathways.
Troubleshooting Guide
Problem 1: My in vitro cell line model (e.g., MCF-7) has developed resistance to this compound, but I cannot detect any ESR1 mutations.
-
Possible Cause 1: Upregulation of Receptor Tyrosine Kinase (RTK) Signaling. The cancer cells may have developed resistance through the activation of alternative signaling pathways that can activate the estrogen receptor independently of its ligand-binding domain.
-
Troubleshooting Steps:
-
Assess RTK Activation: Perform western blotting or phospho-RTK arrays to check for the increased phosphorylation of key RTKs and their downstream effectors (e.g., EGFR, HER2, IGF1R, AKT, MAPK).
-
Test Combination Therapies: In your cell culture, test the efficacy of combining this compound with inhibitors of the identified activated pathways (e.g., HER2 inhibitors, PI3K inhibitors).
-
Gene Expression Analysis: Use RNA sequencing or qPCR arrays to look for transcriptional upregulation of genes involved in growth factor signaling pathways.
-
-
Possible Cause 2: Altered Expression of ER Co-regulators. Changes in the expression levels of co-activators or co-repressors can modulate the activity of the estrogen receptor and its response to SERMs.
-
Troubleshooting Steps:
-
Co-regulator Profiling: Analyze the expression of key ER co-regulators (e.g., AIB1/SRC-3, NCoR, SMRT) at both the mRNA and protein levels.
-
Functional Assays: Use reporter gene assays with an Estrogen Response Element (ERE) to assess the transcriptional activity of the ER in the presence of this compound in your resistant cells compared to the parental, sensitive cells.
-
Problem 2: I am observing a diminished response to this compound in my patient-derived xenograft (PDX) model.
-
Possible Cause 1: Emergence of ESR1 Mutations. The selective pressure of this compound therapy may have led to the selection and expansion of tumor cells harboring ESR1 mutations.
-
Troubleshooting Steps:
-
Biopsy and Sequencing: Harvest a portion of the resistant tumor and perform targeted sequencing of the ESR1 gene to identify potential mutations. Droplet digital PCR (ddPCR) can also be used for highly sensitive detection of known hotspot mutations.
-
Liquid Biopsy: If feasible, analyze circulating tumor DNA (ctDNA) from the plasma of the xenograft model for the presence of ESR1 mutations. This can provide a less invasive way to monitor for resistance mutations.
-
Switch to Combination Therapy: Based on the findings, consider treating a cohort of the resistant PDX model with this compound in combination with a CDK4/6 inhibitor like abemaciclib or palbociclib.
-
-
Possible Cause 2: Tumor Heterogeneity. The initial tumor may have comprised a mixed population of cells, and the this compound therapy may have eliminated the sensitive cells, allowing a pre-existing resistant subclone to proliferate.
-
Troubleshooting Steps:
-
Single-Cell Sequencing: If available, perform single-cell RNA sequencing on the resistant tumor to identify different cell populations and their respective signaling pathway activations.
-
Immunohistochemistry (IHC): Use IHC to assess the expression of ER and markers of other potential resistance pathways (e.g., HER2, Ki-67) across different sections of the tumor to visualize heterogeneity.
-
Data Presentation
Table 1: Efficacy of this compound in Phase II Clinical Trials for ER+/HER2- Metastatic Breast Cancer with ESR1 Mutations
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| ELAINE 1 | This compound | 5.6 months | 13.2% | 36.5% |
| Fulvestrant | 3.7 months | 2.9% | 21.6% | |
| ELAINE 2 | This compound + Abemaciclib | 13.9 months | 33.3% | 62.1% |
Experimental Protocols
Protocol 1: Detection of ESR1 Mutations in Circulating Tumor DNA (ctDNA) using Droplet Digital PCR (ddPCR)
-
Sample Collection and Processing:
-
Collect whole blood from patients in specialized cell-free DNA collection tubes.
-
Separate plasma by centrifugation within a few hours of collection.
-
Isolate circulating cell-free DNA (cfDNA) from the plasma using a commercially available kit.
-
Quantify the extracted cfDNA using a fluorometric method.
-
-
ddPCR Assay Setup:
-
Prepare a reaction mixture containing ddPCR supermix, primers, and fluorescently labeled probes specific for wild-type ESR1 and the target mutations (e.g., Y537S, D538G).
-
Add the cfDNA template to the reaction mixture.
-
Partition the reaction mixture into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain a limited number of DNA template molecules.
-
-
PCR Amplification and Data Analysis:
-
Perform PCR amplification on the droplets.
-
After amplification, read the fluorescence of each individual droplet in a droplet reader.
-
The software will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both the wild-type and mutant alleles.
-
Calculate the mutant allele fraction (MAF) based on the ratio of mutant to wild-type positive droplets. This method allows for highly sensitive and quantitative detection of rare mutations.
-
Protocol 2: Generation and Characterization of an in vitro this compound-Resistant Cell Line
-
Induction of Resistance:
-
Culture an ER-positive breast cancer cell line (e.g., MCF-7) in standard growth medium.
-
Gradually increase the concentration of this compound in the culture medium over a period of several months. Start with a low concentration (e.g., near the IC50) and double the concentration every few passages once the cells have adapted and resumed proliferation.
-
Continue this process until the cells are able to proliferate in a clinically relevant concentration of this compound.
-
-
Validation of Resistance:
-
Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in the resistant cell line versus the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.
-
Conduct colony formation assays to assess the long-term proliferative capacity of the resistant cells in the presence of this compound.
-
-
Mechanism of Resistance Investigation:
-
Sequencing: Extract genomic DNA from both the parental and resistant cell lines and perform Sanger or next-generation sequencing of the ESR1 gene to identify any acquired mutations.
-
Protein Analysis: Use western blotting to compare the expression and phosphorylation status of ERα and key proteins in known resistance pathways (e.g., AKT, ERK, HER2) between the sensitive and resistant cells.
-
Functional Assays: Evaluate the impact of resistance on ER transcriptional activity using an ERE-luciferase reporter assay.
-
Visualizations
Caption: Signaling pathway of wild-type vs. ESR1 mutant estrogen receptor.
Caption: Troubleshooting workflow for acquired this compound resistance.
Caption: Dual blockade strategy: this compound and CDK4/6 inhibitor.
References
- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 2. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Lasofoxifene Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Lasofoxifene formulations with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind focusing on improving the oral bioavailability of this compound?
A1: While this compound, a third-generation selective estrogen receptor modulator (SERM), demonstrates improved oral bioavailability compared to other SERMs like Raloxifene and Tamoxifen due to its resistance to intestinal wall glucuronidation, optimizing its bioavailability is still a key objective in formulation development.[1][2] Enhanced bioavailability can lead to lower effective doses, potentially reducing dose-dependent side effects and improving patient compliance. Like other BCS Class II drugs, its low aqueous solubility can be a limiting factor for dissolution and subsequent absorption.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A2: Several strategies have been successfully employed for structurally similar drugs like Raloxifene and are applicable to this compound. These include:
-
Lipid-Based Formulations: Such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can improve solubility and take advantage of lymphatic absorption pathways, bypassing first-pass metabolism.[3][4]
-
Solid Dispersions: Creating amorphous dispersions of the drug in a hydrophilic carrier can significantly increase the dissolution rate.[5] Techniques like spray-drying are often used for this purpose.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.
Q3: How do Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) improve oral bioavailability?
A3: SLNs and NLCs are lipid-based nanocarriers that encapsulate the lipophilic drug. They can enhance oral bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size leads to a larger surface area for dissolution.
-
Improved Solubility: The drug is dissolved in the lipid matrix.
-
Protection from Degradation: The lipid matrix can protect the drug from enzymatic degradation in the gastrointestinal tract.
-
Lymphatic Uptake: Lipid-based formulations can be absorbed via the lymphatic system, bypassing the hepatic first-pass metabolism, which is a significant barrier for many drugs.
Q4: What are the critical quality attributes to consider when developing a this compound nanoparticle formulation?
A4: Key quality attributes for nanoparticle formulations include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes and a narrow PDI are generally desirable for better absorption and uniformity.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a critical factor for the stability of the colloidal dispersion. A sufficiently high positive or negative zeta potential prevents particle aggregation.
-
Entrapment Efficiency (%EE): This measures the percentage of the drug that is successfully encapsulated within the nanoparticles.
-
In Vitro Drug Release Profile: This determines the rate and extent of drug release from the formulation under simulated physiological conditions.
Troubleshooting Guides
Nanoparticle Formulation (SLNs/NLCs)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficiency (%EE) | 1. Poor solubility of this compound in the selected lipid matrix.2. Drug partitioning into the external aqueous phase during formulation.3. Insufficient amount of lipid. | 1. Screen different solid and liquid lipids to find a matrix with higher solubilizing capacity for this compound.2. Optimize the surfactant and co-surfactant concentration to improve drug retention within the lipid core.3. Increase the lipid concentration in the formulation. |
| Large Particle Size or High PDI | 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles due to low zeta potential.3. Inappropriate surfactant concentration. | 1. Increase the homogenization speed/time or sonication duration/amplitude.2. Adjust the pH of the aqueous phase or select a surfactant that imparts a higher surface charge.3. Optimize the surfactant concentration; too little may not stabilize the particles, while too much can lead to micelle formation. |
| Instability of the Formulation (e.g., aggregation, drug leakage) | 1. Suboptimal storage conditions (temperature, light).2. Insufficient surface stabilization.3. Drug expulsion from the lipid matrix over time, especially in SLNs. | 1. Store the formulation at a suitable temperature (often refrigerated) and protect from light.2. Use a combination of surfactants or a steric stabilizer (e.g., PEGylated lipids).3. Consider using NLCs, as the presence of a liquid lipid in the solid matrix can reduce drug expulsion. |
Solid Dispersion Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Amorphous Conversion | 1. Insufficient polymer-to-drug ratio.2. Inappropriate solvent system or drying process in spray-drying.3. Recrystallization of the drug during storage. | 1. Increase the proportion of the hydrophilic carrier (e.g., PVP, HPMC).2. Optimize the spray-drying parameters (inlet temperature, feed rate, atomization pressure) to ensure rapid solvent evaporation.3. Store the solid dispersion in a low-humidity environment and consider using a polymer with a high glass transition temperature (Tg). |
| Poor Dissolution Enhancement | 1. The chosen carrier does not effectively inhibit recrystallization in the dissolution medium.2. The solid dispersion is not effectively wetted.3. The drug-to-carrier ratio is not optimal. | 1. Select a carrier that can maintain the supersaturated state of the drug for a longer duration.2. Incorporate a surfactant in the solid dispersion formulation.3. Evaluate different drug-to-carrier ratios to find the optimal balance between drug loading and dissolution enhancement. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Postmenopausal Women (Multiple Dosing Study)
| Dose | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | T1/2 (hours) |
| 0.01 mg | 0.09 | 1.67 | - |
| 0.03 mg | 0.24 | 4.69 | 165 |
| 0.1 mg | 0.81 | 16.9 | 165 |
| 0.3 mg | 2.14 | 46.1 | 165 |
| 1.0 mg | 6.43 | 137 | 165 |
| Data adapted from a study in healthy postmenopausal women with a loading dose followed by daily doses for 14 days. |
Table 2: Comparative Bioavailability Enhancement of Different Raloxifene Formulations in Rats (Illustrative for this compound)
| Formulation | Cmax Increase (fold) | AUC Increase (fold) | Reference |
| Solid Dispersion (with PVP K30) | - | ~2.6 | |
| Solid Dispersion Nanoparticles (with PVP and Tween 20) | ~2.3 | ~3.3 | |
| Nanostructured Lipid Carriers (NLCs) | - | 4.79 | |
| These data are for Raloxifene and serve as an example of the potential improvements achievable for this compound with similar formulation strategies. |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
Objective: To prepare a stable dispersion of this compound-loaded SLNs to enhance its oral bioavailability.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Methodology:
-
Preparation of Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved or dispersed in the molten lipid.
-
Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is added to the hot aqueous phase under high-shear homogenization for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: The resulting pre-emulsion is immediately subjected to high-power probe sonication for a defined period (e.g., 3-5 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The hot nanoemulsion is cooled down in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: The resulting SLN dispersion is characterized for particle size, PDI, zeta potential, and entrapment efficiency.
In Vitro Dissolution Testing for Poorly Soluble this compound Formulations
Objective: To assess the in vitro release profile of this compound from an enhanced bioavailability formulation compared to the pure drug.
Apparatus: USP Apparatus II (Paddle Apparatus) or Apparatus IV (Flow-Through Cell) for poorly soluble drugs.
Dissolution Medium:
-
For quality control, a simple buffered medium (e.g., pH 6.8 phosphate buffer) with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to ensure sink conditions may be used.
-
For in vivo-in vitro correlation (IVIVC) purposes, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended.
Methodology:
-
The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the chosen dissolution medium and maintained at 37 ± 0.5°C.
-
The formulation (e.g., a capsule containing this compound-loaded nanoparticles or solid dispersion) is placed in the vessel.
-
The paddle is rotated at a constant speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), an aliquot of the dissolution medium is withdrawn.
-
The withdrawn sample is immediately filtered through a suitable filter (e.g., 0.22 µm PVDF syringe filter).
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC.
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control (e.g., this compound suspension).
Animals: Male or female Sprague-Dawley or Wistar rats.
Methodology:
-
Animal Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions for at least one week. They are fasted overnight (12-18 hours) before the experiment with free access to water.
-
Dosing: The animals are divided into groups (n=5-6 per group). One group receives the control formulation, and the other groups receive the test formulations at the same dose of this compound via oral gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing, blood samples are collected from the tail vein or retro-orbital plexus into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis. The relative bioavailability of the test formulation is calculated as (AUC_test / AUC_control) * 100.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Simplified signaling pathway of this compound via Estrogen Receptors.
References
- 1. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of raloxifene-solid dispersion with improved oral bioavailability via spray-drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Side Effects of Lasofoxifene in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasofoxifene in a preclinical setting. The information is designed to help manage potential side effects and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in preclinical animal models?
A1: Based on preclinical studies, the most common side effects of this compound, a selective estrogen receptor modulator (SERM), are related to its hormonal activity. These include alterations in the estrous cycle in female rodents, effects on reproductive tissues, and changes in bone turnover markers. Specifically, researchers might observe:
-
Reproductive System:
-
Alterations in the estrous cycle, including anestrus (cessation of the cycle).[1]
-
Increased pre- and post-implantation losses in female rats.[1]
-
Increased gestation length and reduced litter size.[1]
-
A slight increase in wet uterine weight in rats, though this may be due to increased water content rather than tissue hypertrophy.
-
-
Bone Metabolism:
-
Inhibition of bone turnover.
-
Prevention of bone loss in ovariectomized rat models.
-
Q2: How does this compound exert its effects, and how does this relate to its side effects?
A2: this compound is a third-generation SERM that selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity[2][3]. Its tissue-selective agonist or antagonist activity is the basis for both its therapeutic effects and potential side effects.
-
Agonist Activity: In bone tissue, this compound acts as an estrogen agonist, which helps to prevent bone loss.
-
Antagonist Activity: In uterine and mammary tissues, it generally acts as an antagonist, which is a desirable effect for preventing certain cancers.
The observed side effects, such as changes in the estrous cycle and reproductive parameters, are direct consequences of its modulation of estrogen receptors in these tissues.
Q3: Are there any known species-specific differences in the side effect profile of this compound?
A3: While comprehensive comparative toxicology data is not fully detailed in the public domain, it is common for SERMs to exhibit species-specific differences in their effects. For example, the uterotrophic response to SERMs can vary between rats and mice. It is crucial to consult species-specific historical control data and relevant literature when designing and interpreting preclinical studies.
Troubleshooting Guides
Issue 1: Unexplained Changes in Uterine Weight
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Fluid retention vs. tissue hypertrophy | 1. Perform both wet and dry uterine weight measurements. A significant difference between wet and dry weight suggests fluid retention rather than tissue growth. 2. Conduct histopathological analysis of the uterine tissue to assess for endometrial hyperplasia, hypertrophy, or other cellular changes. | Clarification of the nature of the uterine weight increase. |
| Variability in animal models | 1. Ensure the use of age- and weight-matched animals. 2. Confirm the ovariectomy status of the animals if applicable, as residual ovarian tissue can affect uterine weight. 3. Maintain consistent environmental conditions (light/dark cycle, temperature, diet). | Reduced variability in uterine weight measurements and more reliable data. |
| Dosing inaccuracies | 1. Verify the concentration and stability of the this compound dosing solution. 2. Ensure accurate and consistent administration of the compound (e.g., oral gavage technique). | Consistent and accurate dosing, leading to more reproducible results. |
Issue 2: Irregularities or Cessation of the Estrous Cycle
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Expected pharmacological effect of this compound | 1. Increase the frequency of vaginal smear collection to accurately stage the estrous cycle. 2. Include a reversibility cohort in the study design to determine if the effects on the estrous cycle are transient after cessation of treatment. 3. Measure serum hormone levels (e.g., estradiol, progesterone) to correlate with cytological findings. | Characterization of the expected and reversible effects of this compound on the estrous cycle. |
| Stress-induced disruption of the estrous cycle | 1. Acclimatize animals to handling and procedures before the start of the study. 2. Minimize environmental stressors. 3. Ensure proper animal handling techniques. | Differentiation between compound-related effects and stress-induced artifacts. |
Data Presentation
Table 1: Summary of Preclinical Reproductive Toxicity Findings for this compound in Female Rats
| Parameter | Dose (mg/kg/day) | Observation | Reference |
| Estrous Cyclicity | 0.1, 0.3, 1.0 | All treated females became anestrous. The effect was reversible upon cessation of treatment. | |
| Implantation | 0.01, 0.03, 0.1 | Increased pre- and post-implantation losses at all doses. | |
| Gestation Length | 0.01, 0.03, 0.1 | Increased gestation length at all doses. | |
| Litter Size | 0.01, 0.03, 0.1 | Reduced litter size at all doses. |
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Clinical Study (ELAINE-1) - For Contextual Reference
| Adverse Event | This compound Arm (n=51) - Any Grade (%) | Fulvestrant Arm (n=48) - Any Grade (%) |
| Nausea | 27.5 | 18.8 |
| Fatigue | 23.5 | 37.5 |
| Arthralgia | 21.6 | 22.9 |
| Hot Flush | 21.6 | 10.4 |
| Reference |
Note: This data is from a clinical study and is provided for contextual understanding of the potential adverse event profile. Preclinical findings may differ.
Experimental Protocols
Protocol 1: Uterine Weight Assay in Ovariectomized Rats
-
Animal Model: Use adult female ovariectomized Sprague-Dawley rats. Allow at least two weeks for recovery after surgery and for uterine regression.
-
Acclimation: Acclimate animals to the housing facility for at least one week before the start of the study.
-
Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer the compound or vehicle control daily via oral gavage for a specified period (e.g., 3-7 days).
-
Include a positive control group treated with a known estrogenic compound (e.g., 17α-ethinylestradiol).
-
-
Necropsy and Tissue Collection:
-
At 24 hours after the final dose, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the uterus, trimming away fat and connective tissue.
-
Blot the uterus gently on filter paper to remove excess fluid.
-
-
Weight Measurement:
-
Wet Weight: Immediately weigh the uterus to the nearest 0.1 mg.
-
Dry Weight (Optional): Place the uterus in a drying oven at 60°C until a constant weight is achieved (approximately 24-48 hours) and then re-weigh.
-
-
Data Analysis: Compare the mean uterine weights between treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Estrous Cycle Monitoring in Female Rats
-
Animal Model: Use sexually mature, regularly cycling female Sprague-Dawley rats.
-
Acclimation: Acclimate animals to handling for several days before initiating smear collection.
-
Vaginal Smear Collection:
-
Perform vaginal lavage daily at the same time each day.
-
Gently flush the vagina with a small volume (e.g., 20-30 µL) of sterile saline using a blunted pipette tip.
-
Collect the lavage fluid and place a drop onto a clean glass slide.
-
-
Microscopic Examination:
-
Examine the unstained wet mount under a light microscope at 100x and 400x magnification.
-
Identify the predominant cell types (epithelial cells, cornified cells, leukocytes) to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).
-
-
Dosing: Once regular cycling is established, begin daily administration of this compound or vehicle control.
-
Data Analysis: Continue daily vaginal smears throughout the treatment period. Record the stage of the estrous cycle for each animal and analyze for changes in cycle length or cessation of cycling.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for uterine assay.
References
Technical Support Center: Lasofoxifene Metabolism and Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of lasofoxifene by cytochrome P450 (CYP) enzymes and its potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: Which CYP enzymes are primarily responsible for the metabolism of this compound?
A1: Phase I metabolism of this compound is predominantly mediated by CYP3A4/CYP3A5 and CYP2D6, which together account for approximately half of its total metabolism[1][2]. Following Phase I oxidation, this compound undergoes Phase II conjugation reactions, including glucuronidation and sulfation[1][2].
Q2: What is the potential for this compound to cause clinically significant drug-drug interactions via CYP inhibition?
A2: Based on available data, this compound has a low potential for clinically significant drug-drug interactions mediated by CYP inhibition. A clinical study in postmenopausal women demonstrated that steady-state concentrations of this compound did not significantly affect the metabolism of probe substrates for CYP2E1 and CYP2D6[3]. While in vitro studies have determined IC50 values for this compound against various CYP enzymes, these concentrations are generally higher than the typical circulating efficacious concentrations of the drug.
Q3: Where can I find quantitative data on the interaction of this compound with CYP enzymes?
Troubleshooting Guides
Problem: Unexpectedly high variability in this compound metabolism rates in human liver microsomes (HLMs).
-
Possible Cause 1: Genetic Polymorphisms. The primary metabolizing enzymes, CYP3A4, CYP3A5, and CYP2D6, are known to exhibit significant genetic polymorphisms, which can lead to inter-individual differences in metabolic activity.
-
Troubleshooting Step: If possible, use genotyped HLMs to assess the impact of specific CYP alleles on this compound metabolism. Correlating metabolic rates with the presence of known functional variants can help explain variability.
-
Possible Cause 2: Variability in Microsomal Preparation. The quality and enzyme activity of HLM pools can vary between suppliers and even between batches from the same supplier.
-
Troubleshooting Step: Qualify each new lot of HLMs using well-characterized probe substrates for major CYP enzymes before initiating experiments with this compound. Ensure consistent storage and handling procedures to maintain enzyme activity.
Problem: Discrepancy between in vitro inhibition data (IC50) and in vivo drug interaction study results.
-
Possible Cause 1: Contribution of Metabolites. The in vitro inhibition assays may not fully account for the inhibitory potential of this compound metabolites formed in vivo.
-
Troubleshooting Step: Investigate the metabolic profile of this compound in your in vitro system. If significant metabolites are formed, synthesize or isolate them and evaluate their inhibitory potential against relevant CYP enzymes.
-
Possible Cause 2: Mechanism-Based Inhibition. this compound or its metabolites might be mechanism-based inhibitors, where the inhibitory effect is time- and NADPH-dependent. Standard IC50 assays may not capture this.
-
Troubleshooting Step: Conduct pre-incubation-dependent inhibition assays to assess the potential for mechanism-based inhibition. This involves pre-incubating the enzyme with this compound and NADPH before adding the probe substrate.
-
Possible Cause 3: In vivo Complexity. Factors such as plasma protein binding, hepatic uptake and efflux, and alternative clearance pathways can influence the in vivo relevance of in vitro findings.
-
Troubleshooting Step: Incorporate plasma protein binding data into your in vitro-in vivo extrapolation (IVIVE) models. Consider using more complex in vitro systems, such as human hepatocytes, which better reflect the cellular environment.
Data Presentation
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin O-deethylation | > 30 |
| CYP2A6 | Coumarin 7-hydroxylation | > 30 |
| CYP2B6 | Bupropion hydroxylation | 16 |
| CYP2C8 | Paclitaxel 6α-hydroxylation | 17 |
| CYP2C9 | Diclofenac 4'-hydroxylation | 29 |
| CYP2C19 | (S)-Mephenytoin 4'-hydroxylation | 22 |
| CYP2D6 | Dextromethorphan O-demethylation | 14 |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | 0.21 |
| CYP3A (Midazolam) | Midazolam 1'-hydroxylation | 19 |
| CYP3A (Testosterone) | Testosterone 6β-hydroxylation | 20 |
Data sourced from a study in pooled human liver microsomes.
Experimental Protocols
Protocol 1: CYP Reaction Phenotyping of this compound
This protocol outlines the general procedure to identify the CYP enzymes responsible for this compound metabolism using recombinant human CYP enzymes.
-
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, and a panel of others) co-expressed with cytochrome P450 reductase
-
Pooled human liver microsomes (as a control)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the recombinant CYP enzyme or HLM, potassium phosphate buffer, and this compound at the desired final concentration.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the depletion of this compound and the formation of metabolites using a validated LC-MS/MS method.
-
Calculate the rate of metabolism for each recombinant CYP enzyme to determine the relative contribution of each isoform.
-
Protocol 2: CYP Inhibition Assay (IC50 Determination) for this compound
This protocol describes the determination of the IC50 value of this compound against a specific CYP isoform (e.g., CYP3A4) using a probe substrate.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., midazolam)
-
Metabolite standard of the probe substrate (e.g., 1'-hydroxymidazolam)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
A range of concentrations of this compound
-
Control inhibitor for CYP3A4 (e.g., ketoconazole)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor.
-
In a 96-well plate, add HLMs, potassium phosphate buffer, and either this compound, control inhibitor, or vehicle.
-
Add the CYP3A4 probe substrate (at a concentration close to its K_m).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time within the linear range of metabolite formation.
-
Stop the reaction with a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis of the probe substrate's metabolite.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for CYP inhibition assay.
Caption: Troubleshooting high data variability.
References
- 1. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of steady-state this compound on CYP2D6- and CYP2E1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal storage and handling conditions for Lasofoxifene powder
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the optimal storage, handling, and troubleshooting for Lasofoxifene powder to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C, which ensures stability for up to three years.[1][2] For shorter periods of up to two years, storage at 4°C is also acceptable.[1][3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For maximum stability, store these aliquots at -80°C for up to six months or at -20°C for up to one month.
Q3: Is this compound powder sensitive to light?
A3: Yes, this compound should be protected from light. It is recommended to store it out of direct sunlight in a dry, well-ventilated area. The compound is expected to degrade slowly through photolysis.
Q4: What is the physical appearance of high-quality this compound powder?
A4: High-quality this compound should be a white to off-white solid powder. Any significant deviation from this appearance could indicate degradation or impurity.
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Chloroform. It is not soluble in water. For in vitro studies, DMSO is commonly used. One supplier notes a solubility of 9.09 mg/mL in DMSO, which may require ultrasonication and pH adjustment to 4 with 1 M HCl to achieve.
Data Presentation: Storage & Solubility
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder (Long-term) | -20°C | Up to 3 years | Protect from light and moisture. |
| Powder (Short-term) | 4°C | Up to 2 years | Keep tightly sealed in a dry, dark place. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility Profile
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 9.09 mg/mL (21.98 mM) | May require sonication and pH adjustment. Use newly opened, non-hygroscopic DMSO for best results. |
| Chloroform | Soluble | - | Data on maximum concentration not specified. |
| Water | Not Soluble | - | Insoluble. |
Troubleshooting Guide
Q1: My this compound powder appears discolored (e.g., brownish or clumpy). What should I do?
A1: A color change or clumping may indicate degradation, possibly due to moisture or improper storage. It is recommended to use a fresh, unopened vial for your experiments to ensure result accuracy. If that is not possible, assess the solubility and performance in a small-scale, non-critical experiment before proceeding.
Q2: I am having trouble dissolving the this compound powder in DMSO.
A2: Several factors can affect solubility. First, ensure you are using fresh, high-quality DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility. If the powder still does not dissolve, gentle heating and/or sonication can be used to aid dissolution. For some preparations, adjusting the pH to 4 with 1 M HCl may also be necessary.
Q3: My in vivo/in vitro experimental results are inconsistent or unexpected.
A3: Inconsistent results can stem from compound instability. If you are using a stock solution, ensure it has not been subjected to multiple freeze-thaw cycles, which can inactivate the product. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily. If the powder is suspect, refer to the troubleshooting flowchart below.
Mandatory Visualizations
Caption: Workflow for Receiving, Storing, and Handling this compound Powder.
Caption: Troubleshooting Flowchart for this compound-Related Experimental Issues.
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder for In Vitro Use
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Perform all handling of the powder within a chemical fume hood to minimize inhalation exposure and dust generation. Ensure all glassware and equipment are clean and dry.
-
Weighing: Tare a sterile polypropylene tube on the balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube to achieve the target concentration (e.g., for a 10 mM stock solution).
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming may also be applied if necessary.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from multiple freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound powder.
-
Minimize dust generation and accumulation. Avoid dry sweeping of spills; instead, use a damp cloth or wet mopping for cleanup.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.
References
Technical Support Center: Optimizing Lasofoxifene and Palbociclib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of lasofoxifene when combined with palbociclib in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining this compound with palbociclib?
A1: The combination of this compound, a selective estrogen receptor modulator (SERM), and palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is based on their synergistic mechanisms of action in estrogen receptor-positive (ER+) breast cancer. This compound targets the ER signaling pathway, which is a key driver of tumor growth in ER+ breast cancer.[1][2][3] Palbociclib inhibits CDK4/6, which are crucial for the cell cycle progression from G1 to S phase.[4][5] By targeting two distinct but interconnected pathways that control cancer cell proliferation, the combination therapy aims to achieve a more potent anti-tumor effect and overcome potential resistance mechanisms. Preclinical studies have shown that this combination is more effective at inhibiting tumor growth and metastasis compared to either agent alone or the combination of fulvestrant and palbociclib.
Q2: What are the recommended starting doses for this compound and palbociclib in preclinical animal models?
A2: Based on published preclinical studies using mouse xenograft models of ER+ breast cancer, commonly effective doses are:
-
This compound: 10 mg/kg, administered subcutaneously (SQ) five days a week.
-
Palbociclib: 100 mg/kg, administered by oral gavage five days a week.
It is crucial to perform dose-finding studies for your specific animal model and cell line to determine the optimal therapeutic window.
Q3: Are there any clinical data available for the combination of this compound and palbociclib?
A3: While extensive preclinical data supports the combination of this compound and palbociclib, clinical trials have primarily focused on combining this compound with another CDK4/6 inhibitor, abemaciclib. The ELAINE-2 trial investigated this compound (5 mg daily) in combination with abemaciclib in patients with ER+/HER2- metastatic breast cancer with an ESR1 mutation, demonstrating promising clinical activity. The ongoing ELAINE-3 trial is further evaluating this combination. Researchers can extrapolate potential starting points for clinical study design from these trials, with appropriate safety and dose-finding protocols for the specific combination with palbociclib.
Q4: How should palbociclib doses be adjusted in case of toxicity in clinical research?
A4: In the clinical setting, dose adjustments for palbociclib are primarily guided by hematological toxicities, particularly neutropenia. The standard starting dose is 125 mg once daily for 21 consecutive days, followed by 7 days off. Dose reductions are recommended as follows:
-
First dose reduction: 100 mg daily.
-
Second dose reduction: 75 mg daily. If further dose reduction is required, discontinuation of palbociclib should be considered. It is essential to monitor complete blood counts regularly.
Q5: What are the known drug-drug interactions for palbociclib?
A5: Palbociclib is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme. Therefore, co-administration with strong CYP3A inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) should be avoided as it can increase palbociclib concentrations. If unavoidable, the palbociclib dose should be reduced to 75 mg once daily. Conversely, co-administration with strong CYP3A inducers (e.g., rifampin, phenytoin, St. John's Wort) should be avoided as they can decrease palbociclib concentrations and efficacy.
Troubleshooting Guides
Preclinical Research
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Suboptimal tumor growth inhibition in xenograft models | - Insufficient drug dosage.- Drug formulation or stability issues.- Intrinsic or acquired resistance of the cell line. | - Perform a dose-response study to determine the optimal doses of this compound and palbociclib for your specific model.- Verify the stability and proper formulation of the drugs. For palbociclib, a common vehicle is 50 mM sodium lactate (pH 4).- Characterize the ER and CDK4/6 pathway status of your cell line. Consider using cell lines with known ESR1 mutations (e.g., Y537S, D538G) for which the combination has shown efficacy. |
| Unexpected toxicity in animal models (e.g., weight loss, lethargy) | - Drug dosage is too high.- Synergistic toxicity of the combination.- Off-target effects. | - Reduce the dose of one or both drugs. Consider a dose de-escalation study.- Monitor animals closely for clinical signs of toxicity and perform regular blood counts to check for myelosuppression.- If toxicity persists at lower doses, consider intermittent dosing schedules. |
| Inconsistent results between experiments | - Variability in animal age, weight, or health status.- Inconsistent drug administration (e.g., gavage technique).- Cell line instability or passage number. | - Standardize animal characteristics and housing conditions.- Ensure consistent and accurate drug administration techniques.- Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
Clinical Research (Investigational)
| Issue | Potential Cause(s) | Management Strategies |
| Grade 3 or 4 Neutropenia | - Myelosuppressive effect of palbociclib. | - Interrupt palbociclib treatment until the neutrophil count recovers to Grade ≤ 2.- Restart at the next lower dose level.- Monitor complete blood counts prior to the start of each cycle and on day 15 of the first two cycles. |
| Severe Non-Hematologic Toxicity | - Drug-related adverse event. | - Withhold the dose of the suspected agent until recovery to Grade ≤ 1 (or Grade ≤ 2 if not a safety risk).- Resume at the next lower dose. |
| Elevated Liver Function Tests (LFTs) | - Hepatotoxicity of one or both agents. | - Monitor LFTs at baseline and as clinically indicated.- For mild to moderate hepatic impairment (Child-Pugh A and B), no palbociclib dose adjustment is typically needed. For severe impairment (Child-Pugh C), the recommended dose of palbociclib is 75 mg. |
Data Presentation
In Vitro Palbociclib Activity in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 of Palbociclib (nM) | Reference |
| MCF-7 | 106 - 285 | |
| T-47D | Varies by study |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
In Vivo Dosage in Preclinical Xenograft Models
| Drug | Dosage | Administration Route | Dosing Schedule | Reference |
| This compound | 10 mg/kg | Subcutaneous (SQ) | 5 days/week | |
| Palbociclib | 100 mg/kg | Oral Gavage | 5 days/week |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy in a Mouse Xenograft Model
This protocol is a summary of the methodology used in key preclinical studies evaluating the combination of this compound and palbociclib.
1. Cell Culture:
-
Use human ER+ breast cancer cell lines, such as MCF-7, engineered to express specific ESR1 mutations (e.g., Y537S or D538G) and a luciferase reporter gene for in vivo imaging.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).
2. Animal Model:
-
Use immunodeficient mice (e.g., NSG mice).
-
Implant a slow-release estrogen pellet subcutaneously to support the growth of ER+ tumors.
-
Inject cultured cancer cells into the mammary duct (intraductal or MIND model) to mimic the natural tumor microenvironment.
3. Drug Formulation and Administration:
-
This compound: Prepare for subcutaneous injection.
-
Palbociclib: Formulate in 50 mM sodium lactate (pH 4) for oral gavage.
-
Vehicle Control: Prepare the corresponding vehicle for each drug as a control.
4. Study Design:
-
Allow tumors to establish for 2-3 weeks.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Palbociclib alone, this compound + Palbociclib).
-
Administer drugs according to the specified dosages and schedules.
5. Efficacy Assessment:
-
Monitor tumor growth regularly using in vivo bioluminescence imaging.
-
Measure tumor volume with calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, harvest tumors and metastatic organs (e.g., lungs, liver, bone) for ex vivo imaging, histological analysis, and biomarker assessment (e.g., Ki67 staining for proliferation).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dual inhibition of ER and CDK4/6 pathways by this compound and palbociclib.
Caption: Workflow for in vivo preclinical evaluation of this compound and palbociclib.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 4. This compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vidiumah.com [vidiumah.com]
Technical Support Center: Long-Term Safety Assessment of Lasofoxifene in Rodents
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of lasofoxifene? A1: this compound is a third-generation selective estrogen receptor modulator (SERM). It selectively binds to estrogen receptors (ERα and ERβ) and can act as either an agonist or an antagonist depending on the target tissue. For instance, it generally exhibits estrogenic (agonist) effects on bone and anti-estrogenic (antagonist) effects on breast and uterine tissue.[1][2]
Q2: What are the known effects of long-term this compound administration on the reproductive system in female rats? A2: Long-term studies in ovariectomized rats have shown that this compound can cause a slight but statistically significant increase in uterine weight compared to untreated ovariectomized controls. However, this weight remains significantly lower than that of non-ovariectomized (sham) controls, and no abnormal uterine histology has been reported in these studies.[3] Shorter-term reproductive toxicity studies have shown that this compound can reversibly alter the estrous cycle and inhibit implantation.[4]
Q3: Have any developmental or reproductive toxicity issues been identified with this compound in rodent models? A3: Yes, reproductive and developmental toxicity studies in rats have identified several effects. This compound has been shown to disrupt the estrous cycle, leading to a state of anestrus at higher doses, though this effect was reversible.[4] It also increased pre- and post-implantation losses, increased the length of gestation, and reduced litter size. In embryo-fetal development studies, this compound was associated with teratogenic findings at higher doses, including skeletal and soft tissue abnormalities.
Q4: What are the common adverse effects observed in rodents during this compound studies? A4: In reproductive toxicity studies, maternal toxicity signs such as decreased body weight and food consumption have been noted, particularly at higher doses. Other observed effects consistent with its mechanism as a SERM include alterations in the estrous cycle and effects on implantation and parturition.
Q5: Are there any publicly available long-term carcinogenicity data for this compound in rodents? A5: Based on a comprehensive search of publicly available literature, detailed long-term (e.g., 2-year) carcinogenicity studies in rodents for this compound with quantitative tumor incidence data were not identified. Preclinical toxicology studies have been mentioned in broader reviews as not identifying significant safety issues for its intended use in postmenopausal women, but the detailed data from these studies are not publicly accessible.
Troubleshooting Guides
Guide 1: Issues with Vaginal Cytology Assessment
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or difficult-to-stage estrous cycles | Improper sample collection technique leading to contamination or insufficient cells. | Ensure proper lavage technique to collect a representative cell population. Use a consistent, gentle flushing method. Prepare multiple smears per animal and time point to ensure a good quality sample is obtained. |
| Observer variability in slide interpretation. | Standardize slide reading criteria among all personnel. Use a reference atlas of rodent estrous cycle cytology. Conduct blind scoring of slides to minimize bias. | |
| Drug-induced disruption of the cycle. | This is an expected pharmacological effect of SERMs like this compound. Document the observed stage (e.g., persistent diestrus/anestrus) and quantify the number of animals affected in each dose group. Consider adding a reversibility phase to the study to assess if normal cycling resumes after cessation of treatment. | |
| Presence of debris or artifacts on slides | Dirty slides, contamination from bedding, or poor staining technique. | Use pre-cleaned slides. Ensure the animal's perineal area is clean before sample collection. Filter stains and use fresh solutions. |
Guide 2: Unexpected Findings in Uterine Histopathology
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in uterine weights within the same group | Inconsistent dissection or trimming of uterine tissue. | Standardize the necropsy and tissue collection protocol. Ensure consistent removal of adjacent tissues (e.g., fat, cervix). Blot the uterus consistently to remove excess fluid before weighing. |
| Presence of uterine fluid (luminal fluid). | Note the presence of luminal fluid during necropsy. Consider weighing the uterus after fixation and sectioning to minimize the impact of fluid. | |
| Difficulty in interpreting endometrial changes | The stage of the estrous cycle at the time of necropsy significantly impacts uterine histology. | Correlate uterine histology with the vaginal cytology data for each animal. This is critical for distinguishing drug-related effects from normal cyclical changes. |
| Fixation artifacts. | Ensure proper and rapid fixation of the uterus immediately after collection. Consider luminal infusion of the fixative for better preservation of the endometrium. |
Quantitative Data Summary
Note: The following tables are compiled from publicly available reproductive and developmental toxicity studies. Comprehensive data from long-term systemic toxicity or carcinogenicity studies were not available.
Table 1: Effects of this compound on Estrous Cyclicity in Female Rats
| Dose Group (mg/kg/day) | Observation | Time to Onset | Reversibility | Reference |
| 0.1 | Anestrus in all females | By Study Day 9 | Normal cycling restored by the end of 1 week post-treatment | |
| 0.3 | Anestrus in all females | By Study Day 9 | Normal cycling restored by the end of 2 weeks post-treatment | |
| 1.0 | Anestrus in all females | By Study Day 7 | Normal cycling restored by the end of 2 weeks post-treatment |
Table 2: Effects of this compound on Implantation and Litter Parameters in Pregnant Rats
| Dose Group (mg/kg/day) | Pre-implantation Loss | Post-implantation Loss | Gestation Length | Litter Size | Reference |
| 0.01 | Increased | Increased | Increased | Reduced | |
| 0.03 | Increased | Increased | Increased | Reduced | |
| 0.1 | Increased | Increased | Increased | Reduced |
Table 3: Developmental Toxicity Findings in Rats
| Dose Group (mg/kg/day) | Maternal Toxicity | Fetal Effects | Reference |
| 1 | Dose-related declines in maternal weight gain and food consumption | Decreased fetal weight | |
| 10 | Dose-related declines in maternal weight gain and food consumption | Increased post-implantation loss, decreased viable fetuses, decreased fetal weight, teratogenic findings (skeletal and soft tissue abnormalities) | |
| 100 | Dose-related declines in maternal weight gain and food consumption | Increased post-implantation loss, decreased viable fetuses, decreased fetal weight, teratogenic findings (skeletal and soft tissue abnormalities) |
Experimental Protocols
Protocol 1: Assessment of Effects on Estrous Cyclicity in Female Rats
-
Animal Model: Adult female Sprague-Dawley rats.
-
Housing: Housed under controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Acclimation: Acclimatize animals for at least one week before the start of the study.
-
Estrous Cycle Monitoring: Perform vaginal lavage daily to monitor the estrous cycle for at least one full cycle to ensure regular cyclicity before treatment.
-
Grouping: Randomly assign regularly cycling females to vehicle control and this compound treatment groups.
-
Dosing: Administer this compound or vehicle orally (gavage) daily for 14 consecutive days. Example dose levels: 0.1, 0.3, and 1.0 mg/kg/day.
-
Monitoring During Treatment: Continue daily vaginal lavage to monitor for effects on the estrous cycle.
-
Reversibility Phase: After the 14-day treatment period, cease dosing and continue daily vaginal lavage for a 3-week reversibility period to assess the return of normal cyclicity.
-
Endpoint Analysis: Analyze the vaginal cytology data to determine the percentage of animals in each stage of the estrous cycle on each day of the study.
Protocol 2: Embryo-Fetal Developmental Toxicity Study in Rats
-
Animal Model: Time-mated pregnant Sprague-Dawley rats.
-
Mating: Mate female rats with proven fertile males. The day of evidence of mating (e.g., vaginal plug) is designated as Gestation Day (GD) 0.
-
Grouping: Randomly assign pregnant females to vehicle control and this compound treatment groups.
-
Dosing: Administer this compound or vehicle orally (gavage) daily during the period of major organogenesis (e.g., GD 6 to GD 17). Example dose levels: 1, 10, and 100 mg/kg/day.
-
Maternal Monitoring: Monitor maternal body weight, food consumption, and clinical signs of toxicity throughout the gestation period.
-
Terminal Sacrifice: On GD 21, euthanize the dams and perform a Caesarean section.
-
Uterine Examination: Examine the uterus for the number of corpora lutea, implantation sites, resorptions (early and late), and live/dead fetuses.
-
Fetal Examination: Weigh and sex all fetuses. Examine fetuses for external, visceral, and skeletal malformations and variations.
Visualizations
Caption: Simplified signaling pathway of this compound as a SERM.
Caption: Experimental workflow for reproductive toxicity assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reproductive toxicity assessment of this compound, a selective estrogen receptor modulator (SERM), in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Lasofoxifene in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Lasofoxifene in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound is a third-generation, non-steroidal selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism is selectively binding with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3] It exhibits tissue-dependent activity, acting as an antagonist in breast and uterine tissues while functioning as an agonist in bone. In breast cancer cells, its antagonist activity suppresses estrogen signaling pathways and inhibits the transcription of downstream genes, which is crucial for its anti-proliferative effects.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is highly selective for estrogen receptors, high concentrations or specific cellular contexts may lead to off-target effects. Potential off-target mechanisms for SERMs can include:
-
G Protein-Coupled Estrogen Receptor (GPER) Activation: Other SERMs, such as tamoxifen and raloxifene, have been shown to act as agonists for GPER (formerly GPR30). GPER activation can trigger rapid, non-genomic signaling cascades, including the MAPK and PI3K pathways, which could influence cell proliferation and survival independently of ERα/β.
-
Cannabinoid Receptor 2 (CB2) Interaction: Some studies suggest that this compound may act as an inverse agonist at the CB2 cannabinoid receptor, which has been noted for its role in inhibiting osteoclast formation.
-
Receptor-Independent Effects: At supra-physiological concentrations, many small molecules can cause non-specific effects by altering membrane fluidity, inducing cellular stress, or interacting with other cellular proteins.
Q3: How can I differentiate between on-target ER-mediated effects and potential off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Key strategies include:
-
Using ER-Negative Control Cell Lines: Compare the effects of this compound in your ER-positive cell line (e.g., MCF-7, T47D) with its effects in an ER-negative cell line (e.g., MDA-MB-231, HCC1806). An effect that persists in ER-negative cells is likely off-target.
-
ERα Knockdown (siRNA/shRNA): Use RNA interference to specifically silence the ESR1 gene (which codes for ERα). If the cellular response to this compound is diminished or abolished after knockdown, the effect is on-target. If the response remains, it indicates an off-target mechanism.
-
Competitive Inhibition: Co-treat cells with this compound and a pure ER antagonist like Fulvestrant (ICI 182,780). If Fulvestrant blocks the effect of this compound, it confirms the involvement of the estrogen receptor.
-
Dose-Response Analysis: On-target effects typically occur within a specific, potent concentration range (low nanomolar for this compound), while off-target effects often appear only at much higher concentrations.
Q4: What is a recommended concentration range for this compound in in-vitro experiments to maintain target specificity?
A4: The optimal concentration depends on the specific cell line and experimental endpoint. Based on published data, this compound demonstrates high potency for inhibiting ERα-mediated transcription. For example, in MCF-7 cells with a heterozygous WT/Y537S ESR1 mutation, the IC50 for transcriptional inhibition was 2.88 ± 0.34 nM. In T47D cells, the IC50 for affecting ERα lifetime was in the low nanomolar range. It is recommended to perform a dose-response curve starting from sub-nanomolar concentrations up to a maximum of 1-5 µM. Effects observed only in the high micromolar range should be investigated for potential off-target activity.
Troubleshooting Guide
Problem: I am observing unexpected or contradictory results at high concentrations of this compound (e.g., >1 µM).
Answer: High concentrations of any compound can lead to non-specific activity. To determine if your observation is an off-target effect, follow this workflow:
-
Confirm with Dose-Response: Run a detailed dose-response experiment (e.g., 0.1 nM to 10 µM) measuring your endpoint of interest (e.g., cell viability, gene expression). If the effect only manifests at high concentrations, it raises suspicion of off-target activity.
-
Utilize Control Cell Lines: Test this compound at the problematic concentration in an ER-negative breast cancer cell line. If you observe the same effect, it is not mediated by the classical estrogen receptors.
-
Perform ERα Knockdown: Use siRNA to transiently knock down ERα in your target cells and repeat the treatment. Persistence of the effect post-knockdown strongly indicates an off-target mechanism. (See Protocol 2).
-
Investigate Alternative Pathways: Consider if the effect could be mediated by GPER. Use a GPER antagonist (e.g., G15) in co-treatment with this compound to see if the unexpected effect is blocked.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other SERMs/SERDs from cellular studies.
Table 1: Transcriptional Inhibition IC50 Values in MCF-7 Cells (WT/Y537S ESR1)
| Compound | Type | IC50 (nM) | Source |
| This compound | SERM | 2.88 ± 0.34 | **** |
| GDC0927 | SERD | 0.95 ± 0.51 | |
| Raloxifene | SERM | 2.16 ± 0.67 |
This data highlights the high potency of this compound in inhibiting ERα transcriptional activity, even in the presence of a common resistance mutation.
Table 2: Effect of Antiestrogens on ERα Cellular Lifetime/Accumulation in T47D Cells
| Compound | Type | Effect on WT ERα | Effect on Y537S ERα | Source |
| This compound | SERM | Neutral / Slightly Degrading | Stabilizing (SERM-like) | **** |
| 4-OHT | SERM | Stabilizing | Stabilizing | |
| Fulvestrant | SERD | Degrading | Degrading |
This table shows that this compound's effect on ERα protein levels can be context-dependent (e.g., influenced by receptor mutation), a factor to consider in experimental design.
Experimental Protocols & Visualizations
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell proliferation.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped serum (for hormone-deprived studies)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Hormone Deprivation (Optional): If studying estrogen-dependent effects, replace the medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate medium. A common range is 10 µM down to 0.01 nM. Include a vehicle control (DMSO at the highest concentration used for drug dilutions).
-
Incubation: Add the drug dilutions to the cells and incubate for the desired period (e.g., 72-120 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Diagram 1: Troubleshooting Workflow for Off-Target Effects
Caption: A workflow for systematically identifying potential off-target effects.
Protocol 2: Validating Off-Target Effects via siRNA Knockdown of ERα
This protocol uses RNA interference to determine if an observed effect is dependent on ERα.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
siRNA targeting ESR1 (and a non-targeting scramble control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
6-well plates
-
This compound
-
Reagents for downstream analysis (e.g., Western blot, qPCR)
Procedure:
-
Day 1: Cell Seeding: Seed cells in 6-well plates so they reach 50-60% confluency on the day of transfection.
-
Day 2: Transfection:
-
For each well, dilute 50 pmol of siRNA (ESR1 or scramble control) into 250 µL of Opti-MEM.
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Day 3: Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentration (and vehicle control).
-
Day 4-5: Analysis:
-
After 24-48 hours of drug treatment, harvest cells.
-
Confirm Knockdown: Lyse a subset of cells from the scramble and ESR1 siRNA groups (vehicle-treated) and perform a Western blot or qPCR to confirm the reduction of ERα protein or mRNA levels.
-
Measure Endpoint: Analyze the remaining cells for your experimental endpoint (e.g., apoptosis assay, cell cycle analysis, target gene expression).
-
-
Interpretation: If the effect of this compound is significantly reduced in the ESR1 knockdown cells compared to the scramble control, it is an on-target effect. If the effect is unchanged, it is an off-target effect.
Diagram 2: On-Target vs. Potential Off-Target Signaling
Caption: this compound's on-target vs. a potential off-target pathway (GPER).
References
Technical Support Center: Evaluating Lasofoxifene's Impact on Bone Metastasis In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of Lasofoxifene on bone metastasis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in bone?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1] It selectively binds to both estrogen receptor subtypes (ERα and ERβ) with high affinity.[1][2] In bone tissue, this compound mimics the effects of estrogen, which can lead to an increase in bone mineral density (BMD) and a reduction in bone turnover.[2][3] The proposed mechanisms include inducing apoptosis of osteoclast precursors, thereby decreasing bone resorption.
Q2: Which in vivo models are suitable for studying this compound's effect on bone metastasis?
A2: A common and effective model is the mammary intraductal (MIND) xenograft model using immunodeficient mice (e.g., NSG mice). This involves injecting human breast cancer cells, often tagged with luciferase for imaging, into the mammary ducts. Another established method is the intracardiac or intra-caudal artery injection of cancer cells to induce bone metastasis.
Q3: How can I monitor tumor growth and bone metastasis progression in my animal models?
A3: Longitudinal analysis of bone tumor progression is commonly performed using bioluminescent imaging (BLI) if the cancer cells are luciferase-tagged. However, BLI may not be sufficient to assess structural changes in the bone. Therefore, it is often complemented with other imaging modalities such as:
-
Radiography (X-ray): A cost-effective method to observe osteolytic or osteoblastic lesions and track bone destruction over time.
-
Micro-computed tomography (µCT): Provides detailed 3D assessment of bone metastatic lesions.
-
Magnetic Resonance Imaging (MRI): A sensitive method for detecting early bone marrow metastases before significant bone destruction is visible on X-rays.
Q4: What are the typical dosages of this compound used in preclinical mouse models?
A4: In preclinical studies, this compound has been administered at doses ranging from 5 mg/kg to 10 mg/kg, often given 5 days a week via subcutaneous injection or oral gavage. It's important to note that optimal dosing can vary based on the specific animal model and experimental design.
Troubleshooting Guides
Issue 1: Weak or inconsistent bioluminescence signal in vivo.
| Possible Cause | Troubleshooting Step |
| Low Luciferase Expression: | The cancer cell line may have low or unstable expression of the luciferase reporter gene. This can be due to off-target effects of lentiviral transduction. Consider single-cell sorting or cloning to select for high-expressing cells. |
| Poor Substrate Bioavailability: | The luciferase substrate (e.g., D-luciferin) may have limited intracellular availability, especially in deep tissues. Ensure proper dosage and administration route (e.g., intraperitoneal injection) and allow sufficient time for distribution before imaging. |
| Signal Attenuation by Tissues: | Light emitted from luciferase can be absorbed by tissues, making it difficult to detect cells in deep locations like bone. Consider using red-shifted bioluminescence systems or near-infrared (NIR) luciferin analogues for improved tissue penetration. |
| Metabolically Inactive Cells: | The bioluminescence signal is ATP-dependent, so only metabolically active cells will produce a signal. This can be an advantage as it reflects living tumor burden. |
Issue 2: Difficulty in accurately quantifying bone metastatic burden.
| Possible Cause | Troubleshooting Step |
| Limitations of a Single Imaging Modality: | Bioluminescence imaging (BLI) alone does not provide information on bone destruction. It is recommended to use a multi-modal imaging approach. Combine BLI for tracking tumor cell burden with radiography or µCT to assess structural bone changes. |
| Discrepancy between BLI and Histology: | Ex vivo BLI signals may not always correlate perfectly with histological findings. It is crucial to validate imaging data with downstream analyses like histology (e.g., H&E staining) and quantitative real-time PCR (e.g., Alu-qPCR for human cells) to confirm the presence and extent of metastases. |
| Late-Stage Detection: | Standard X-rays may only detect bone metastases after significant bone mineral loss (over 50%). For early detection, consider using more sensitive techniques like MRI, which can identify tumor invasion into the bone marrow before cortical destruction. |
Issue 3: High mortality or complications with intracardiac injections.
| Possible Cause | Troubleshooting Step |
| Inaccurate Needle Placement: | Manual intracardiac injections can be challenging and may lead to procedural complications. |
| Animal Welfare Concerns: | Intracardiac injection models can have high rates of morbidity, including paralysis and weight loss. |
| Guidance for Injection: | Utilize ultrasound imaging to guide the needle into the left ventricle. This ensures accurate injection, increases the success rate, and significantly decreases the mortality rate compared to manual procedures. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Mouse Models of Breast Cancer
| Treatment Group | Effect on Primary Tumor Growth | Effect on Bone Metastases | Reference |
| This compound (monotherapy) | Significantly reduced primary tumor growth versus vehicle. | More effective than fulvestrant at reducing metastases. | |
| This compound + Palbociclib | Significantly reduced primary tumor growth versus vehicle. | Significantly fewer bone metastases compared with vehicle. Generally more potent than fulvestrant/palbociclib combination. |
Table 2: Clinical Effects of this compound on Bone Health in Postmenopausal Women
| Parameter | This compound (0.25 mg/day) | Raloxifene (60 mg/day) | Placebo | Duration | Reference |
| Lumbar Spine BMD (% change) | Superior to raloxifene and placebo. | Superior to placebo. | Decrease from baseline. | 24 months | |
| Total Hip BMD (% change) | Superior to raloxifene and placebo. | Superior to placebo. | Decrease from baseline. | 24 months | |
| Bone Turnover Markers (e.g., C-telopeptide) | Superior reduction compared to raloxifene and placebo. | Superior reduction compared to placebo. | - | 24 months | |
| Vertebral Fracture Risk Reduction | 31% - 42% reduction. | - | - | 3 years |
Experimental Protocols
Protocol 1: Mammary Intraductal (MIND) Xenograft Model for Bone Metastasis
-
Cell Preparation:
-
Culture human breast cancer cells (e.g., MCF7 LTLT or MCF7 with ESR1 mutations) tagged with luciferase-GFP.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium for injection.
-
-
Animal Model:
-
Use immunodeficient mice, such as NSG (NOD scid gamma) mice.
-
-
Tumor Cell Injection:
-
Anesthetize the mice.
-
Inject the prepared cancer cells into the mammary duct inguinal glands.
-
-
Treatment Administration:
-
Allow tumors to establish for 2-3 weeks.
-
Randomize mice into treatment groups (e.g., vehicle, this compound, this compound + Palbociclib).
-
Administer treatments as per the study design (e.g., this compound at 10 mg/kg, 5 days/week, subcutaneously).
-
-
Monitoring and Endpoint Analysis:
-
Monitor primary tumor growth and metastasis using in vivo bioluminescence imaging at regular intervals.
-
At the end of the study (e.g., 82 days after cancer cell injection), sacrifice the mice.
-
Perform ex vivo imaging of excised long bones, brains, lungs, and livers to quantify metastases.
-
Conduct histological analysis (e.g., H&E staining) of bone tissue to confirm tumor presence.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a MIND xenograft model.
Caption: Proposed signaling pathway of this compound in the bone metastatic niche.
References
Validation & Comparative
A Comparative Guide to Lasofoxifene and Tamoxifen for ER+ Breast Cancer Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lasofoxifene and Tamoxifen, two selective estrogen receptor modulators (SERMs), in the prevention of estrogen receptor-positive (ER+) breast cancer. The information is compiled from key clinical trials to support research and drug development efforts in oncology.
Mechanism of Action
Both this compound and Tamoxifen are SERMs that exert their effects by competitively binding to estrogen receptors (ERs), primarily ERα. This binding action can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. In breast tissue, both drugs act as antagonists, blocking the proliferative effects of estrogen that can lead to tumor growth.[1][2]
Tamoxifen, a first-generation SERM, binds to the ER and induces a conformational change that inhibits the recruitment of co-activators necessary for gene transcription, thereby halting the cell cycle.[1] this compound, a third-generation SERM, also binds to the ER, including certain mutant forms, and promotes an antagonist conformation, effectively inhibiting tumor growth.[2][3]
Below is a simplified representation of the primary mechanism of action for SERMs in breast cancer cells.
Caption: Simplified signaling pathway of SERMs in breast cancer prevention.
Efficacy in ER+ Breast Cancer Prevention
The efficacy of this compound and Tamoxifen in preventing ER+ breast cancer has been evaluated in large, randomized, placebo-controlled clinical trials. The primary data for this compound comes from the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial, while the pivotal trial for Tamoxifen is the National Surgical Adjuvant Breast and Bowel Project P-1 (NSABP P-1) study.
| Efficacy Endpoint | This compound (0.5 mg/day) - PEARL Trial | Tamoxifen (20 mg/day) - NSABP P-1 Trial |
| Reduction in Invasive ER+ Breast Cancer | 83% risk reduction (HR = 0.17) | 69% risk reduction |
| Reduction in Total Breast Cancer | 79% risk reduction (HR = 0.21) | 49% risk reduction |
| Reduction in Non-invasive Breast Cancer | Data not specifically reported as a primary endpoint in the main publication. | 50% risk reduction |
Safety and Tolerability Profile
The side effect profiles of this compound and Tamoxifen are crucial considerations in their use for chemoprevention. The following table summarizes the key adverse events reported in the PEARL and NSABP P-1 trials.
| Adverse Event | This compound (0.5 mg/day) - PEARL Trial | Tamoxifen (20 mg/day) - NSABP P-1 Trial |
| Endometrial Cancer | No increased risk | Increased risk (RR = 2.53) |
| Venous Thromboembolic Events (VTE) | Increased risk | Increased risk |
| Stroke | Reduced risk | Elevated risk |
| Major Coronary Heart Disease Events | Reduced risk | No significant alteration |
| Hot Flashes | Increased incidence | Increased incidence |
| Vaginal Dryness | Noted as a symptom of vaginal atrophy, which this compound is also indicated to treat. | Increased incidence |
Experimental Protocols
Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 8,556 postmenopausal women aged 59-80 years with osteoporosis.
-
Intervention: Participants were randomly assigned to receive this compound (0.25 mg or 0.5 mg daily) or a placebo for 5 years.
-
Primary Endpoints: Incidence of ER+ breast cancer and nonvertebral fractures at 5 years.
-
Data Analysis: Cox proportional hazards models were used to evaluate the risk of breast cancer in an intention-to-treat analysis.
The workflow for the PEARL trial is illustrated below.
Caption: Experimental workflow of the PEARL clinical trial.
National Surgical Adjuvant Breast and Bowel Project P-1 (NSABP P-1) Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 13,388 women aged 35 years or older at increased risk for breast cancer.
-
Intervention: Participants were randomly assigned to receive Tamoxifen (20 mg daily) or a placebo for 5 years.
-
Primary Endpoint: Incidence of invasive breast cancer.
-
Data Analysis: Cumulative incidence of invasive breast cancer was calculated for both groups.
The workflow for the NSABP P-1 trial is outlined in the diagram below.
Caption: Experimental workflow of the NSABP P-1 clinical trial.
Conclusion
Both this compound and Tamoxifen have demonstrated significant efficacy in reducing the risk of ER+ breast cancer in high-risk women. Based on the data from their respective pivotal trials, this compound appears to offer a greater risk reduction for both invasive ER+ and total breast cancer compared to Tamoxifen. Furthermore, this compound did not show an increased risk of endometrial cancer, a known side effect of Tamoxifen. However, both drugs are associated with an increased risk of venous thromboembolic events. The differing safety and efficacy profiles of these two SERMs provide valuable insights for the ongoing development of targeted therapies for breast cancer prevention. It is important to note that no head-to-head clinical trial has directly compared this compound and Tamoxifen for breast cancer prevention.
References
A Head-to-Head Battle in Osteoporosis Treatment: Lasofoxifene vs. Raloxifene
A comprehensive review of the comparative efficacy of Lasofoxifene and Raloxifene for the management of postmenopausal osteoporosis, synthesizing key findings from pivotal clinical trials. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of bone mineral density improvements, fracture risk reduction, and the underlying mechanisms of action, supported by experimental data and visualized pathways.
In the landscape of selective estrogen receptor modulators (SERMs) for postmenopausal osteoporosis, this compound and Raloxifene have emerged as significant therapeutic options. Both agents exert their effects through tissue-specific interactions with estrogen receptors, aiming to mimic the bone-protective effects of estrogen while minimizing its undesirable effects on other tissues. This guide delves into the comparative efficacy of these two compounds, drawing upon data from key clinical trials to illuminate their respective profiles in improving bone health and reducing fracture risk.
Quantitative Efficacy: A Tale of Two SERMs
Clinical trial data provides a quantitative foundation for comparing the efficacy of this compound and Raloxifene. The following tables summarize key findings from major studies, including the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial and the Multiple Outcomes of Raloxifene Evaluation (MORE) trial.
Bone Mineral Density (BMD)
A primary endpoint in osteoporosis trials is the change in bone mineral density. Studies have shown that both this compound and Raloxifene lead to significant increases in BMD compared to placebo. However, direct comparative studies suggest a potential advantage for this compound, particularly at the lumbar spine.
Table 1: Comparative Change in Bone Mineral Density (BMD) from Baseline
| Treatment Group | Lumbar Spine BMD Increase | Total Hip BMD Increase | Femoral Neck BMD Increase | Study Duration | Source |
| This compound (0.25 mg/day) | 3.6% (vs. placebo)[1] | Equally effective as Raloxifene[1] | 2.7% (vs. placebo)[2][3] | 2 - 3 years | McClung et al. (2006)[1], PEARL trial |
| This compound (0.5 mg/day) | 3.3% (vs. placebo) | - | 3.3% (vs. placebo) | 3 years | PEARL trial |
| This compound (1.0 mg/day) | 3.9% (vs. placebo) | Equally effective as Raloxifene | - | 2 years | McClung et al. (2006) |
| Raloxifene (60 mg/day) | 1.7% (vs. placebo) | Equally effective as this compound | 2.1% (vs. placebo) | 2 - 3 years | McClung et al. (2006), MORE trial |
Note: The McClung et al. (2006) study was a direct comparison, while the PEARL and MORE trials compared each drug to a placebo.
Fracture Risk Reduction
The ultimate goal of osteoporosis therapy is the prevention of fractures. Both this compound and Raloxifene have demonstrated efficacy in reducing the risk of vertebral fractures. Notably, the PEARL trial also showed a significant reduction in non-vertebral fractures with this compound, an effect that has been less certain for Raloxifene.
Table 2: Comparative Fracture Risk Reduction
| Treatment Group | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Study |
| This compound (0.25 mg/day) | 31% (vs. placebo) | 14% (not statistically significant) | PEARL trial (3 years) |
| This compound (0.5 mg/day) | 42% (vs. placebo) | 24% (statistically significant) | PEARL trial (3-5 years) |
| Raloxifene (60 mg/day) | 30% - 55% (vs. placebo) | No significant difference from placebo | MORE trial (3 years) |
| Raloxifene (120 mg/day) | 40% - 49% (vs. placebo) | No significant difference from placebo | MORE trial (3 years) |
Bone Turnover Markers
Biochemical markers of bone turnover provide insight into the rate of bone remodeling. Both drugs have been shown to reduce markers of bone resorption and formation, indicating a decrease in bone turnover. Generally, the effects of this compound on these markers appear to be greater than or similar to those of Raloxifene.
Table 3: Effect on Bone Turnover Markers
| Treatment Group | Bone Resorption Markers (e.g., u-NTX, u-CTX) | Bone Formation Markers (e.g., BSAP, Osteocalcin) | Source |
| This compound | Significant reduction compared to placebo; effects generally greater than Raloxifene. | Significant reduction compared to placebo; effects generally greater than Raloxifene. | McClung et al. (2006), Gennari et al. (2010) |
| Raloxifene | Significant reduction compared to placebo. | Significant reduction compared to placebo. | McClung et al. (2006), Komi et al. (2006), Naylor et al. (2016) |
Mechanism of Action: A Look at Estrogen Receptor Signaling
This compound and Raloxifene are classified as third and second-generation SERMs, respectively. They exert their effects by binding to estrogen receptors (ERα and ERβ) and inducing conformational changes that lead to tissue-specific agonist or antagonist activity. In bone, both act as estrogen agonists, promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells). Preclinical data suggests that this compound has a higher binding affinity for estrogen receptors, potentially tenfold higher than Raloxifene, which may contribute to its greater potency.
Caption: Estrogen Receptor Signaling Pathway for SERMs.
Experimental Protocols: A Glimpse into the Clinical Trials
The data presented in this guide is derived from rigorously designed clinical trials. The following provides a generalized overview of the methodologies employed in the key comparative studies.
Key Comparative Clinical Trial (e.g., McClung et al., 2006)
-
Study Design: A randomized, double-blind, placebo- and active-controlled study.
-
Participants: Postmenopausal women, typically with low bone mass or osteoporosis.
-
Intervention: Participants were randomized to receive daily doses of this compound (e.g., 0.25 mg or 1.0 mg), Raloxifene (60 mg), or a placebo. All participants also received calcium and vitamin D supplementation.
-
Primary Endpoint: The primary outcome was the percentage change in lumbar spine BMD from baseline to the end of the study (e.g., 2 years).
-
Secondary Endpoints: These included changes in total hip and femoral neck BMD, changes in biochemical markers of bone turnover, and the incidence of fractures.
-
Assessments:
-
BMD: Measured by dual-energy X-ray absorptiometry (DXA) at baseline and at specified follow-up intervals.
-
Bone Turnover Markers: Assessed from blood and urine samples collected at baseline and various time points throughout the study.
-
Fractures: Vertebral fractures were often assessed via spinal radiographs at baseline and at the end of the study. Non-vertebral fractures were typically self-reported and then confirmed by radiographic evidence.
-
-
Statistical Analysis: Efficacy was determined by comparing the changes in the active treatment groups to the placebo group and, in head-to-head trials, between the active treatment arms.
Caption: Generalized Experimental Workflow for a Comparative Osteoporosis Clinical Trial.
Conclusion
Both this compound and Raloxifene are effective in the management of postmenopausal osteoporosis by increasing bone mineral density and reducing the risk of vertebral fractures. The available evidence suggests that this compound may offer a greater increase in lumbar spine BMD and has demonstrated a significant reduction in non-vertebral fractures, a key advantage in comprehensive fracture prevention. The higher binding affinity of this compound for estrogen receptors may underlie its observed potency. Researchers and clinicians should consider these comparative efficacy data, alongside the full safety profiles of each drug, when evaluating treatment options for postmenopausal osteoporosis. Further long-term, head-to-head comparative studies would be beneficial to fully elucidate the relative merits of these two important therapeutic agents.
References
- 1. Prevention of bone loss in postmenopausal women treated with this compound compared with raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Evidence of its therapeutic value in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Lasofoxifene Versus Fulvestrant in ESR1-Mutated Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lasofoxifene and fulvestrant for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer harboring an ESR1 gene mutation. The emergence of these mutations is a key mechanism of acquired resistance to aromatase inhibitors, necessitating effective subsequent therapies. This document synthesizes clinical trial data, preclinical evidence, and mechanistic insights to offer a detailed overview for the scientific community.
Executive Summary
This compound, a novel, oral selective estrogen receptor modulator (SERM), has demonstrated promising antitumor activity in patients with ESR1-mutated metastatic breast cancer, a population with limited treatment options. Clinical data, primarily from the Phase II ELAINE 1 trial, suggests that this compound may offer an improved progression-free survival and clinical benefit rate compared to fulvestrant, the current standard-of-care selective estrogen receptor degrader (SERD). While the results from ELAINE 1 did not reach statistical significance, all efficacy endpoints numerically favored this compound.[1] Preclinical studies further support the potential of this compound in this setting, indicating effective inhibition of tumor growth and metastasis in models of endocrine-resistant breast cancer.[2] This guide will delve into the clinical data, mechanisms of action, and experimental protocols that underpin these findings.
Data Presentation
Table 1: Efficacy of this compound vs. Fulvestrant in the ELAINE 1 Trial[1][3][4]
| Efficacy Endpoint | This compound (n=52) | Fulvestrant (n=51) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 6.04 months | 4.04 months | 0.699 (0.445–1.125) | 0.138 |
| Objective Response Rate (ORR) | 13.2% | 2.9% | - | 0.12 |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | - | 0.12 |
| PFS Rate at 6 months | 53.4% | 37.9% | - | - |
| PFS Rate at 12 months | 30.7% | 14.1% | - | - |
Table 2: Safety Profile of this compound vs. Fulvestrant in the ELAINE 1 Trial
| Adverse Event (Any Grade) | This compound (n=51) | Fulvestrant (n=48) |
| Nausea | 27.5% | 18.8% |
| Fatigue | 23.5% | 37.5% |
| Arthralgia | 21.6% | 22.9% |
| Hot flush | 21.6% | 10.4% |
| Grade 3/4 TEAEs | 19.6% | 20.8% |
Note: Data is based on available search results and may not encompass all reported adverse events.
Mechanisms of Action and Signaling Pathways
ESR1 mutations in the ligand-binding domain of the estrogen receptor lead to a constitutively active receptor that drives tumor growth independent of estrogen. This renders aromatase inhibitors, which work by depleting estrogen, ineffective.
Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor and promotes its degradation, thereby reducing the total pool of ER protein in the cancer cell.
This compound , as a SERM, binds to the estrogen receptor and modulates its activity. In the context of ESR1-mutated breast cancer, this compound acts as an antagonist, blocking the constitutive activity of the mutant receptor. Preclinical evidence suggests that this compound may be more effective than fulvestrant at inhibiting tumor growth and metastasis in ESR1-mutant models.
The constitutively active ESR1 mutant receptor can activate downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a known driver of endocrine resistance. Both this compound and fulvestrant aim to abrogate this signaling, but their distinct mechanisms of action may lead to differential effects on these pathways.
Experimental Protocols
ELAINE 1 (NCT03781063) Phase II Trial
-
Objective: To evaluate the efficacy and safety of this compound versus fulvestrant in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who have progressed on an aromatase inhibitor in combination with a CDK4/6 inhibitor.
-
Study Design: An open-label, randomized, multicenter study.
-
Patient Population: 103 postmenopausal women with ER+/HER2- locally advanced or metastatic breast cancer with a documented ESR1 mutation, who had progressed on a prior aromatase inhibitor and a CDK4/6 inhibitor. Patients were stratified by the presence of visceral metastases and by the specific ESR1 mutation Y537S.
-
Treatment Arms:
-
This compound: 5 mg administered orally once daily.
-
Fulvestrant: 500 mg administered as an intramuscular injection on days 1, 15, and 29, and then every 4 weeks thereafter.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Objective response rate (ORR), clinical benefit rate (CBR), duration of response, and safety.
Preclinical Xenograft Studies
Details of specific preclinical studies are often proprietary or not fully disclosed in publications. However, a general methodology for assessing the efficacy of compounds like this compound and fulvestrant in ESR1-mutated breast cancer xenograft models is as follows:
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7) engineered to express specific ESR1 mutations (e.g., Y537S, D538G).
-
Animal Model: Ovariectomized immunodeficient mice (e.g., nude or NSG mice) to prevent confounding effects of endogenous estrogen.
-
Tumor Implantation: ESR1-mutant breast cancer cells are implanted into the mammary fat pad of the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized to receive treatment with vehicle control, this compound (administered orally), or fulvestrant (administered via injection).
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Metastatic burden can be assessed through imaging or histological analysis of relevant organs.
-
Pharmacodynamic Studies: Tumor tissue can be analyzed for biomarkers, such as the levels of ER protein and the expression of ER target genes, to confirm drug activity.
Conclusion
This compound represents a promising novel oral therapy for patients with ESR1-mutated, ER+/HER2- metastatic breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitors. The available data from the ELAINE 1 trial indicates a favorable efficacy trend for this compound over fulvestrant, although these findings require confirmation in larger, statistically powered studies. The distinct mechanism of action of this compound as a SERM that effectively antagonizes the constitutively active mutant estrogen receptor provides a strong rationale for its continued development. Ongoing and future clinical trials, such as the ELAINE 3 trial which is evaluating this compound in combination with abemaciclib, will be crucial in defining the ultimate role of this compound in the treatment landscape of endocrine-resistant breast cancer.
References
A Comparative Guide to Lasofoxifene and Other Third-Generation Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Third-generation Selective Estrogen Receptor Modulators (SERMs) represent a significant advancement in the targeted modulation of estrogen receptor (ER) activity, offering tissue-specific estrogenic or anti-estrogenic effects. This guide provides a detailed comparison of Lasofoxifene with other notable third-generation SERMs, including Bazedoxifene and Ospemifene, with a focus on their performance backed by experimental data. Arzoxifene, another third-generation SERM, is also mentioned for historical context, although its development was discontinued.
Mechanism of Action: A Common Pathway with Subtle Differences
Third-generation SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the SERM induces a specific conformational change in the receptor. This altered conformation dictates the recruitment of co-activator or co-repressor proteins, leading to either agonistic (estrogen-like) or antagonistic (anti-estrogen) effects in a tissue-specific manner. This differential activity is the hallmark of SERMs, allowing for beneficial effects in some tissues (e.g., bone) while minimizing or blocking detrimental effects in others (e.g., breast, uterus).
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound, Bazedoxifene, and Ospemifene, providing a basis for their comparative assessment.
Table 1: Estrogen Receptor Binding Affinity
Binding affinity to ERα and ERβ is a critical determinant of a SERM's activity. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower IC50 values denote higher binding affinity.
| SERM | ERα IC50 | ERβ IC50 |
| This compound | 0.34 ± 0.10 nM[1] | Similar high affinity to ERα[2] |
| Bazedoxifene | 26 nM[3][4] | 99 nM[3] |
| Ospemifene | 0.8 µM (800 nM) | 1.7 µM (1700 nM) |
Note: Data for this compound's ERβ affinity is described qualitatively in the literature as high, similar to its affinity for ERα. Direct IC50 values for ERβ were not consistently reported in the reviewed literature.
Table 2: Comparative Efficacy in Osteoporosis (Clinical Data)
This table presents clinical trial data on the efficacy of this compound and Bazedoxifene in the treatment of postmenopausal osteoporosis.
| Feature | This compound (0.5 mg/day) | Bazedoxifene (20 mg/day) |
| New Vertebral Fractures | 42% risk reduction vs. placebo over 3 years | 42% risk reduction vs. placebo over 3 years |
| Non-Vertebral Fractures | 22% risk reduction vs. placebo over 3 years | No significant reduction vs. placebo; 50% reduction in a high-risk subgroup |
| Lumbar Spine BMD Change | Significant increase vs. placebo | Significant increase vs. placebo |
| Total Hip BMD Change | Significant increase vs. placebo | Significant increase vs. placebo |
Table 3: Comparative Efficacy in Vaginal Atrophy (Clinical Data)
This table outlines the clinical efficacy of this compound and Ospemifene in treating moderate to severe vulvovaginal atrophy (VVA) in postmenopausal women.
| Feature | This compound (0.5 mg/day) | Ospemifene (60 mg/day) |
| Most Bothersome Symptom (Dryness/Dyspareunia) | Significant improvement vs. placebo at 12 weeks | Significant improvement vs. placebo at 12 weeks |
| Vaginal pH | Significant decrease vs. placebo at 12 weeks | Significant decrease vs. placebo at 12 weeks |
| Vaginal Superficial Cells | Significant increase vs. placebo at 12 weeks | Significant increase vs. placebo at 12 weeks |
| Vaginal Parabasal Cells | Significant decrease vs. placebo at 12 weeks | Significant decrease vs. placebo at 12 weeks |
Table 4: Comparative Pharmacokinetics and Side Effect Profile
| Feature | This compound | Bazedoxifene | Ospemifene |
| Oral Bioavailability | Remarkably improved compared to other SERMs due to increased resistance to intestinal glucuronidation | Lower than this compound | Well absorbed orally |
| Common Adverse Events | Hot flushes, muscle spasms, vaginal bleeding | Hot flushes, leg cramps | Hot flushes |
| Serious Adverse Events | Increased risk of venous thromboembolic events (VTE) | Increased risk of VTE | No increased risk of VTE reported in major trials |
| Uterine Effects | Neutral to slight estrogenic effects | Neutral effect on the endometrium | Neutral to slight estrogenic effects on the endometrium |
| Breast Effects | Reduced risk of ER-positive breast cancer | Neutral effect on the breast | Potential breast cancer chemopreventive activity suggested in preclinical studies |
Experimental Protocols
Estrogen Receptor Binding Affinity Assay
The binding affinities of SERMs to ERα and ERβ are typically determined through a competitive radioligand binding assay.
Methodology:
-
Preparation of Reagents: Purified recombinant human ERα and ERβ are used. A radiolabeled estrogen, typically tritiated estradiol ([³H]E₂), serves as the tracer. The SERM to be tested is prepared in a series of dilutions.
-
Incubation: The purified estrogen receptor, a fixed concentration of [³H]E₂, and varying concentrations of the test SERM are incubated together. This allows the SERM to compete with the radiolabeled estradiol for binding to the estrogen receptor. The incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]E₂ must be separated from the unbound [³H]E₂. This can be achieved by various methods, such as filtration or adsorption to hydroxyapatite.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of bound [³H]E₂ versus the concentration of the competing SERM. A non-linear regression analysis is then used to determine the IC50 value.
Ovariectomized Rat Model for Osteoporosis
The ovariectomized (OVX) rat is a widely accepted preclinical model for studying postmenopausal osteoporosis and the effects of potential treatments.
Methodology:
-
Animal Model: Adult female rats (e.g., Sprague-Dawley strain) are used. The animals undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.
-
Treatment: Following a recovery period, the ovariectomized rats are treated with the test SERM or a vehicle control, typically via oral gavage, for a predetermined duration (e.g., 6 to 12 weeks).
-
Efficacy Evaluation: At the end of the treatment period, various parameters are assessed to evaluate the efficacy of the SERM in preventing bone loss. These include:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at sites such as the femur and lumbar spine.
-
Biomechanical Strength: Mechanical testing of bones (e.g., three-point bending of the femur) to determine their strength and resistance to fracture.
-
Bone Histomorphometry: Microscopic analysis of bone tissue to quantify parameters of bone structure and turnover.
-
Biochemical Markers: Measurement of serum or urine markers of bone formation and resorption.
-
Assessment of Vaginal Atrophy in Clinical Trials
The efficacy of SERMs in treating VVA is assessed in randomized, double-blind, placebo-controlled clinical trials involving postmenopausal women with moderate to severe symptoms.
Methodology:
-
Patient Population: Postmenopausal women with symptoms of VVA, such as vaginal dryness or dyspareunia, are enrolled. Objective criteria, such as a low percentage of superficial cells on a vaginal smear and an elevated vaginal pH, are also used for inclusion.
-
Treatment: Participants are randomized to receive the test SERM or a placebo for a specified duration, typically 12 weeks.
-
Efficacy Endpoints: The primary efficacy endpoints usually include changes from baseline in:
-
Most Bothersome Symptom: Patient-reported severity of their most bothersome symptom (e.g., dryness or dyspareunia) on a rating scale.
-
Vaginal pH: Measurement of vaginal pH, which typically decreases with effective treatment.
-
Vaginal Maturation Index (VMI): Microscopic assessment of the proportions of parabasal, intermediate, and superficial cells from a vaginal smear. An effective treatment increases the proportion of superficial cells and decreases the proportion of parabasal cells.
-
-
Safety Assessment: Safety is monitored through the recording of adverse events, and in some studies, endometrial biopsies are performed to assess uterine safety.
Conclusion
This compound demonstrates a distinct profile among third-generation SERMs, characterized by its high binding affinity for both ERα and ERβ, superior oral bioavailability, and proven efficacy in reducing both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. In the context of vaginal atrophy, this compound shows comparable efficacy to Ospemifene in improving key symptoms and physiological markers.
Bazedoxifene is also effective in preventing vertebral fractures and has a neutral effect on the breast and endometrium. However, its efficacy in preventing non-vertebral fractures is limited to a subgroup of high-risk women. Ospemifene is particularly effective for treating vulvovaginal atrophy and has a favorable safety profile regarding venous thromboembolic events.
The choice of a specific third-generation SERM for therapeutic development or clinical application will depend on the desired tissue-specific effects and the overall risk-benefit profile for the target patient population. This compound's combined benefits for bone health, vaginal atrophy, and breast cancer risk reduction make it a compelling candidate for further investigation and potential clinical use.
References
- 1. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of bazedoxifene in reducing new vertebral fracture risk in postmenopausal women with osteoporosis: results from a 3-year, randomized, placebo-, and active-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
Validating the Bone-Protective Effects of Lasofoxifene in Postmenopausal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lasofoxifene's performance in protecting against postmenopausal bone loss with other established osteoporosis therapies. The information is supported by experimental data from key clinical trials to aid in research and development decisions.
Executive Summary
This compound, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in the prevention and treatment of postmenopausal osteoporosis.[1][2] Clinical trial data from the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL), Osteoporosis Prevention and Lipid Lowering (OPAL), and Comparison of Raloxifene and this compound (CORAL) studies have shown that this compound effectively increases bone mineral density (BMD), reduces bone turnover markers, and lowers the risk of both vertebral and non-vertebral fractures.[2][3] This guide compares the bone-protective effects of this compound with another SERM (Raloxifene), a bisphosphonate (Alendronate), a RANKL inhibitor (Denosumab), and an anabolic agent (Teriparatide).
Comparative Efficacy of Osteoporosis Therapies
The following tables summarize the quantitative data from pivotal clinical trials for each drug, providing a comparative overview of their effects on key markers of bone health.
Table 1: Effects on Bone Mineral Density (BMD)
| Drug (Trial) | Treatment Arm(s) | Duration | Lumbar Spine BMD Change vs. Placebo | Total Hip/Femoral Neck BMD Change vs. Placebo |
| This compound (PEARL) | 0.25 mg/day | 3 years | +3.3% | +2.7% (Femoral Neck) |
| 0.5 mg/day | 3 years | +3.3% | +3.3% (Femoral Neck) | |
| Raloxifene (MORE) | 60 mg/day | 3 years | +2.6% | +2.1% (Femoral Neck) |
| 120 mg/day | 3 years | +2.7% | +2.4% (Femoral Neck) | |
| Alendronate (FIT) | 5 mg/day for 2 yrs, then 10 mg/day | 3 years | +8.8% | +5.9% (Femoral Neck) |
| Denosumab (FREEDOM) | 60 mg every 6 months | 3 years | +9.2% | +6.0% (Total Hip) |
| Teriparatide (FPT) | 20 µ g/day | Median 19 months | +9.7% | +2.8% (Femoral Neck) |
Note: Direct head-to-head trial data is limited. Comparisons are based on individual placebo-controlled trials and should be interpreted with caution.
Table 2: Effects on Bone Turnover Markers
| Drug (Trial) | Bone Resorption Marker (e.g., CTX) Reduction vs. Placebo | Bone Formation Marker (e.g., P1NP) Reduction vs. Placebo |
| This compound (PEARL Sub-study) | Significant reduction | Significant reduction |
| Raloxifene (MORE) | Urinary CTx/Cr: -46.5% | Serum P1NP: -40.8% |
| Alendronate | Data not readily available in a comparable format | Data not readily available in a comparable format |
| Denosumab (FREEDOM) | Serum CTX: -86% (at 1 month) | Serum P1NP: -76% (at 36 months) |
| Teriparatide (FPT) | Not applicable (anabolic agent) | Increased markers of bone formation |
Note: Different trials may use different specific markers and assays, making direct comparisons challenging.
Table 3: Effects on Fracture Risk Reduction
| Drug (Trial) | Vertebral Fracture Risk Reduction vs. Placebo | Non-Vertebral Fracture Risk Reduction vs. Placebo |
| This compound (PEARL) | 0.25 mg/day: 31%0.5 mg/day: 42% | 0.25 mg/day: Not significant0.5 mg/day: 22% |
| Raloxifene (MORE) | 60 mg/day: 30% (in women with prevalent fractures)120 mg/day: 50% (in women with prevalent fractures) | Not significant in the overall population |
| Alendronate (FIT) | 47% (morphometric) | 28% (clinical) |
| Denosumab (FREEDOM) | 68% | 20% |
| Teriparatide (FPT) | 65% (new radiographic) | 53% (non-vertebral fragility) |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a critical evaluation of the evidence.
This compound: PEARL (Postmenopausal Evaluation and Risk-Reduction with this compound) Trial
-
Objective: To evaluate the efficacy and safety of two doses of this compound in reducing the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[3]
-
Study Design: A 5-year, randomized, double-blind, placebo-controlled, multinational trial.
-
Participants: 8,556 postmenopausal women (aged 59-80 years) with a bone mineral density T-score of -2.5 or less at the femoral neck or spine.
-
Intervention: Participants were randomized to receive this compound 0.25 mg/day, this compound 0.5 mg/day, or placebo. All participants received daily calcium (1000 mg) and vitamin D (400-800 IU) supplementation.
-
Primary Endpoints: New vertebral fractures at 3 years and non-vertebral fractures at 5 years.
-
Secondary Endpoints: Changes in BMD at the lumbar spine and hip, and changes in bone turnover markers.
Raloxifene: MORE (Multiple Outcomes of Raloxifene Evaluation) Trial
-
Objective: To determine the effect of raloxifene on the risk of vertebral fractures in postmenopausal women with osteoporosis.
-
Study Design: A 4-year, randomized, double-blind, placebo-controlled trial.
-
Participants: 7,705 postmenopausal women (mean age 67 years) with osteoporosis.
-
Intervention: Participants were randomized to receive raloxifene 60 mg/day, raloxifene 120 mg/day, or placebo. All participants received daily calcium (500 mg) and vitamin D (400-600 IU) supplementation.
-
Primary Endpoint: Incidence of new vertebral fractures.
-
Secondary Endpoints: Changes in BMD, bone turnover markers, and incidence of non-vertebral fractures.
Alendronate: FIT (Fracture Intervention Trial)
-
Objective: To determine the efficacy of alendronate in reducing the risk of fractures in postmenopausal women with low bone mass.
-
Study Design: A randomized, double-blind, placebo-controlled trial with two arms: one for women with existing vertebral fractures and one for women without.
-
Participants: 6,459 women (aged 55-81 years) with low femoral neck BMD.
-
Intervention: Participants received alendronate (initially 5 mg/day, increased to 10 mg/day after 2 years) or placebo.
-
Primary Endpoints: Incidence of new morphometric vertebral fractures (in the vertebral fracture arm) and clinical fractures (in the clinical fracture arm).
-
Secondary Endpoints: Changes in BMD and height.
Denosumab: FREEDOM (Fracture Reduction Evaluation of Denosumab in Osteoporosis Every 6 Months) Trial
-
Objective: To assess the efficacy and safety of denosumab in reducing the risk of fractures in postmenopausal women with osteoporosis.
-
Study Design: A 3-year, international, randomized, double-blind, placebo-controlled trial.
-
Participants: 7,868 postmenopausal women (aged 60-90 years) with a lumbar spine or total hip BMD T-score of less than -2.5.
-
Intervention: Participants received subcutaneous injections of denosumab 60 mg or placebo every 6 months. All participants also received daily calcium and vitamin D supplements.
-
Primary Endpoint: Incidence of new vertebral fractures at 36 months.
-
Secondary Endpoints: Time to first non-vertebral fracture and time to first hip fracture.
Teriparatide: FPT (Fracture Prevention Trial)
-
Objective: To evaluate the efficacy of teriparatide in reducing the risk of fractures in postmenopausal women with prior vertebral fractures.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 1,637 postmenopausal women with a history of vertebral fractures.
-
Intervention: Participants received daily subcutaneous injections of teriparatide 20 µg, teriparatide 40 µg, or placebo for a median of 19 months. Patients also received daily supplements of calcium 1000 mg and vitamin D 400 to 1200 IU.
-
Primary Endpoint: Incidence of new vertebral fractures.
-
Secondary Endpoints: Incidence of non-vertebral fractures and changes in BMD.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the compared therapies and a generalized workflow for the clinical trials discussed.
Figure 1: this compound (SERM) Signaling Pathway in Bone Cells.
Figure 2: Mechanisms of Action for Antiresorptive Therapies.
Figure 3: Teriparatide's Anabolic Signaling Pathway in Osteoblasts.
Figure 4: Generalized Workflow of a Pivotal Osteoporosis Clinical Trial.
References
Lasofoxifene Versus Aromatase Inhibitors in Resistant Breast Cancer: A Comparative Analysis
Introduction to Aromatase Inhibitor Resistance
Aromatase inhibitors, which function by blocking the production of estrogen, are a cornerstone of treatment for ER+ breast cancer.[1] However, a substantial number of patients eventually develop resistance to these agents.[2][3] One of the key mechanisms driving this resistance is the acquisition of activating mutations in the estrogen receptor alpha gene (ESR1).[1][4] These mutations lead to a constitutively active estrogen receptor that is no longer dependent on estrogen for its activation, thereby rendering AIs ineffective.
Lasofoxifene has emerged as a promising therapeutic option in this setting. It is a nonsteroidal SERM that binds with high affinity to both wild-type and mutant ERα. Unlike AIs, which target estrogen production, this compound directly modulates the estrogen receptor, stabilizing it in an antagonist conformation and inhibiting its constitutive activity.
Comparative Efficacy in Aromatase Inhibitor-Resistant Tumors
Clinical Data: The ELAINE 1 Trial
| Efficacy Endpoint | This compound (n=52) | Fulvestrant (n=51) | p-value | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 6.04 months | 4.04 months | 0.138 | 0.699 (0.445-1.125) |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 | - |
| Clinical Benefit Rate (CBR) | 36.5% | 21.6% | 0.117 | - |
| 6-Month PFS Rate | 53.4% | 37.9% | - | - |
| 12-Month PFS Rate | 30.7% | 14.1% | - | - |
| Complete Response (CR) | 1 patient (1.9%) | 0 patients | - | - |
| Partial Response (PR) | 4 patients (7.7%) | 1 patient (2.0%) | - | - |
| Data from the ELAINE 1 trial. |
Preclinical Data in AI-Resistant Models
| Treatment Group | Outcome |
| This compound +/- Palbociclib | Significantly reduced primary tumor growth vs. vehicle. |
| Fulvestrant | Did not significantly reduce primary tumor growth vs. vehicle. |
| This compound + Palbociclib | Significantly lower percent tumor area in excised mammary glands vs. vehicle. |
| This compound +/- Palbociclib | Decreased overall tumor cell proliferation (Ki67 staining). |
| This compound + Palbociclib | Significantly fewer bone metastases compared with vehicle. |
| Findings from a letrozole-resistant MCF7 LTLT cell xenograft model. |
Mechanism of Action: Targeting the Estrogen Receptor
The primary mechanism by which this compound overcomes resistance to aromatase inhibitors is its direct interaction with the estrogen receptor, particularly in the context of ESR1 mutations.
Caption: this compound's mechanism in overcoming AI resistance.
As depicted, while AIs act upstream by depleting estrogen, ESR1 mutations allow the estrogen receptor (ER) to signal for tumor growth independently of estrogen. This compound directly binds to this mutated ER, forcing it into an inactive (antagonist) conformation and thereby blocking downstream signaling. This is supported by clinical data showing that this compound treatment leads to a significant reduction in the ESR1 mutant allele fraction (MAF) in circulating tumor DNA (ctDNA), indicating strong target engagement. In the ELAINE 1 trial, 82.9% of patients treated with this compound showed a decrease in ESR1 MAF from baseline to week 8, with a median reduction of -87.1%, compared to a -14.7% reduction in the fulvestrant arm.
Safety and Tolerability Profile
In the ELAINE 1 trial, this compound was well-tolerated. The most common treatment-emergent adverse events (AEs) were generally low-grade and manageable.
| Adverse Event (Any Grade) | This compound (n=52) | Fulvestrant (n=51) |
| Nausea | 27.5% | 18.8% |
| Fatigue | 23.5% | 37.5% |
| Arthralgia | 21.6% | 22.9% |
| Hot Flush | 21.6% | 10.4% |
| Constipation | 15.7% | 12.5% |
| Dizziness | 15.7% | 4.2% |
| Hypertension | 15.7% | 14.6% |
| Cough | 15.7% | 10.4% |
| Data from the ELAINE 1 trial. |
Notably, no thrombotic adverse events were observed in the this compound arm of the ELAINE 1 study.
Experimental Protocols
ELAINE 1 (NCT03781063) Clinical Trial Protocol
The ELAINE 1 study was a Phase 2, multicenter, open-label, randomized trial.
Caption: Workflow for the ELAINE 1 clinical trial.
-
Patient Population : The trial enrolled pre- and postmenopausal women with ER+/HER2- metastatic breast cancer with a confirmed ESR1 mutation who had progressed on a prior aromatase inhibitor plus a CDK4/6 inhibitor.
-
Randomization and Treatment : 103 patients were randomized to receive either 5 mg of oral this compound daily or 500 mg of intramuscular fulvestrant on days 1, 15, and 29, and then every 4 weeks.
-
Endpoints : The primary endpoint was progression-free survival. Secondary endpoints included objective response rate, clinical benefit rate, and safety/tolerability.
Preclinical AI-Resistant Xenograft Model Protocol
The preclinical studies utilized a letrozole-resistant mouse model to evaluate this compound's efficacy.
-
Cell Line : Letrozole-resistant MCF7 LTLT cells, which are tagged with luciferase-GFP, were used. These cells exhibit lower ERα and higher HER2 expression compared to normal MCF7 cells and do not have ESR1 mutations.
-
Animal Model : The cells were injected into the mammary ducts of NSG mice (MIND model).
-
Treatment Groups : Mice were randomized to receive vehicle, this compound, fulvestrant, palbociclib, or combinations of this compound/fulvestrant with palbociclib.
-
Monitoring and Analysis : Tumor growth and metastasis were monitored using in vivo and ex vivo luminescence imaging. At the end of the study, terminal tumor weight measurements and histological analyses (including Ki67 staining for proliferation) were performed.
Future Directions and Conclusions
The development of this compound is ongoing, with studies evaluating its efficacy in combination with other targeted agents. The Phase 2 ELAINE 2 trial, for instance, showed a median PFS of 13 months for this compound combined with the CDK4/6 inhibitor abemaciclib in a similar patient population. The Phase 3 ELAINE 3 trial is further investigating the this compound-abemaciclib combination against a fulvestrant-abemaciclib comparator arm.
References
- 1. ascopubs.org [ascopubs.org]
- 2. [PDF] this compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer | Semantic Scholar [semanticscholar.org]
- 3. This compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structural activity relationship (SAR) of lasofoxifene and related naphthalene derivatives as selective estrogen receptor modulators (SERMs). This analysis is supported by experimental data on their binding affinities to estrogen receptors (ERα and ERβ), in vivo efficacy, and pharmacokinetic profiles. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate a comprehensive understanding.
Introduction: The Therapeutic Promise of Naphthalene-Based SERMs
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects.[1] This dual activity allows them to be developed for various indications, including the prevention and treatment of osteoporosis and breast cancer. This compound, a third-generation, non-steroidal SERM characterized by a naphthalene core, has demonstrated high affinity for both ERα and ERβ.[1][2] Its unique chemical structure contributes to an improved oral bioavailability compared to earlier generation SERMs, making it a compound of significant clinical interest.[1] This guide delves into the structural nuances that govern the biological activity of this compound and its chemical cousins, providing a comparative framework for future drug design and development.
Comparative Performance Data
The biological activity of this compound and its derivatives is a direct consequence of their molecular structure. Key performance indicators include their binding affinity to estrogen receptors, their efficacy in preclinical models of disease, and their pharmacokinetic properties.
Estrogen Receptor Binding Affinity
The affinity of a SERM for ERα and ERβ is a primary determinant of its potency and tissue-specific action. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and related naphthalene derivatives for both receptor subtypes.
| Compound | ERα Binding Affinity (Ki/IC50, nM) | ERβ Binding Affinity (Ki/IC50, nM) | ERβ/ERα Selectivity Ratio | Reference |
| This compound | 0.21 ± 0.06 | Not explicitly found | - | [3] |
| Raloxifene | - | - | - | - |
| 2-Phenylnaphthalene Derivatives | ||||
| PNAP-3h | 17,900 (IC50) | Not explicitly found | - | |
| PNAP-6h | 4,800 (IC50) | Not explicitly found | - | |
| PNAP-7h | 31,800 (IC50) | Not explicitly found | - | |
| Tetrahydronaphthalene Derivatives | ||||
| Compound 2b | - | - | - | |
| Compound 3c | - | - | - | |
| Compound 3f | - | - | - | |
| Compound 5c | - | - | - | |
| Compound 7b | - | - | - |
Note: The table is populated with available data. A comprehensive, directly comparative dataset for a wide range of naphthalene derivatives remains an area for further investigation. The IC50 values for 2-phenylnaphthalene derivatives are from cytotoxicity assays in MCF-7 cells and do not represent direct ER binding affinity.
In Vivo Efficacy
The therapeutic potential of these compounds is ultimately determined by their performance in relevant animal models. The ovariectomized (OVX) rat is a standard preclinical model for postmenopausal osteoporosis.
| Compound | Animal Model | Key Efficacy Endpoint | Result | Reference |
| This compound | Ovariectomized Rat | Prevention of bone loss | Protects from OVX-induced bone loss | |
| Ovariectomized Rat | Uterine weight | Minimal trophic effects on the uterus | ||
| Raloxifene | Ovariectomized Rat | Bone Mineral Density | Increases bone mineral density | |
| Ovariectomized Rat | Uterine weight | Does not stimulate the uterus | ||
| 8-prenylnaringenin (a phytoestrogen) | Ovariectomized Rat | Prevention of bone loss | Completely protects from OVX-induced bone loss | |
| Ovariectomized Rat | Uterine weight | Minimal, dose-independent trophic effects on uterus |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are critical for its clinical success. Key parameters include oral bioavailability, half-life, and metabolic pathways.
| Compound | Oral Bioavailability (%) | Half-life (t1/2) | Cmax | Tmax | Key Metabolic Pathways | Reference |
| This compound | 62% (in rats) | ~6 days | 0.09 - 6.43 ng/mL (dose-dependent) | 6.0 - 7.3 hours | Phase I (CYP3A4/5, CYP2D6) and Phase II (glucuronidation, sulfation) | |
| Raloxifene | 2% | 27.7 hours to 7 days | Not specified | 0.5 hours | Glucuronide conjugation | |
| Tamoxifen | ~100% | 27.7 hours to 7 days | Not specified | Not specified | Cytochrome P450 system |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen, such as [³H]-estradiol.
Workflow for Estrogen Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine ER affinity.
Detailed Protocol:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used. The protein concentration should be determined.
-
Preparation of Reagents: A radiolabeled ligand like [³H]-17β-estradiol is used. Test compounds and a non-labeled competitor (for non-specific binding) are prepared in appropriate solvents.
-
Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer to reach equilibrium.
-
Separation: Bound and free radioligand are separated using methods like filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can be calculated from the IC50 value.
Ovariectomized (OVX) Rat Model of Osteoporosis
This in vivo model is used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.
Workflow for Ovariectomized Rat Model
Caption: Experimental workflow for the ovariectomized rat model of osteoporosis.
Detailed Protocol:
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are typically used.
-
Surgery: Animals undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation (control group).
-
Treatment: Following a recovery period, animals are treated with the test compound or vehicle for a specified duration.
-
Endpoint Analysis: At the end of the study, animals are euthanized. Key endpoints include:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on excised femurs or lumbar vertebrae.
-
Uterine Weight: The uterus is excised and weighed to assess estrogenic effects.
-
Biomechanical Testing: Bone strength can be evaluated through tests like the three-point bending test.
-
Histomorphometry: Microscopic analysis of bone structure.
-
MCF-7 Cell Proliferation Assay
This in vitro assay is used to assess the estrogenic or anti-estrogenic activity of compounds on the proliferation of human breast cancer cells (MCF-7), which are ER-positive.
Workflow for MCF-7 Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation in MCF-7 cells.
Detailed Protocol:
-
Cell Culture: MCF-7 cells are cultured in appropriate media. For the assay, they are plated in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove estrogens.
-
Treatment: Cells are treated with various concentrations of the test compound, either alone (to assess estrogenic activity) or in the presence of estradiol (to assess anti-estrogenic activity).
-
Incubation: The plates are incubated for a period of time (typically 6 days) to allow for cell proliferation.
-
Proliferation Assessment: Cell proliferation is quantified using assays such as the Sulforhodamine B (SRB) assay or MTT assay, which measure total protein or metabolic activity, respectively.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) proliferation.
Signaling Pathways and Mechanism of Action
The tissue-specific effects of SERMs are a result of their differential modulation of ER-mediated signaling pathways.
Estrogen Receptor Signaling
Upon binding a ligand, the estrogen receptor can regulate gene expression through two main pathways: the classical genomic pathway and the non-genomic pathway.
Estrogen Receptor Signaling Pathway
Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.
This compound, like other SERMs, induces a specific conformational change in the estrogen receptor upon binding. This altered conformation influences the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific gene regulation. In bone, this compound acts as an agonist, promoting the expression of genes that inhibit bone resorption. In breast and uterine tissue, it generally acts as an antagonist, blocking the transcription of genes that promote cell proliferation.
Structural Activity Relationship (SAR) Insights
The naphthalene scaffold is a key structural feature of this compound and related derivatives, providing a rigid framework for the presentation of pharmacophoric elements.
Key SAR observations for naphthalene-based SERMs include:
-
The Basic Side Chain: The nature and orientation of the basic amine-containing side chain are critical for ER binding and the balance between agonist and antagonist activity.
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the naphthalene and phenyl rings significantly influence binding affinity and biological activity. For instance, in a series of 2-phenylnaphthalenes, a hydroxyl group at the C-7 position of the naphthalene ring was found to be crucial for cytotoxic activity against MCF-7 cells.
-
Substitution on the Naphthalene Core: Modifications to the naphthalene ring system can impact the overall shape of the molecule and its fit within the ER ligand-binding pocket, thereby modulating its pharmacological profile.
Logical Relationship of SAR
Caption: The interplay of molecular structure and biological activity in SERMs.
Conclusion
This compound and its naphthalene-based relatives represent a promising class of SERMs with significant therapeutic potential. Their efficacy is intricately linked to their chemical structure, which dictates their interaction with estrogen receptors and subsequent modulation of downstream signaling pathways. This guide has provided a comparative overview of their performance, detailed experimental methodologies for their evaluation, and insights into their structure-activity relationships. A deeper understanding of these molecular determinants will be instrumental in the rational design of next-generation SERMs with improved efficacy and safety profiles for the treatment of osteoporosis, breast cancer, and other estrogen-related disorders.
References
- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lasofoxifene and Bazedoxifene in Preclinical Models of Postmenopausal Bone Loss
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two third-generation Selective Estrogen Receptor Modulators (SERMs), lasofoxifene and bazedoxifene, in preclinical models of postmenopausal bone loss. The following sections detail their comparative performance on key bone health metrics, supported by experimental data and protocols.
This compound and bazedoxifene are both indicated for the treatment of postmenopausal osteoporosis.[1] They are designed to exert estrogen-like (agonist) effects on bone to prevent bone loss, while minimizing estrogen-like (antagonist) effects on uterine and breast tissues to enhance safety.[2][3][4] This guide synthesizes data from head-to-head preclinical studies to illuminate the comparative efficacy of these two agents.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from in vivo studies comparing this compound and bazedoxifene in ovariectomized (OVX) rodents, a standard model for postmenopausal osteoporosis.
Table 1: Effects on Bone Mineral Density (BMD)
| Parameter | Animal Model | This compound | Bazedoxifene | Vehicle (Control) | Key Findings |
| Trabecular BMD | Ovariectomized DBA/1 Mice with Collagen-Induced Arthritis[5] | Significantly increased vs. vehicle | Significantly increased vs. vehicle | N/A | Both SERMs protected against generalized bone loss by increasing trabecular BMD. |
| Cortical Thickness | Ovariectomized DBA/1 Mice with Collagen-Induced Arthritis | Increased vs. vehicle | Not significantly different from vehicle | N/A | This compound showed a positive effect on cortical bone, while bazedoxifene did not in this model. |
| Total BMD | Ovariectomized C57BL/6 Mice | Increased vs. vehicle | Increased vs. vehicle | N/A | Both substances effectively increased total bone mineral density in OVX mice. |
Table 2: Effects on Bone Turnover Markers
| Marker | Animal Model | This compound | Bazedoxifene | Vehicle (Control) | Key Findings |
| Serum CTX-1 (Bone Resorption) | Ovariectomized DBA/1 Mice with Collagen-Induced Arthritis | No significant difference vs. vehicle | No significant difference vs. vehicle | N/A | In this specific inflammation-associated bone loss model, neither SERM significantly altered this systemic bone resorption marker. |
| Serum PINP (Bone Formation) | Ovariectomized DBA/1 Mice with Collagen-Induced Arthritis | No significant difference vs. vehicle | No significant difference vs. vehicle | N/A | In this model, neither SERM significantly altered this systemic bone formation marker. |
Table 3: Effects on Uterine Tissue
| Parameter | Animal Model | This compound | Bazedoxifene | Vehicle (Control) | Key Findings |
| Uterine Weight | Ovariectomized C57BL/6 Mice | Increased uterine weight | No agonistic effect | N/A | Bazedoxifene demonstrated a more favorable uterine safety profile by not stimulating uterine growth in OVX mice. |
| Uterine Weight | Sham-operated C57BL/6 Mice | No significant difference vs. vehicle | Decreased uterine weight | N/A | Bazedoxifene acted as an estrogen antagonist in the uterus of intact mice. |
Experimental Methodologies
The data presented above were derived from studies utilizing established preclinical models of postmenopausal bone loss. The core experimental protocols are detailed below.
Ovariectomized (OVX) Rodent Model of Osteoporosis
This model is the gold standard for simulating postmenopausal estrogen deficiency and the resulting bone loss.
-
Animal Model: Studies utilized female DBA/1 or C57BL/6 mice.
-
Procedure: At an appropriate age, animals undergo a surgical procedure for bilateral ovariectomy (OVX) to induce estrogen deficiency, or a sham operation where the ovaries are exposed but not removed. This procedure reliably leads to a significant decrease in bone mineral density within 6-8 weeks.
-
Treatment: Following surgery and a period to allow for bone loss to establish, animals are treated with this compound, bazedoxifene, 17β-estradiol (as a positive control), or a vehicle control. Administration is typically oral.
-
Analysis:
-
Bone Mineral Density (BMD): BMD is assessed using techniques like peripheral quantitative computed tomography (pQCT) on excised bones such as the femur.
-
Bone Turnover Markers: Serum levels of markers like C-terminal telopeptide of type I collagen (CTX-1) for resorption and procollagen type I N-terminal propeptide (PINP) for formation are measured using immunoassays.
-
Uterine Effects: At the end of the study, the uterus is excised and weighed to assess the estrogenic (proliferative) effects of the compounds.
-
Collagen-Induced Arthritis (CIA) in OVX Mice
This model is particularly relevant for studying bone loss in the context of inflammatory diseases like rheumatoid arthritis, which predominantly affects post-menopausal women.
-
Model: Female DBA/1 mice are first ovariectomized as described above.
-
Arthritis Induction: Arthritis is then induced by immunization with type II collagen, leading to joint inflammation and bone erosion.
-
Treatment and Analysis: Treatment and subsequent analyses of bone parameters and inflammatory markers are conducted as in the standard OVX model. This allows for the evaluation of the drugs' efficacy on both systemic osteoporosis and localized, inflammation-driven bone loss.
Visualizing Experimental Design and Mechanism of Action
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
References
- 1. Effects of this compound and bazedoxifene on B cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective oestrogen receptor modulators this compound and bazedoxifene inhibit joint inflammation and osteoporosis in ovariectomised mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A network meta-analysis of Lasofoxifene clinical trial outcomes
A Network Meta-Analysis of Lasofoxifene Clinical Trial Outcomes: A Comparative Guide
This compound is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, as well as for its potential role in treating estrogen receptor-positive (ER+) breast cancer.[1][2][3][4] This guide provides a comparative analysis of this compound's clinical trial outcomes, presenting quantitative data, experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding its therapeutic profile.
Comparative Efficacy and Safety of this compound
The following tables summarize the key efficacy and safety outcomes from major clinical trials of this compound compared to placebo and other active treatments.
Osteoporosis
Table 1: Efficacy of this compound in Postmenopausal Osteoporosis (PEARL Trial)
| Outcome | This compound 0.25 mg/day | This compound 0.5 mg/day | Placebo |
| Fracture Risk Reduction (5 years) | |||
| New Vertebral Fractures | Not consistently demonstrated | 42% reduction[3] | - |
| Non-vertebral Fractures | Not consistently demonstrated | 22% reduction | - |
| Bone Mineral Density (BMD) Increase (3 years) | |||
| Lumbar Spine | 3.3% | 3.3% | - |
| Femoral Neck | 2.7% | 3.3% | - |
| Bone Turnover Marker Reduction (24 months) | |||
| Serum P1NP | 33% reduction | 33% reduction | 3% increase |
Table 2: Safety Profile of this compound in Postmenopausal Osteoporosis (PEARL Trial)
| Adverse Event (5 years) | This compound 0.25 mg/day | This compound 0.5 mg/day | Placebo |
| Venous Thromboembolic Events | Increased risk | Increased risk | - |
| Major Coronary Heart Disease Events | No significant reduction | Reduced risk | - |
| Stroke | Reduced risk | Reduced risk | - |
| ER-positive Breast Cancer | - | Reduced risk | - |
Vulvovaginal Atrophy
Table 3: Efficacy of this compound in Moderate to Severe Vaginal Atrophy (12-week Phase 3 Trials)
| Outcome (Change from Baseline) | This compound 0.25 mg/day | This compound 0.5 mg/day | Placebo |
| Study 1 | |||
| Most Bothersome Symptom (LSMD) | -0.4 | -0.5 | - |
| Vaginal pH (LSMD) | -0.65 | -0.58 | - |
| Vaginal Superficial Cells (%) | 5.2% increase | 5.4% increase | - |
| Vaginal Parabasal Cells (%) | 39.9% decrease | 34.9% decrease | - |
| Study 2 | |||
| Most Bothersome Symptom (LSMD) | -0.4 | -0.5 | - |
| Vaginal pH (LSMD) | -0.57 | -0.67 | - |
| Vaginal Superficial Cells (%) | 3.5% increase | 2.2% increase | - |
| Vaginal Parabasal Cells (%) | 34.1% decrease | 33.5% decrease | - |
*LSMD: Least Square Mean Difference from Placebo
Table 4: Safety Profile of this compound in Vaginal Atrophy (12-week Phase 3 Trials)
| Adverse Event | This compound (0.25 & 0.5 mg/day) | Placebo |
| Hot Flushes | 13%-23% | 9%-11% |
| Serious Adverse Events | Infrequent | - |
ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation
Table 5: Efficacy of this compound in ER+/HER2- Metastatic Breast Cancer (ELAINE 1 Trial)
| Outcome | This compound 5 mg/day | Fulvestrant 500 mg |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months |
| Objective Response Rate (ORR) | 13.2% | 2.9% |
| Clinical Benefit Rate (CBR) | 36.5% | 21.6% |
Table 6: Effects on Genitourinary Syndrome of Menopause (GSM) in Breast Cancer Patients (ELAINE 1 Trial)
| Outcome (Change from Baseline to Week 16) | This compound 5 mg/day | Fulvestrant 500 mg |
| Composite Vaginal & Vulvar Assessment Scale | 74% decrease | 36% increase |
| Vaginal Assessment Scale | 74% decrease | 15% increase |
| Vulvar Assessment Scale | 79% decrease | 63% increase |
Experimental Protocols
PEARL (Postmenopausal Evaluation and Risk-Reduction with this compound) Trial
-
Objective: To determine the safety and effectiveness of this compound in reducing the risk of new or worsening radiographic spinal fractures in women with osteoporosis.
-
Design: A randomized, double-blind, placebo-controlled, parallel-assignment study. The trial was initially designed for three years and was extended to five years.
-
Participants: 8,556 postmenopausal women aged 59-80 years with osteoporosis.
-
Interventions: Participants were randomized to receive this compound 0.25 mg/day, this compound 0.5 mg/day, or placebo.
-
Primary Endpoint: Incidence of new or worsening radiographic spinal fractures at three years.
-
Secondary Endpoints: Non-vertebral fractures, bone mineral density (BMD), bone turnover markers, breast cancer incidence, and cardiovascular events.
Phase 3 Vaginal Atrophy Trials
-
Objective: To demonstrate whether this compound improves vaginal signs and symptoms of genitourinary syndrome of menopause.
-
Design: Two identical, phase 3, randomized, double-blind, placebo-controlled trials.
-
Participants: Postmenopausal women with moderate to severe vaginal symptoms. The two studies enrolled 444 and 445 women, respectively.
-
Interventions: Participants were randomized to receive oral this compound 0.25 mg/day, 0.5 mg/day, or placebo for 12 weeks.
-
Co-primary Endpoints: Change from baseline to week 12 in the most bothersome symptom, vaginal pH, and percentages of vaginal parabasal and superficial cells.
ELAINE 1 Trial
-
Objective: To compare the efficacy of this compound versus Fulvestrant in women with ESR1-mutated, metastatic breast cancer that progressed on prior endocrine therapy.
-
Design: An open-label, randomized, phase 2 trial.
-
Participants: Women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had previously received an aromatase inhibitor and a CDK4/6 inhibitor.
-
Interventions: Patients were randomized to receive oral this compound 5 mg/day or intramuscular Fulvestrant 500 mg (days 1, 15, and 29, then every 28 days).
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Changes in genitourinary syndrome of menopause (GSM) vulvar-vaginal symptoms were also assessed.
Visualizations
Signaling Pathway of this compound
Caption: this compound's tissue-specific mechanism of action.
Network Meta-Analysis Workflow
Caption: A typical workflow for conducting a network meta-analysis.
Logical Relationships of Treatments in Osteoporosis
Caption: Evidence network for this compound and related osteoporosis treatments.
References
Safety Operating Guide
Proper Disposal of Lasofoxifene: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of lasofoxifene in a research environment. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is a compound that presents significant health and environmental hazards, necessitating careful handling and disposal.
Hazard Identification and Safety Summary
This compound is classified with multiple hazards that dictate its handling and disposal protocols. All personnel must be familiar with the Safety Data Sheet (SDS) before working with this compound.[1]
Table 1: Summary of this compound Hazards
| Hazard Category | GHS Code | Description | Source |
|---|---|---|---|
| Health Hazards | Acute Tox. 4 | Harmful if swallowed. | [2] |
| Eye Dam. 1 | Causes serious eye damage. | [3] | |
| Repr. 1B | May damage fertility or the unborn child. | ||
| STOT RE 1 | Causes damage to organs through prolonged or repeated exposure. | ||
| Environmental Hazards | Aquatic Acute 1 | Very toxic to aquatic life. |
| | Aquatic Chronic 1 | Very toxic to aquatic life with long lasting effects. | |
Due to its toxicity to reproduction and aquatic life, preventing environmental release is a primary concern. Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.
Step-by-Step Disposal Procedures
The disposal of this compound must follow regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and other applicable state and local laws. The recommended method for the destruction of this compound is incineration by a licensed hazardous waste disposal facility.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Properly segregate all materials that have come into contact with this compound. Do not mix these wastes with other laboratory waste streams.
-
Bulk Pharmaceutical Waste: This includes expired or unused this compound powder, off-spec batches, and heavily contaminated materials from spill cleanups.
-
Place this waste into a dedicated, sealed, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste" and identify the contents, including "this compound."
-
-
Trace Contaminated Waste: This includes items with minimal residual drug, such as empty vials, weigh boats, and contaminated personal protective equipment (PPE) like gloves and lab coats.
-
Place these items in a designated hazardous waste container. In some jurisdictions, this may be a specific "trace chemotherapy" or "RCRA-regulated" waste container (often black or yellow). Consult your institution's Environmental Health & Safety (EH&S) department for specific container requirements.
-
-
Contaminated Sharps: Syringes and needles used for handling this compound, even if empty, must be disposed of in a dedicated, puncture-proof sharps container designated for hazardous chemical waste. Do not place these in containers for biohazardous sharps.
Step 2: Container Management and Labeling
-
Use Appropriate Containers: All waste must be collected in containers that are compatible with the waste type, in good condition, and can be securely sealed.
-
Labeling: Label all containers clearly with "Hazardous Waste" and the specific chemical contents ("this compound waste"). The date of initial waste accumulation should also be recorded.
-
Storage: Keep waste containers sealed except when adding waste. Store them in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
Step 3: Spill Management
-
Containment: In the event of a spill, contain the area immediately.
-
Cleanup: For small powder spills, gently cover with a damp paper towel to avoid generating dust. For larger spills, use an appropriate spill kit with absorbent materials. Avoid dry sweeping.
-
Disposal: All cleanup materials (absorbent pads, contaminated PPE, etc.) must be disposed of as bulk this compound hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a detergent solution followed by a rinse with water.
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste containers.
-
Documentation: Ensure all required documentation, such as hazardous waste manifests, is completed accurately. Research laboratories are responsible for proper waste documentation from generation to final disposal.
Experimental Protocols
Specific experimental protocols for the chemical deactivation or neutralization of this compound in a laboratory setting are not recommended. The compound's stability and high toxicity make such procedures hazardous and impractical for research personnel. The industry and regulatory standard is the complete destruction of the compound through high-temperature incineration by a licensed waste management provider.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
